molecular formula C26H27N3O5S B7980857 Dasabuvir CAS No. 1221573-79-0

Dasabuvir

Número de catálogo: B7980857
Número CAS: 1221573-79-0
Peso molecular: 493.6 g/mol
Clave InChI: NBRBXGKOEOGLOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dasabuvir (CAS 1132935-63-7), also known by its research code ABT-333, is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . By binding to the palm domain of the NS5B enzyme, this compound induces an allosteric conformational change that effectively blocks viral RNA synthesis, thereby terminating the replication of the HCV genome . Its antiviral activity is highly specific for HCV genotype 1, making it an essential reference compound for studying this prevalent subtype . Clinically, this compound was a key component of a pioneering, interferon-free, combination antiviral regimen, demonstrating high efficacy in eradicating chronic HCV genotype 1 infection . This established role makes it an invaluable tool for in vitro research into direct-acting antiviral (DAA) mechanisms, drug resistance profiles, and synergistic effects in multi-drug therapies . Researchers utilize this compound to model and understand viral resistance, as mutations at positions such as C316, M414, S556, and D559 in the NS5B gene have been associated with reduced susceptibility . This product is provided for Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025953
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132935-63-7
Record name Dasabuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasabuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasabuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASABUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dasabuvir's Mechanism of Action in HCV Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It exhibits significant antiviral activity against HCV genotype 1.[3] this compound functions through an allosteric mechanism, binding to a distinct site on the NS5B enzyme known as the palm I domain.[2][4] This binding event induces a conformational change in the polymerase, ultimately preventing the synthesis of viral RNA and halting viral replication.[2][5] This document provides a comprehensive technical overview of this compound's mechanism of action, including its biochemical and cellular activity, resistance profile, and detailed experimental methodologies for its characterization.

Introduction to HCV Replication and the NS5B Polymerase Target

The hepatitis C virus life cycle is a complex process that occurs within host hepatocytes.[6] A crucial step in this cycle is the replication of the viral RNA genome, a process catalyzed by the virally encoded NS5B protein.[7] NS5B is an RNA-dependent RNA polymerase (RdRp) that synthesizes new viral RNA strands, enabling the virus to propagate.[6] The absence of a similar enzyme in mammalian cells makes NS5B an ideal target for antiviral therapy.[8]

NS5B inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3] NIs act as chain terminators after being incorporated into the growing RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[3] this compound belongs to the latter class of non-nucleoside inhibitors.[2]

This compound's Mechanism of Allosteric Inhibition

This compound exerts its antiviral effect by binding to a specific allosteric site within the palm I domain of the NS5B polymerase.[2][4] This binding is non-competitive with respect to the nucleotide substrates.[9] The interaction induces a significant conformational change in the enzyme's structure, which prevents the polymerase from adopting the active conformation required for RNA elongation.[2][5] This allosteric inhibition effectively terminates viral RNA synthesis.[10]

dot

This compound Mechanism of Action cluster_NS5B HCV NS5B Polymerase Active_Site Active Site (Catalytic Domain) RNA_Synthesis Viral RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Palm_Domain Palm I Allosteric Site Palm_Domain->Active_Site Induces Conformational Change This compound This compound This compound->Palm_Domain Binds to Replication_Blocked HCV Replication Blocked

This compound's allosteric inhibition of NS5B polymerase.

Quantitative Analysis of this compound's In Vitro Activity

The potency of this compound has been extensively characterized through in vitro enzymatic and cell-based assays.

Enzymatic Inhibition of NS5B Polymerase

This compound demonstrates potent inhibition of recombinant NS5B polymerases from HCV genotype 1a and 1b clinical isolates.[1]

HCV Genotype/StrainIC50 (nM)
Genotype 1a (H77)2.2 - 10.7
Genotype 1b (Con1)2.2 - 10.7

Table 1: In vitro 50% inhibitory concentration (IC50) of this compound against HCV NS5B polymerase from genotype 1a and 1b. Data sourced from[1][11].

Cell-Based Antiviral Activity in HCV Replicon Systems

In cell culture models utilizing HCV subgenomic replicons, this compound effectively inhibits viral replication. The 50% effective concentration (EC50) values highlight its potent antiviral activity.

HCV Replicon GenotypeEC50 (nM)EC50 in 40% Human Plasma (nM)CC50 (nM)
Genotype 1a (H77)7.799>10,360
Genotype 1b (Con1)1.821>10,360

Table 2: In vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound in HCV replicon cell lines. The presence of human plasma reduces the potency of this compound. Data sourced from[1][2].

Resistance Profile of this compound

The emergence of drug resistance is a critical consideration in antiviral therapy. For this compound, resistance is conferred by specific amino acid substitutions in the NS5B palm I binding site.

Resistance-Associated Substitutions (RASs)

In vitro resistance selection studies have identified several key mutations that reduce susceptibility to this compound.

HCV GenotypeAmino Acid Substitution
Genotype 1aC316Y, S556G
Genotype 1bC316Y, M414T, Y448H

Table 3: Predominant this compound resistance-associated substitutions (RASs) identified in HCV genotype 1a and 1b. Data sourced from[4].

The fold change in EC50 values for some of these mutations can be significant, ranging from a small decrease in susceptibility to high-level resistance. For instance, the S556G mutation in genotype 1a can lead to a greater than 30-fold increase in the EC50 value.

Experimental Protocols

NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 10 mM MgCl2, and 0.5 U/μL RNase inhibitor.

  • Compound Preparation: Serially dilute this compound in DMSO to the desired concentrations.

  • Enzyme and Substrate Addition: Add recombinant HCV NS5B polymerase to the reaction mixture. Initiate the reaction by adding a biotinylated RNA template and a mixture of ATP, CTP, GTP, and [α-33P]UTP.

  • Incubation: Incubate the reaction at 30°C for 2 hours.

  • Quenching and Detection: Stop the reaction by adding EDTA. Transfer the reaction products to a streptavidin-coated plate. After washing, measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value using a dose-response curve.

dot

NS5B Polymerase Enzymatic Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture Start->Prepare_Reaction_Mix Add_this compound Add Serially Diluted this compound Prepare_Reaction_Mix->Add_this compound Add_Enzyme_Substrate Add NS5B Polymerase and RNA/NTPs Add_this compound->Add_Enzyme_Substrate Incubate Incubate at 30°C for 2 hours Add_Enzyme_Substrate->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Detect_Signal Transfer to Streptavidin Plate and Measure Radioactivity Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for the NS5B polymerase enzymatic assay.
HCV Subgenomic Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context that mimics HCV replication.

Methodology:

  • Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon containing a luciferase reporter gene in DMEM supplemented with 10% FBS and G418.

  • Cell Plating: Seed the replicon cells into 96-well plates and incubate for 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the percent inhibition of replication and cell viability at each this compound concentration to determine the EC50 and CC50 values, respectively.

dot

HCV Replicon Assay Workflow Start Start Plate_Cells Plate HCV Replicon Cells Start->Plate_Cells Add_this compound Add Serial Dilutions of this compound Plate_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Measure_Luciferase Measure Luciferase Activity (Efficacy) Incubate->Measure_Luciferase Measure_Viability Measure Cell Viability (Toxicity) Incubate->Measure_Viability Analyze_Data Calculate EC50 and CC50 Measure_Luciferase->Analyze_Data Measure_Viability->Analyze_Data End End Analyze_Data->End

Workflow for the HCV subgenomic replicon assay.
In Vitro Resistance Selection

This protocol is designed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

  • Long-Term Culture: Culture HCV replicon cells in the presence of this compound at a concentration of 10- to 100-fold the EC50.[1]

  • Colony Selection: Maintain the culture for several weeks, allowing for the selection of resistant cell colonies.

  • RNA Extraction and Sequencing: Isolate total RNA from the resistant colonies and reverse transcribe the NS5B coding region. Sequence the resulting cDNA to identify mutations.

  • Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis. Perform the HCV replicon assay to confirm the resistance phenotype and determine the fold change in EC50.

Conclusion

This compound is a highly effective non-nucleoside inhibitor of the HCV NS5B polymerase, playing a crucial role in combination therapies for HCV genotype 1 infection. Its allosteric mechanism of action, potent in vitro activity, and well-characterized resistance profile provide a solid foundation for its clinical use and for the development of next-generation HCV inhibitors. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of novel anti-HCV agents targeting the NS5B polymerase.

References

Discovery and preclinical development of Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Preclinical Development of Dasabuvir

Introduction

The treatment of chronic Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs).[1][2] These agents target specific viral proteins essential for replication, leading to significantly improved sustained virologic response (SVR) rates compared to older interferon-based therapies.[2] this compound (formerly known as ABT-333) is a key component of modern HCV therapy, specifically classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Medicinal Chemistry

This compound was identified through a high-throughput screening campaign of an aryl dihydrouracil (B119008) fragment library.[2][6] It is chemically classified as an aryl dihydrouracil derivative, N-{6-[5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-methoxy-3-(2-methyl-2-propanyl)phenyl]-2-naphthyl}methanesulfonamide.[2][3] The development of its synthetic route led to the innovation of two novel metal-catalyzed coupling reactions: a copper-catalyzed coupling of uracil (B121893) with aryl iodides and a palladium-catalyzed sulfonamidation of an aryl nonaflate.[7] These advancements enabled a more convergent and efficient synthesis, which was crucial for large-scale manufacturing.[7]

Mechanism of Action

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.[1][5][8][9] This enzyme is a prime target for antiviral therapy. This compound functions as a highly specific, non-nucleoside inhibitor of the NS5B polymerase.[4][10]

Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric site on the polymerase known as the "palm I" domain.[8][10][11] This binding event induces a conformational change in the enzyme's structure, which ultimately prevents the initiation of RNA polymerization and halts viral replication.[3][8][11] Because its binding site is poorly conserved across different HCV genotypes, this compound's activity is largely restricted to genotype 1.[10][12]

cluster_replication HCV RNA Replication Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV (+) RNA Genome NS5B NS5B Polymerase (Active Conformation) HCV_RNA->NS5B Template Replication RNA Replication NS5B->Replication NS5B_Palm NS5B Palm I Allosteric Site New_RNA New HCV RNA Genomes Replication->New_RNA This compound This compound This compound->NS5B_Palm Binds to NS5B_Inactive NS5B Polymerase (Inactive Conformation) NS5B_Palm->NS5B_Inactive Induces Conformational Change Blocked Replication Blocked NS5B_Inactive->Blocked

Caption: Mechanism of this compound inhibiting HCV NS5B polymerase.

Preclinical Pharmacology: In Vitro Activity

This compound demonstrated potent and selective inhibitory activity against HCV genotype 1 in both enzymatic and cell-based replicon assays.

Enzymatic Assays

In biochemical assays, this compound effectively inhibited the enzymatic activity of recombinant NS5B polymerases derived from various HCV genotype 1 laboratory strains and clinical isolates. The 50% inhibitory concentration (IC50) values consistently fell within the low nanomolar range.[4][13][14] Importantly, this compound was found to be highly selective, showing at least a 7,000-fold greater preference for HCV genotype 1 polymerases over human and mammalian DNA and RNA polymerases.[4][13][15]

Parameter HCV Genotype 1 Strains/Isolates Value (nM) Reference
IC50 Genotype 1a and 1b laboratory strains and clinical isolates2.2 - 10.7[4][14]
Selectivity HCV Polymerase vs. Human/Mammalian Polymerases>7,000-fold[4][13]
Table 1: In Vitro Activity of this compound in Enzymatic Assays.
HCV Replicon Assays

In cell culture systems using subgenomic HCV replicons, this compound potently inhibited viral replication. The 50% effective concentration (EC50) was 7.7 nM against genotype 1a (H77 strain) and 1.8 nM against genotype 1b (Con1 strain).[4][10][14][15][16] The presence of 40% human plasma led to a 12- to 13-fold decrease in potency, attributed to protein binding, with EC50 values increasing to 99 nM and 21 nM for genotypes 1a and 1b, respectively.[4][14][15]

Parameter HCV Replicon Genotype (Strain) Value (nM) Reference
EC50 Genotype 1a (H77)7.7[4][10][14][15][16]
EC50 Genotype 1b (Con1)1.8[4][10][14][15][16]
EC50 Genotype 1a (H77) with 40% human plasma99[4][14][15]
EC50 Genotype 1b (Con1) with 40% human plasma21[4][14][15]
EC50 Panel of 22 Genotype 1 clinical isolates0.15 - 8.57[4][16]
Table 2: In Vitro Activity of this compound in HCV Replicon Assays.

Experimental Protocols

HCV NS5B Polymerase Enzymatic Inhibition Assay

The polymerase enzymatic inhibition assay is performed to determine the direct inhibitory effect of a compound on the target enzyme. A typical protocol is as follows:

  • Enzyme Preparation: Recombinant HCV NS5B polymerase (e.g., the first 570 amino acids with a purification tag) is expressed and purified.

  • Incubation: this compound, at various concentrations, is pre-incubated with the purified NS5B polymerase (typically 5 to 50 nM) for a set period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The polymerization reaction is initiated by adding a reaction mixture containing a template/primer (e.g., biotinylated RNA), ribonucleotides (NTPs), including a labeled nucleotide (e.g., [3H]UTP), and necessary salts and buffers.

  • Reaction Quenching: The reaction is allowed to proceed for a defined time and then stopped by adding a quenching solution (e.g., EDTA).

  • Quantification: The incorporated labeled nucleotide is captured (e.g., on a streptavidin-coated plate) and quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Cell Culture Assay

This assay measures the ability of a compound to inhibit viral replication within a cellular context.

  • Cell Lines: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural genes (including NS5B) and a reporter gene (e.g., luciferase).

  • Compound Treatment: Replicon-containing cells are seeded in microtiter plates and treated with serial dilutions of this compound.

  • Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Lysis and Measurement: Cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured. This signal is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., CCK-8 or CellTiter-Glo) is performed on the same cell line to determine the compound's effect on cell viability (CC50).

  • Data Analysis: The EC50 value is calculated from the dose-response curve of reporter activity versus drug concentration. The therapeutic index is then determined (CC50/EC50).

cluster_discovery Drug Discovery & Preclinical Workflow cluster_preclinical Screen High-Throughput Screening (Aryl Dihydrouracil Library) Hit Hit Identification Screen->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Candidate Selection (this compound/ABT-333) Lead_Opt->Candidate Preclinical Preclinical Development Candidate->Preclinical In_Vitro In Vitro Studies - Enzymatic Assays - Replicon Assays - Resistance Profiling Preclinical->In_Vitro ADME Pharmacokinetics (ADME) Preclinical->ADME In_Vivo In Vivo Efficacy (Animal Models) Preclinical->In_Vivo Tox Toxicology Studies Preclinical->Tox

Caption: High-level workflow for the discovery and preclinical development of this compound.

In Vitro Resistance Profile

The development of resistance is a critical aspect of antiviral drug development. In vitro studies using replicon-containing cells cultured with increasing concentrations of this compound led to the selection of resistant clones.[16] Sequencing of the NS5B gene in these clones identified several amino acid substitutions that confer resistance.

Amino Acid Substitution Reference
C316Y[16]
M414T[16]
Y448C / Y448H[16]
S556G[16][17]
Table 3: Key NS5B Amino Acid Substitutions Conferring Resistance to this compound.

These mutations are consistent with this compound's binding site in the palm I domain of the polymerase.[16] Notably, this compound retained full activity against replicons with substitutions that confer resistance to other classes of NS5B inhibitors, such as the S282T variant (resistance to nucleoside inhibitors) and variants in the thumb domain (resistance to other NNIs).[4][16][18] This lack of cross-resistance highlights its distinct mechanism and supports its use in combination therapies.

Preclinical Pharmacokinetics and Animal Models

Pharmacokinetics (ADME)

Preclinical studies revealed that this compound possesses favorable pharmacokinetic properties.

  • Absorption: It is rapidly absorbed, and administration with food maximizes its absorption.[11][19]

  • Distribution: this compound is highly protein-bound (>99%) in plasma.[11]

  • Metabolism: It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A4.[11][19] Its major metabolite, M1, also retains antiviral activity.[19]

  • Excretion: The drug is eliminated primarily through biliary excretion into the feces.[12]

  • Half-Life: The terminal elimination half-life is approximately 5 to 8 hours, which supports a twice-daily dosing regimen.[11][19]

Parameter Description Reference
Primary Metabolism CYP2C8 (> CYP3A4)[11][19]
Terminal Half-Life ~5-8 hours[11][19]
Plasma Protein Binding >99%[11]
Primary Excretion Route Biliary / Fecal[12]
Table 4: Summary of Key Preclinical Pharmacokinetic Properties of this compound.
Animal Models

While specific efficacy data from preclinical animal models for this compound is not extensively detailed in the provided search results, all DAAs undergo rigorous testing in available models. The primary models for HCV research include the chimpanzee, which can be infected with wild-type HCV, and various humanized mouse models.[20] These models, such as those with humanized livers, allow for the evaluation of a drug's in vivo efficacy, tracking of viral load reduction, and assessment of the emergence of resistance.[20] this compound's progression to clinical trials indicates successful outcomes in these essential preclinical efficacy and safety studies.

Conclusion

The preclinical development of this compound established it as a potent, selective, and orally bioavailable inhibitor of the HCV NS5B polymerase with specific activity against genotype 1. Its unique allosteric mechanism of action, favorable pharmacokinetic profile, and lack of cross-resistance with other inhibitor classes made it an ideal candidate for inclusion in an all-oral, interferon-free combination therapy. The comprehensive preclinical data package, encompassing in vitro potency, resistance profiling, and ADME characteristics, provided a strong foundation for its successful advancement into clinical trials and its eventual approval as a cornerstone of HCV treatment.

References

The Pharmacokinetics and Metabolism of Dasabuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. It is a key component of combination antiviral therapies for chronic HCV infection, particularly genotype 1. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate is critical for its safe and effective use, as well as for the development of future antiviral agents. This guide provides a detailed technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

This compound exhibits a well-characterized pharmacokinetic profile that supports its twice-daily dosing regimen. Its absorption is significantly enhanced by food, and it is highly bound to plasma proteins. The drug is extensively metabolized, primarily by cytochrome P450 enzymes, with both the parent drug and its major active metabolite, M1, contributing to the overall therapeutic effect.

Absorption

Following oral administration, this compound is readily absorbed, with peak plasma concentrations (Cmax) typically reached within 4 to 5 hours.[1] The absolute bioavailability of this compound is approximately 70%.[2] Co-administration with a moderate-fat meal increases the area under the curve (AUC) by 30%, highlighting the importance of taking this compound with food to maximize its absorption.[1]

Distribution

This compound is extensively bound to human plasma proteins, with a binding percentage greater than 99.5%.[2][3] Its active metabolite, M1, is also highly protein-bound at 94.5%.[3] The volume of distribution at steady state (Vss) for this compound is approximately 149 liters, indicating a moderate level of distribution into tissues.[2]

Metabolism

This compound is primarily cleared through hepatic metabolism. The major metabolic pathway is an oxidative process mediated predominantly by cytochrome P450 2C8 (CYP2C8), with a minor contribution from CYP3A4.[2][4] This biotransformation results in the formation of the M1 metabolite, which is also pharmacologically active.[4]

Excretion

The elimination of this compound and its metabolites is primarily through the biliary-fecal route. Following a single oral dose of radiolabeled this compound, approximately 94.4% of the dose was recovered in the feces, with a minimal amount (2%) excreted in the urine.[2] A significant portion of the drug excreted in the feces is the unchanged parent compound (26.2%), suggesting that metabolism is a major but not the sole pathway of elimination.[2] The terminal half-life of this compound is in the range of 5 to 8 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite M1 in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and M1 Metabolite in Healthy Volunteers

ParameterThis compoundM1 MetaboliteReference
Tmax (h) ~4.0Not Reported[2]
Cmax (ng/mL) 868358[5]
AUC (ng·h/mL) Not ReportedNot Reported-
Half-life (t½) (h) 5 - 8Similar to this compound[4]
Protein Binding (%) >99.594.5[2][3]
Volume of Distribution (Vd/F) (L) 517Not Reported
Absolute Bioavailability (%) ~70Not Applicable[2]

Data presented are approximate values and may vary depending on the study population and conditions.

Table 2: Excretion of this compound and Metabolites

Route of ExcretionPercentage of Administered DoseFormReference
Feces 94.4%Parent Drug & Metabolites[2]
26.2%Unchanged this compound[2]
Urine 2%Parent Drug & Metabolites[2]
0.03%Unchanged this compound[2]

Table 3: Effect of Hepatic Impairment on this compound and M1 AUC

Hepatic FunctionChange in this compound AUCChange in M1 AUCReference
Mild (Child-Pugh A) No significant changeNo significant change[3]
Moderate (Child-Pugh B) ↓ 16%↓ 57%[3]
Severe (Child-Pugh C) ↑ 325%↑ 77%[3]

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism relies on robust analytical and in vitro methodologies.

Quantification of this compound in Plasma by UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically employed for the quantitative determination of this compound and its metabolites in human plasma.

  • Sample Preparation: Plasma samples are prepared by either protein precipitation with acetonitrile (B52724) or by solid-phase extraction.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., Waters BEH™ C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive or negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its internal standard.

In Vitro Metabolism Studies
  • Enzyme Phenotyping: To identify the cytochrome P450 enzymes responsible for this compound metabolism, in vitro studies are conducted using human liver microsomes and a panel of recombinant human CYP enzymes. This compound is incubated with these enzyme sources, and the formation of metabolites is monitored over time. Specific chemical inhibitors of CYP enzymes are also used to confirm the contribution of individual enzymes.

Visualizations

Metabolic Pathway of this compound

Dasabuvir_Metabolism Metabolic Pathway of this compound This compound This compound M1 M1 (Active Metabolite) (tert-butyl hydroxylation) This compound->M1 CYP2C8 (major) CYP3A4 (minor) Excretion Biliary-Fecal Excretion This compound->Excretion Unchanged Secondary_Metabolites Secondary Metabolites (Glucuronide and Sulfate Conjugates, further oxidation) M1->Secondary_Metabolites Secondary_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for a this compound Pharmacokinetic Study

PK_Workflow Workflow of a this compound PK Study cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Drug Administration (this compound) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation) Processing->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) Quantification->PK_Analysis Reporting Reporting and Interpretation PK_Analysis->Reporting

Caption: Experimental workflow for a this compound pharmacokinetic study.

Drug-Drug Interactions

Given that this compound is a substrate of CYP2C8 and to a lesser extent CYP3A4, there is a potential for drug-drug interactions (DDIs) with inhibitors or inducers of these enzymes.

  • CYP2C8 Inhibitors: Strong inhibitors of CYP2C8, such as gemfibrozil, can significantly increase this compound plasma concentrations and are therefore contraindicated.

  • CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 have a less pronounced effect on this compound exposure.

  • CYP3A4/CYP2C8 Inducers: Strong inducers of CYP3A4 and/or CYP2C8 can decrease this compound plasma concentrations, potentially reducing its efficacy.

This compound itself is an inhibitor of the transporter proteins P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which should be considered when co-administering drugs that are substrates of these transporters.

Conclusion

This compound possesses a predictable pharmacokinetic profile characterized by rapid absorption, high protein binding, extensive metabolism primarily via CYP2C8, and predominantly fecal excretion. The formation of an active metabolite, M1, contributes to its overall therapeutic effect. A comprehensive understanding of these properties, along with its potential for drug-drug interactions, is essential for optimizing its clinical use and for guiding the development of new antiviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel chemical entities in the field of drug development.

References

Dasabuvir: A Deep Dive into a Non-Nucleoside NS5B Polymerase Inhibitor for Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir (B606944) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro and clinical efficacy, resistance profile, and the experimental methodologies used for its characterization. This compound is a key component of combination therapies for chronic HCV genotype 1 infection, demonstrating high rates of sustained virologic response (SVR).[4][5]

Core Concepts: Mechanism of Action

This compound exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase, specifically within the palm domain.[2][6][7] This binding induces a conformational change in the enzyme, rendering it unable to catalyze the elongation of the viral RNA strand.[4][6] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA chain, this compound's non-competitive inhibition mechanism effectively halts RNA synthesis.[8] This targeted action against a viral-specific enzyme minimizes off-target effects on human polymerases.[1]

Signaling Pathway: this compound's Inhibition of HCV RNA Replication

cluster_hcv_replication HCV Replication Complex cluster_inhibition Inhibition by this compound HCV_RNA_Template HCV RNA Template NS5B_Polymerase NS5B Polymerase HCV_RNA_Template->NS5B_Polymerase Binds Nascent_RNA Nascent Viral RNA NS5B_Polymerase->Nascent_RNA RNA Elongation Inactive_NS5B Inactive NS5B (Conformational Change) NS5B_Polymerase->Inactive_NS5B Induces rNTPs Ribonucleoside Triphosphates (rNTPs) rNTPs->NS5B_Polymerase Substrate This compound This compound This compound->NS5B_Polymerase Inactive_NS5B->Nascent_RNA Blocks Elongation

Caption: this compound allosterically binds to the NS5B polymerase, inducing a conformational change that inhibits RNA elongation.

Data Presentation

In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated in both biochemical and cell-based replicon assays.

Assay Type HCV Genotype/Strain IC50 / EC50 (nM) Reference
NS5B Polymerase Inhibition (IC50) Genotype 1a2.2 - 10.7[1]
Genotype 1b2.2 - 10.7[1]
HCV Replicon Assay (EC50) Genotype 1a (H77)7.7[1][7]
Genotype 1b (Con1)1.8[1][7]
Genotype 1a (clinical isolates)0.4 - 2.1[9]
Genotype 1b (clinical isolates)0.2 - 2.0[9]
This compound Resistance-Associated Substitutions (RASs)

The following table summarizes key amino acid substitutions in the NS5B polymerase that confer resistance to this compound.

Genotype Substitution Fold Change in EC50 Reference
1aC316Y>1000[1]
M414T>100[1]
Y448H>100[1]
S556G>10[1]
1bC316Y>1000[1]
M414T>100[1]
Y448C>100[1]
S556G>10[1]
A553V>100[10]
C445F16[10]
Clinical Efficacy of this compound-Containing Regimens

This compound is a component of the Viekira Pak regimen (ombitasvir/paritaprevir/ritonavir and this compound). The following table presents the Sustained Virologic Response at 12 weeks post-treatment (SVR12) from key clinical trials.

Trial Patient Population Regimen SVR12 Rate Reference
SAPPHIRE-I Treatment-naïve, non-cirrhotic, GT1a3D + Ribavirin95.3%[4]
Treatment-naïve, non-cirrhotic, GT1b3D + Ribavirin98%[4]
SAPPHIRE-II Treatment-experienced, non-cirrhotic, GT1a3D + Ribavirin96%[4]
Treatment-experienced, non-cirrhotic, GT1b3D + Ribavirin96.7%[4]
TURQUOISE-II Compensated cirrhosis, GT1a/1b3D + Ribavirin (12 weeks)91.8%[4]
Compensated cirrhosis, GT1a/1b3D + Ribavirin (24 weeks)95.9%[4]
Observational Study Genotype 1 (including cirrhosis)This compound/ombitasvir/paritaprevir/ritonavir98.8%[11]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

  • Enzyme and Substrate Preparation:

    • Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1a or 1b) is used.[1]

    • A reaction mixture is prepared containing a suitable buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl₂), a reducing agent (e.g., 1 mM DTT), and ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [³H]UTP).[1][12]

    • A template-primer, such as poly(C)-oligo(G), is included to initiate RNA synthesis.[13]

  • Inhibition Assay:

    • Serial dilutions of this compound are prepared in DMSO.

    • The diluted compound is incubated with the NS5B polymerase for a defined period (e.g., 15 minutes at room temperature) to allow for binding.[1]

    • The RNA synthesis reaction is initiated by the addition of the NTPs and template-primer.

    • The reaction is allowed to proceed for a set time (e.g., 3 hours at 30°C).[1]

  • Quantification:

    • The newly synthesized radiolabeled RNA is captured, typically on a filter membrane, and unincorporated NTPs are washed away.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells.

Methodology:

  • Cell Culture:

    • Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used.[14][15] These replicons often contain a reporter gene, such as luciferase, for quantifiable measurement of replication.[14]

    • Cells are seeded in multi-well plates and allowed to adhere overnight.[16]

  • Compound Treatment:

    • Serial dilutions of this compound are prepared and added to the cell culture medium.

    • Appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor), are included.[15]

    • The cells are incubated with the compound for a specified duration (typically 48-72 hours).[15]

  • Quantification of Replication:

    • Luciferase-based replicons: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.[15]

    • RNA-based quantification: Total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).

  • Data Analysis:

    • The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

    • A parallel cytotoxicity assay (e.g., measuring ATP levels) is performed to determine the 50% cytotoxic concentration (CC50).[16]

    • The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[16]

Experimental Workflow: HCV Replicon Assay

Start Start Seed_Cells Seed HCV Replicon Cells (e.g., Huh-7) in 96-well plates Start->Seed_Cells Incubate_1 Incubate 24h (Cell Adhesion) Seed_Cells->Incubate_1 Add_Compound Add Compound to Cells Incubate_1->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Incubate_2 Incubate 48-72h Add_Compound->Incubate_2 Measure_Replication Measure HCV Replication (e.g., Luciferase Assay) Incubate_2->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (e.g., ATP Assay) Incubate_2->Measure_Cytotoxicity Analyze_Data Data Analysis Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the antiviral activity of this compound using an HCV replicon assay.

Conclusion

This compound is a highly effective non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrating potent in vitro activity against genotype 1 and contributing to high SVR rates in clinical settings as part of combination therapy. Its allosteric mechanism of action provides a valuable tool in the armamentarium against chronic hepatitis C. Understanding the nuances of its activity, resistance profile, and the experimental methods for its evaluation is crucial for the ongoing development of novel antiviral strategies.

References

In Vitro Antiviral Activity of Dasabuvir Against HCV Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir is a direct-acting antiviral (DAA) agent that has been a key component in combination therapies for chronic Hepatitis C Virus (HCV) infection. This document provides an in-depth technical overview of the in vitro antiviral activity of this compound against various HCV genotypes. It is intended for researchers, scientists, and professionals involved in drug development and virology.

This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] By binding to an allosteric site on the polymerase, this compound induces a conformational change that ultimately blocks viral RNA synthesis.[2]

Mechanism of Action

This compound targets the palm I domain of the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binds to a distinct allosteric pocket. This binding event induces a conformational change in the enzyme, thereby preventing the elongation of the nascent viral RNA strand and halting replication.[2] Due to the low conservation of this allosteric binding site across different HCV genotypes, the antiviral activity of this compound is primarily restricted to genotype 1.[4]

HCV RNA Template HCV RNA Template NS5B Polymerase NS5B Polymerase HCV RNA Template->NS5B Polymerase Binds to active site RNA Elongation RNA Elongation NS5B Polymerase->RNA Elongation Catalyzes Viral Replication Viral Replication RNA Elongation->Viral Replication This compound This compound Allosteric Binding Allosteric Binding This compound->Allosteric Binding Allosteric Binding->NS5B Polymerase Binds to palm site Conformational Change Conformational Change Allosteric Binding->Conformational Change Inhibition of Elongation Inhibition of Elongation Conformational Change->Inhibition of Elongation Inhibition of Elongation->RNA Elongation

Mechanism of Action of this compound.

Quantitative In Vitro Activity

The in vitro antiviral activity of this compound is typically quantified by determining its half-maximal effective concentration (EC50) in cell-based HCV replicon assays and its half-maximal inhibitory concentration (IC50) in biochemical assays against the purified NS5B polymerase.

Activity Against HCV Genotype 1

This compound demonstrates potent activity against HCV genotype 1, with slight variations between subtypes 1a and 1b.

Assay Type HCV Genotype/Strain EC50 / IC50 (nM) Reference
HCV Replicon AssayGenotype 1a (H77)7.7[5]
Genotype 1b (Con1)1.8[5]
Genotype 1a (clinical isolates)0.18 - 8.57[5]
Genotype 1b (clinical isolates)0.15 - 2.98[5]
NS5B Polymerase AssayGenotype 1a and 1b2.2 - 10.7[5]

Table 1: In vitro activity of this compound against HCV Genotype 1.

Activity Against Other HCV Genotypes

The efficacy of this compound is significantly reduced against other HCV genotypes. This is attributed to the variability in the amino acid sequence of the NS5B polymerase palm I binding site across different genotypes.

HCV Genotype In Vitro Activity (EC50 in nM) Reference
Genotype 2b>20,000 / 16,100 ± 1,700[5]
Genotype 3a5,600 ± 800 / 11,900 ± 1,300 / 3,700 ± 1,000[5]
Genotype 4a900 ± 200[5]
Genotype 5Not reported in detail, but clinical use is in combination therapies, suggesting limited standalone efficacy.[6]
Genotype 6Not reported in detail, but clinical use is in combination therapies, suggesting limited standalone efficacy.[6]

Table 2: In vitro activity of this compound against non-genotype 1 HCV.

Resistance Profile

In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer resistance to this compound. These are known as resistance-associated substitutions (RASs).

HCV Genotype Resistance-Associated Substitution
Genotype 1aC316Y, S556G
Genotype 1bC316Y, M414T

Table 3: Key this compound Resistance-Associated Substitutions.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines a luciferase-based HCV replicon assay to determine the EC50 value of a test compound like this compound.

Principle: Huh-7 cells stably harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are treated with serial dilutions of the test compound. The antiviral activity is determined by measuring the reduction in luciferase activity, which directly correlates with the inhibition of HCV RNA replication.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin).

  • Test compound (this compound) stock solution in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the Huh-7 replicon cells in complete culture medium.

    • Count the cells and adjust the concentration to a desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Seed the cells into a 96-well plate and incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (≤0.5%) to avoid cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 2-10 minutes) to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of HCV replication inhibition for each this compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Seed Replicon Cells Seed Replicon Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Replicon Cells->Prepare Compound Dilutions Add Compound to Cells Add Compound to Cells Prepare Compound Dilutions->Add Compound to Cells Incubate (72h) Incubate (72h) Add Compound to Cells->Incubate (72h) Lyse Cells & Add Reagent Lyse Cells & Add Reagent Incubate (72h)->Lyse Cells & Add Reagent Measure Luminescence Measure Luminescence Lyse Cells & Add Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

HCV Replicon Assay Workflow.
NS5B Polymerase Enzymatic Assay for IC50 Determination

This protocol describes a biochemical assay to measure the inhibitory activity of a compound against the purified HCV NS5B polymerase.

Principle: The assay measures the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³³P]CTP) into a newly synthesized RNA strand by the recombinant NS5B polymerase using a synthetic RNA template. The reduction in radioactivity in the presence of an inhibitor is used to determine its IC50 value.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • Heterologous RNA template.

  • Nucleotide triphosphates (ATP, GTP, UTP, CTP).

  • Radiolabeled nucleotide triphosphate (e.g., [³³P]CTP).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol).

  • Test compound (this compound) stock solution in DMSO.

  • Scintillation counter or phosphorimager.

Procedure:

  • Compound Dilution:

    • Prepare serial dilutions of this compound in DMSO.

    • Further dilute the compound in the assay buffer.

  • Reaction Setup:

    • In a reaction tube or plate, combine the assay buffer, RNA template, non-radiolabeled NTPs, and the diluted this compound.

    • Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled NTP.

  • Incubation:

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Capture the newly synthesized radiolabeled RNA on a filter or separate by gel electrophoresis.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of polymerase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare Reagents Prepare Reagents Add Compound & Polymerase Add Compound & Polymerase Prepare Reagents->Add Compound & Polymerase Incubate Incubate Add Compound & Polymerase->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Capture RNA Capture RNA Stop Reaction->Capture RNA Quantify Radioactivity Quantify Radioactivity Capture RNA->Quantify Radioactivity Calculate % Inhibition Calculate % Inhibition Quantify Radioactivity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

NS5B Polymerase Assay Workflow.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent in vitro activity against genotype 1. Its mechanism of action, which involves binding to the palm I allosteric site, results in a high barrier to resistance for some substitutions but also limits its activity against other HCV genotypes. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on HCV antivirals.

References

An In-depth Technical Guide to the Dasabuvir Binding Site on HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Dasabuvir and the Hepatitis C Virus (HCV) NS5B polymerase. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, binding kinetics, and experimental methodologies used to characterize this interaction.

Executive Summary

This compound is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. It exhibits highly selective activity against HCV genotype 1. This compound functions through an allosteric mechanism, binding to a distinct site on the enzyme known as the "palm I" site, which is separate from the catalytic active site. This binding event induces a conformational change in the NS5B polymerase, rendering it unable to elongate the viral RNA strand, thereby halting viral replication. Resistance to this compound is primarily associated with specific amino acid substitutions within this allosteric binding pocket.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against HCV NS5B polymerase and viral replication. The data is compiled from various biochemical and cell-based assays.

TargetAssay TypeGenotypeParameterValue (nM)Reference
Recombinant NS5B PolymeraseBiochemical Inhibition1aIC₅₀2.2 - 10.7[1]
Recombinant NS5B PolymeraseBiochemical Inhibition1bIC₅₀2.2 - 10.7[1]
Subgenomic RepliconCell-based1a (H77)EC₅₀7.7[2]
Subgenomic RepliconCell-based1b (Con1)EC₅₀1.8[2]
Subgenomic RepliconCell-based (with 40% human plasma)1a (H77)EC₅₀99
Subgenomic RepliconCell-based (with 40% human plasma)1b (Con1)EC₅₀21
Chimeric Subgenomic RepliconsCell-based1a Clinical IsolatesEC₅₀0.18 - 8.57[1]
Chimeric Subgenomic RepliconsCell-based1b Clinical IsolatesEC₅₀0.15 - 2.98[1]
NS5B MutantCell-based1a (S556G)EC₅₀5.17[1]
NS5B MutantCell-based1a (M414I)EC₅₀8.57[1]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the NS5B polymerase enzymatic activity in a biochemical assay. EC₅₀ (Half-maximal effective concentration): The concentration of this compound required to inhibit 50% of HCV replication in a cell-based replicon system.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase. A common method is the Scintillation Proximity Assay (SPA).

Objective: To determine the IC₅₀ value of this compound against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (genotype 1a or 1b)

  • This compound

  • Biotinylated oligo(U) primer

  • Poly(A) template

  • Radiolabeled UTP (e.g., [³H]UTP or [³³P]UTP)

  • Non-radiolabeled NTPs (ATP, CTP, GTP, UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

  • RNase inhibitor

  • Streptavidin-coated SPA beads

  • Stop solution (e.g., 0.5 M EDTA)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, RNase inhibitor, poly(A) template, and biotinylated oligo(U) primer.

  • Add the this compound dilutions to the appropriate wells. Include a no-inhibitor control (DMSO only) and a background control (no enzyme).

  • Initiate the reaction by adding the purified NS5B polymerase to all wells except the background control.

  • Add a mixture of NTPs, including the radiolabeled UTP, to start the polymerization reaction.

  • Incubate the plate at a controlled temperature (e.g., 22°C or 30°C) for a defined period (e.g., 90 minutes).[3]

  • Stop the reaction by adding the stop solution.[3]

  • Add the streptavidin-coated SPA beads to each well. The biotinylated primer-template complex will bind to the beads.

  • Incubate the plate to allow for bead binding.

  • Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of radiolabeled UTP incorporated into the newly synthesized RNA strand.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

HCV Subgenomic Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene, such as luciferase, for quantification.

Objective: To determine the EC₅₀ value of this compound in a cellular context.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (genotype 1a or 1b) with a luciferase reporter gene.

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo).

Procedure:

  • Seed the replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the this compound dilutions. Include a no-drug control (vehicle only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After the incubation period, perform a cell viability assay to assess the cytotoxicity of the compound.

  • To measure HCV replication, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer. The luciferase signal is proportional to the level of replicon RNA.

  • Calculate the percent inhibition of replication for each this compound concentration relative to the no-drug control.

  • Determine the EC₅₀ value by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the allosteric inhibition of HCV NS5B polymerase by this compound.

Dasabuvir_Mechanism cluster_NS5B HCV NS5B Polymerase Active_Site Catalytic Active Site RNA_Elongation RNA_Elongation Active_Site->RNA_Elongation Catalyzes Palm_I_Site Palm I Allosteric Site Conformational_Change Conformational Change in NS5B Palm_I_Site->Conformational_Change Induces This compound This compound This compound->Palm_I_Site Binds to RNA_Template_Primer RNA Template/Primer RNA_Template_Primer->Active_Site Binds to NTPs NTPs NTPs->Active_Site Binds to Inhibition Inhibition of RNA Elongation Inhibition->RNA_Elongation Conformational_Change->Inhibition

Caption: Allosteric inhibition of HCV NS5B by this compound.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the key steps in determining the IC₅₀ of this compound using an in vitro polymerase assay.

IC50_Workflow Start Start Prepare_Reagents Prepare Assay Components (NS5B, RNA, NTPs) Start->Prepare_Reagents Serial_Dilution Serially Dilute this compound Start->Serial_Dilution Reaction_Setup Set up Reactions in 96-well Plate Prepare_Reagents->Reaction_Setup Serial_Dilution->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Signal_Detection Detect Incorporated Radiolabel Stop_Reaction->Signal_Detection Data_Analysis Calculate % Inhibition Signal_Detection->Data_Analysis IC50_Determination Determine IC₅₀ from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining this compound's IC₅₀.

Logical Relationship of this compound Resistance

This diagram illustrates the relationship between this compound treatment, the selection of resistant mutations, and the resulting impact on treatment efficacy.

Resistance_Pathway cluster_outcome Treatment Outcome Dasabuvir_Treatment This compound Treatment Selective_Pressure Selective Pressure on HCV Population Dasabuvir_Treatment->Selective_Pressure Wild_Type_Inhibition Inhibition of Wild-Type NS5B Selective_Pressure->Wild_Type_Inhibition RAS_Selection Selection of Pre-existing or Emergent Resistant Variants (RASs) Selective_Pressure->RAS_Selection Viral_Suppression Viral Suppression NS5B_Mutations Mutations in Palm I Site (e.g., C316Y, M414T, S556G) RAS_Selection->NS5B_Mutations Reduced_Binding Reduced this compound Binding Affinity NS5B_Mutations->Reduced_Binding Treatment_Failure Potential for Treatment Failure Reduced_Binding->Treatment_Failure

References

Early-Phase Clinical Development of Dasabuvir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir (B606944) (formerly ABT-333) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its development marked a significant advancement in the treatment of chronic HCV infection, particularly for genotype 1, as a component of an all-oral, interferon-free regimen. This technical guide provides an in-depth overview of the early-phase clinical trial results for this compound, focusing on its efficacy, safety, pharmacokinetics, and the experimental designs of pivotal studies.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that specifically targets the NS5B polymerase, a critical enzyme for HCV replication.[3][4] It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerase activity.[3][5] This targeted mechanism of action effectively halts viral replication, leading to a rapid decline in HCV RNA levels.[4]

cluster_0 HCV Replication Cycle cluster_1 This compound Mechanism of Action HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Viral Assembly Viral Assembly HCV RNA->Viral Assembly NS5B Polymerase NS5B Polymerase Polyprotein->NS5B Polymerase Proteolytic Processing NS5B Polymerase->HCV RNA RNA Replication New Virions New Virions Viral Assembly->New Virions This compound This compound This compound->NS5B Polymerase Allosteric Binding

Caption: this compound's mechanism of action targeting the HCV NS5B polymerase.

Early-Phase Clinical Efficacy

This compound was primarily evaluated in combination with other direct-acting antivirals, most notably the NS5A inhibitor ombitasvir (B612150) and the NS3/4A protease inhibitor paritaprevir (B612276) (boosted with ritonavir). This multi-targeted approach proved highly effective in achieving high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.[6][7]

Table 1: Sustained Virologic Response (SVR) Rates in Key Early-Phase Trials
Trial NamePatient PopulationTreatment RegimenDuration (Weeks)SVR Rate (%)
AVIATOR Genotype 1, non-cirrhotic, treatment-naïveParitaprevir/r + Ombitasvir + this compound + Ribavirin1295
AVIATOR Genotype 1, non-cirrhotic, prior non-respondersParitaprevir/r + Ombitasvir + this compound + Ribavirin1295
SAPPHIRE-I Genotype 1, non-cirrhotic, treatment-naïveOmbitasvir/Paritaprevir/r + this compound + Ribavirin1296.2
SAPPHIRE-II Genotype 1, non-cirrhotic, treatment-experiencedOmbitasvir/Paritaprevir/r + this compound + Ribavirin1296.3
PEARL-III Genotype 1b, non-cirrhotic, treatment-naïveOmbitasvir/Paritaprevir/r + this compound ± Ribavirin1299.5 (with RBV), 99.0 (without RBV)
PEARL-IV Genotype 1a, non-cirrhotic, treatment-naïveOmbitasvir/Paritaprevir/r + this compound ± Ribavirin1297.0 (with RBV), 90.2 (without RBV)
TURQUOISE-I Genotype 1, HIV-1 co-infected, with/without cirrhosisOmbitasvir/Paritaprevir/r + this compound + Ribavirin1293.5
TURQUOISE-I Genotype 1, HIV-1 co-infected, with/without cirrhosisOmbitasvir/Paritaprevir/r + this compound + Ribavirin2496.9
TURQUOISE-II Genotype 1, compensated cirrhosisOmbitasvir/Paritaprevir/r + this compound + Ribavirin1291.8
TURQUOISE-II Genotype 1, compensated cirrhosisOmbitasvir/Paritaprevir/r + this compound + Ribavirin2495.9

Note: SVR rates are typically for SVR12. Paritaprevir/r refers to paritaprevir boosted with ritonavir.[1][6]

Safety and Tolerability

In early-phase trials, this compound, as part of a combination regimen, was generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity.

Table 2: Common Adverse Events (in combination therapy)
Adverse EventFrequency
FatigueCommon
HeadacheCommon
NauseaCommon
InsomniaCommon
PruritusLess Common
AstheniaLess Common

Note: Frequencies are general and varied across trials and treatment arms.[1][6]

Pharmacokinetics

Pharmacokinetic studies revealed that this compound has a predictable profile, allowing for twice-daily dosing. Its metabolism is primarily mediated by CYP2C8, with a minor contribution from CYP3A.[8]

Table 3: Pharmacokinetic Parameters of this compound
ParameterValue
Tmax (time to maximum concentration) ~4-5 hours
Terminal Half-life ~5.5-6 hours
Metabolism Primarily CYP2C8, minorly CYP3A
Effect of Food Administration with a moderate-fat meal increases exposure

Note: Values are approximate and based on data from early-phase studies.[8] A population pharmacokinetic analysis of data from nine Phase 1b/2 studies provided a comprehensive characterization of this compound's pharmacokinetic profile.[9]

Experimental Protocols

The early-phase clinical development of this compound involved several key studies with well-defined protocols.

AVIATOR Study: An Illustrative Experimental Workflow

The AVIATOR study was a Phase 2b, open-label trial that evaluated various combinations of this compound, paritaprevir/ritonavir, and ombitasvir, with and without ribavirin, for 8, 12, or 24 weeks in treatment-naïve and prior null-responder patients with HCV genotype 1 infection.[10][11]

Screening Screening Randomization Randomization Screening->Randomization Treatment Arm A Paritaprevir/r + Ombitasvir + this compound + Ribavirin (12 weeks) Randomization->Treatment Arm A Treatment Arm B Other DAA Combinations and Durations Randomization->Treatment Arm B End of Treatment End of Treatment Treatment Arm A->End of Treatment Treatment Arm B->End of Treatment Follow-up Post-treatment Follow-up (24 weeks) End of Treatment->Follow-up SVR24 Assessment SVR24 Assessment Follow-up->SVR24 Assessment

References

Dasabuvir: A Non-Nucleoside NS5B Polymerase Inhibitor in Direct-Acting Antiviral Therapy for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of direct-acting antiviral (DAA) agents has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, leading to high rates of sustained virologic response (SVR). Dasabuvir (B606944), a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, represents a key component of combination therapies. This document provides a comprehensive technical overview of this compound's role in DAA therapy, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this field.

Introduction

Hepatitis C virus (HCV) infection is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma[1]. The development of DAAs targeting specific viral proteins has transformed the therapeutic landscape, moving away from interferon-based regimens to all-oral, highly effective treatments[1]. This compound (formerly ABT-333) is a non-nucleoside inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome[2][3][4]. This document will delve into the technical aspects of this compound as a critical component of modern HCV therapy.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HCV NS5B RNA-dependent RNA polymerase[2][3][4]. Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the polymerase[1].

Allosteric Inhibition of the NS5B Palm Domain

This compound binds to a distinct allosteric site within the palm domain of the NS5B polymerase, designated as palm site I[2][5]. This binding induces a conformational change in the enzyme, rendering it inactive and preventing the elongation of the viral RNA chain[1][3]. This allosteric mechanism of action is highly specific to the HCV NS5B polymerase, contributing to this compound's favorable safety profile. The binding site for NNIs like this compound is less conserved across different HCV genotypes, which restricts its activity primarily to genotype 1[1].

The following diagram illustrates the mechanism of action of this compound in inhibiting HCV RNA replication.

cluster_HCV_Replication HCV Replication Cycle cluster_Dasabuvir_Action This compound Mechanism of Action HCV_RNA HCV Genomic RNA (+ strand) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS_Proteins Non-Structural Proteins (including NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Negative_Strand Negative Strand RNA Synthesis Replication_Complex->Negative_Strand NS5B Polymerase Activity Positive_Strand Positive Strand RNA Synthesis Negative_Strand->Positive_Strand NS5B Polymerase Activity New_HCV_RNA New HCV Genomic RNA Positive_Strand->New_HCV_RNA This compound This compound NS5B_Polymerase NS5B Polymerase This compound->NS5B_Polymerase Binds to Allosteric Palm Site I Inactive_NS5B Inactive NS5B (Conformational Change) NS5B_Polymerase->Inactive_NS5B Induces Conformational Change Inactive_NS5B->Negative_Strand Inhibits RNA Elongation Inactive_NS5B->Positive_Strand Inhibits RNA Elongation

This compound's allosteric inhibition of HCV NS5B polymerase.

Role in Direct-Acting Antiviral (DAA) Therapy

This compound's primary role is as a component of a combination DAA regimen, most notably in Viekira Pak (ombitasvir/paritaprevir/ritonavir and this compound) and Technivie (ombitasvir/paritaprevir/ritonavir) used in conjunction with this compound. This multi-targeted approach is designed to combat HCV by inhibiting different key viral proteins simultaneously, thereby increasing efficacy and reducing the likelihood of resistance development.

  • Ombitasvir: An NS5A inhibitor.

  • Paritaprevir: An NS3/4A protease inhibitor.

  • Ritonavir: A pharmacokinetic enhancer that boosts the levels of paritaprevir.

  • This compound: An NS5B polymerase inhibitor.

This combination therapy targets multiple stages of the HCV lifecycle, leading to high SVR rates in patients with HCV genotype 1. The following diagram illustrates the logical relationship of the components in the Viekira Pak regimen.

cluster_DAAs Direct-Acting Antivirals Viekira_Pak Viekira Pak Regimen Ombitasvir Ombitasvir Viekira_Pak->Ombitasvir Paritaprevir Paritaprevir Viekira_Pak->Paritaprevir This compound This compound Viekira_Pak->this compound Ritonavir Ritonavir (Pharmacokinetic Enhancer) Viekira_Pak->Ritonavir NS5A HCV NS5A Ombitasvir->NS5A Inhibits NS3_4A HCV NS3/4A Protease Paritaprevir->NS3_4A Inhibits NS5B HCV NS5B Polymerase This compound->NS5B Inhibits Ritonavir->Paritaprevir Boosts Levels HCV_Replication HCV Replication NS5A->HCV_Replication Required for NS3_4A->HCV_Replication Required for NS5B->HCV_Replication Required for

Components of Viekira Pak and their targets in the HCV lifecycle.

Clinical Efficacy

The efficacy of this compound-containing regimens has been extensively evaluated in numerous Phase 3 clinical trials. These studies have consistently demonstrated high SVR rates across various patient populations with HCV genotype 1 infection, including treatment-naïve and treatment-experienced individuals, and those with compensated cirrhosis.

Table 1: Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials of this compound-Containing Regimens

TrialPatient PopulationHCV GenotypeTreatment RegimenDuration (weeks)SVR12 Rate (%)
SAPPHIRE-I Treatment-Naïve, Non-Cirrhotic1aOmbitasvir/Paritaprevir/r + this compound + Ribavirin1296.2
1bOmbitasvir/Paritaprevir/r + this compound + Ribavirin1298.0
SAPPHIRE-II Treatment-Experienced, Non-Cirrhotic1aOmbitasvir/Paritaprevir/r + this compound + Ribavirin1296.0
1bOmbitasvir/Paritaprevir/r + this compound + Ribavirin1296.7
PEARL-II Treatment-Experienced, Non-Cirrhotic1bOmbitasvir/Paritaprevir/r + this compound12100
1bOmbitasvir/Paritaprevir/r + this compound + Ribavirin1296.9
PEARL-III Treatment-Naïve, Non-Cirrhotic1bOmbitasvir/Paritaprevir/r + this compound1299.0
1bOmbitasvir/Paritaprevir/r + this compound + Ribavirin1299.5
PEARL-IV Treatment-Naïve, Non-Cirrhotic1aOmbitasvir/Paritaprevir/r + this compound + Ribavirin1290.2
TURQUOISE-II Treatment-Naïve & Experienced, Compensated Cirrhosis1aOmbitasvir/Paritaprevir/r + this compound + Ribavirin1291.8
1aOmbitasvir/Paritaprevir/r + this compound + Ribavirin2495.9
1bOmbitasvir/Paritaprevir/r + this compound + Ribavirin1298.5
1bOmbitasvir/Paritaprevir/r + this compound + Ribavirin24100

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound supports its twice-daily dosing regimen.

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~4-5 hours[6]
Terminal Half-life (t1/2) ~5.5-6 hours[6]
Metabolism Primarily by CYP2C8, with a minor contribution from CYP3A4.[6]
Major Metabolite M1 (active)[6]
Effect of Food Administration with a moderate-fat meal increases exposure.[6]

This compound is a substrate of CYP2C8, and co-administration with strong inhibitors or inducers of this enzyme can significantly alter its plasma concentrations[6].

Resistance Profile

The emergence of resistance-associated substitutions (RASs) is a consideration in antiviral therapy. For this compound, several RASs in the NS5B palm I binding site have been identified that can reduce its antiviral activity.

Table 3: Key Resistance-Associated Substitutions for this compound and their In Vitro Fold Change in EC50

SubstitutionHCV GenotypeFold Change in EC50Reference
C316Y1a>1000[4]
M414T1a25-50[4]
Y448H1a>100[4]
S556G1a5-25[4]
C316Y1b>1000[4]
M414T1b>100[4]
Y448H1b>100[4]
S556G1b5-25[4]

The multi-target nature of the Viekira Pak regimen helps to mitigate the impact of resistance to a single agent.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

  • Materials:

    • Recombinant HCV NS5B polymerase (genotype 1b)

    • Biotinylated RNA template/primer

    • [³H]-UTP (radiolabeled uridine (B1682114) triphosphate)

    • Unlabeled ATP, CTP, GTP, UTP

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA)

    • This compound or test compound

    • Scintillation proximity assay (SPA) beads

    • Microplates (e.g., 96-well)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound or the test compound in DMSO.

    • In a microplate, add the assay buffer, recombinant NS5B polymerase, and the biotinylated RNA template/primer.

    • Add the diluted compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the polymerase reaction by adding a mixture of unlabeled NTPs and [³H]-UTP.

    • Incubate the reaction for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding EDTA.

    • Add SPA beads coated with streptavidin. The biotinylated RNA product will bind to the beads, bringing the incorporated [³H]-UTP in close proximity to the scintillant in the beads, generating a signal.

    • Read the plate on a scintillation counter to measure the amount of incorporated [³H]-UTP.

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

The following workflow diagram illustrates the HCV NS5B Polymerase Inhibition Assay.

Start Start Prepare_Reagents Prepare Reagents: - NS5B Polymerase - RNA template/primer - NTPs ([³H]-UTP) - Assay Buffer Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of this compound Start->Compound_Dilution Incubation_1 Incubate NS5B, RNA, and this compound Prepare_Reagents->Incubation_1 Compound_Dilution->Incubation_1 Reaction_Initiation Initiate Reaction with NTPs Incubation_1->Reaction_Initiation Incubation_2 Incubate for Polymerase Reaction Reaction_Initiation->Incubation_2 Reaction_Stop Stop Reaction with EDTA Incubation_2->Reaction_Stop SPA_Bead_Addition Add Streptavidin-coated SPA Beads Reaction_Stop->SPA_Bead_Addition Signal_Detection Read Signal on Scintillation Counter SPA_Bead_Addition->Signal_Detection Data_Analysis Calculate IC₅₀ Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Dasabuvir Treatment in HCV Genotype 1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for Dasabuvir in the treatment of chronic Hepatitis C Virus (HCV) genotype 1a infection. This compound is a direct-acting antiviral (DAA) medication that serves as a critical component of combination therapy.[1]

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene.[2] It binds to the palm domain of the NS5B polymerase, inducing a conformational change that ultimately terminates RNA polymerization and halts the replication of the HCV genome.[2][3][4] This targeted action prevents the virus from multiplying and infecting new cells.[1][3]

cluster_0 Pre-Treatment Assessment Logic Start Patient with Chronic HCV Genotype 1a HBV_Test Test for HBV infection (HBsAg and anti-HBc) Start->HBV_Test Liver_Assess Assess for Hepatic Decompensation (Lab tests, clinical evidence) Start->Liver_Assess Drug_Interact Review Concomitant Medications for Drug Interactions Start->Drug_Interact Decision Treatment Decision HBV_Test->Decision Liver_Assess->Decision Drug_Interact->Decision Initiate Initiate Viekira Pak + Ribavirin Decision->Initiate All Clear Contraindicated Treatment Contraindicated or Requires Management Decision->Contraindicated Issues Identified

References

Application Notes and Protocols for Dasabuvir Dosage and Administration in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the hepatitis C virus (HCV) NS5B polymerase inhibitor, Dasabuvir (B606944), as utilized in key clinical studies.

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B), an enzyme essential for the replication of the viral genome.[1] By binding to an allosteric site on the polymerase, this compound induces a conformational change that halts RNA synthesis, thereby preventing viral replication.[2]

cluster_0 HCV Replication Cycle cluster_1 Inhibition by this compound HCV_RNA HCV RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Inhibition Inhibition NS5B->Inhibition New_HCV_RNA New HCV RNA Replication->New_HCV_RNA This compound This compound This compound->NS5B Allosteric Binding

This compound's Mechanism of Action

Dosage and Administration in Clinical Trials

This compound is typically administered as part of a combination regimen. The following tables summarize the dosage and administration of this compound in pivotal clinical trials.

Table 1: this compound Dosage in Combination Regimens

ComponentStandard DosageFrequencyAdministration Notes
This compound 250 mg Twice Daily (Morning and Evening) Must be taken with a meal. [3]
Ombitasvir/Paritaprevir/Ritonavir25 mg/150 mg/100 mgOnce Daily (Morning)Co-formulated tablet.[4]
Ribavirin (B1680618) (RBV)1000 mg or 1200 mg (weight-based)Divided Twice DailyAdministered with food.[4]

Table 2: Summary of this compound-Containing Regimens in Key Clinical Trials

Trial NamePatient PopulationTreatment RegimenDurationSustained Virologic Response (SVR12)
SAPPHIRE-I Genotype 1, Treatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin12 Weeks96.2%[4]
SAPPHIRE-II Genotype 1, Treatment-Experienced, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin12 Weeks96.3%[5]
PEARL-III Genotype 1b, Treatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir ± Ribavirin12 Weeks99.0% (without RBV), 99.5% (with RBV)[4]
PEARL-IV Genotype 1a, Treatment-Naïve, Non-CirrhoticThis compound + Ombitasvir/Paritaprevir/Ritonavir ± Ribavirin12 Weeks90.2% (without RBV), 97.0% (with RBV)[6]
TURQUOISE-II Genotype 1, Compensated CirrhosisThis compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin12 or 24 Weeks91.8% (12 weeks), 95.9% (24 weeks)[7]

Experimental Protocols

The following protocols are based on the methodologies employed in the aforementioned clinical trials.

General Clinical Trial Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (HCV RNA, Labs, etc.) Enrollment->Baseline Treatment Treatment Administration (12 or 24 Weeks) Baseline->Treatment Monitoring On-Treatment Monitoring (Safety & Efficacy) Treatment->Monitoring Regular Visits EOT End of Treatment (EOT) Assessment Treatment->EOT Monitoring->Treatment FollowUp Post-Treatment Follow-Up (Weeks 4, 12, 24) EOT->FollowUp SVR12 SVR12 Assessment (Primary Endpoint) FollowUp->SVR12

General Clinical Trial Workflow
Patient Screening and Enrollment

  • Inclusion Criteria:

    • Adults (typically 18-70 years of age).[7]

    • Chronic HCV genotype 1 infection.[7]

    • Plasma HCV RNA greater than 10,000 IU/mL.[7]

    • For cirrhosis studies: Compensated cirrhosis (Child-Pugh A).[7]

  • Exclusion Criteria:

    • Decompensated liver disease (Child-Pugh B or C).[8]

    • Hepatitis B (HBsAg positive) or HIV co-infection (unless specifically studied).[8]

    • Evidence of hepatocellular carcinoma.[8]

    • Significant renal impairment (Creatinine clearance < 30 mL/min).[8]

    • Hematological abnormalities (e.g., Hemoglobin < 10 g/dL, Platelets < 25,000/mm³).[8]

    • Pregnancy or breastfeeding.[8]

Baseline Assessments

Prior to treatment initiation, the following assessments are performed:

  • Virology: HCV genotype and subtype, quantitative HCV RNA (viral load).[2]

  • Hepatic Function: Liver function tests (ALT, AST, bilirubin, albumin), and assessment of cirrhosis status (e.g., FibroScan, liver biopsy, or APRI score).[2][9]

  • Hematology: Complete blood count with differential.[8]

  • Renal Function: Serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR).[8]

  • Hepatitis B Serology: HBsAg and anti-HBc to assess for co-infection.[1]

Drug Administration
  • This compound (250 mg) is administered orally twice daily (morning and evening) with a meal.[3]

  • The co-formulated tablet of ombitasvir/paritaprevir/ritonavir is administered once daily in the morning with a meal.[4]

  • Weight-based ribavirin (1000 mg for <75 kg, 1200 mg for ≥75 kg) is administered in two divided doses with meals.[4]

On-Treatment Monitoring
  • Safety Monitoring:

    • Regular clinic visits are scheduled to monitor for adverse events.[2]

    • Laboratory Tests:

      • Hepatic function tests, including direct bilirubin, should be monitored at baseline, during the first 4 weeks of therapy, and as clinically indicated thereafter.[10]

      • Complete blood counts are monitored, especially for patients on ribavirin, at weeks 2 and 4, and as needed to check for anemia.[11]

  • Efficacy Monitoring:

    • Quantitative HCV RNA is measured at treatment weeks 4 and 12 (and end of treatment) to assess virologic response.[12]

Post-Treatment Follow-up
  • Patients are followed for at least 12 weeks after the end of treatment.

  • Quantitative HCV RNA is measured at post-treatment week 12 to determine Sustained Virologic Response (SVR12), the primary efficacy endpoint.[4]

Laboratory Methods
  • HCV RNA Quantification:

    • The COBAS AmpliPrep/COBAS TaqMan HCV Test (v2.0) is a commonly used real-time PCR assay for HCV RNA quantification.[7][13][14]

    • Principle: The assay involves automated specimen preparation to isolate HCV RNA, reverse transcription to cDNA, and subsequent PCR amplification and detection.[13]

    • Limit of Quantification: Typically around 15 IU/mL.[15][16] A result of "Undetected" is required to confirm virologic response.[16]

  • Resistance Testing:

    • For patients experiencing virologic failure, population or deep sequencing of the NS3, NS5A, and NS5B regions of the HCV genome is performed to identify resistance-associated substitutions (RASs).[5][17]

Criteria for Dose Modification and Treatment Discontinuation
  • Ribavirin Dose Modification:

    • The dose of ribavirin may be reduced in increments of 200 mg per day if a patient's hemoglobin level drops below 10 g/dL.[11][18]

    • Dose reductions for ribavirin have been shown not to impact SVR12 rates.[19]

  • Treatment Discontinuation:

    • Discontinuation of the entire regimen may be required in the event of severe adverse events, such as evidence of hepatic decompensation (e.g., significant increases in ALT with concurrent increases in bilirubin).[3]

    • For treatment interruptions of more than 7 days after the first 4 weeks, HCV RNA should be tested. If positive, the patient may be considered a non-responder.[20]

References

Application Notes and Protocols: Use of Dasabuvir in Patients with Compensated Cirrhosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dasabuvir (B606944), as part of a combination antiviral regimen, for the treatment of chronic Hepatitis C Virus (HCV) infection in patients with compensated cirrhosis. The information is compiled from clinical trial data and prescribing information to guide research and development activities.

Introduction

This compound is a non-nucleoside NS5B polymerase inhibitor, a direct-acting antiviral agent against Hepatitis C Virus (HCV).[1][2][3] It is a component of the Viekira Pak regimen, which is approved for the treatment of chronic HCV genotype 1 infection, including in patients with compensated (Child-Pugh A) cirrhosis.[3][4][5] this compound is not recommended for use in patients with decompensated liver disease (Child-Pugh B or C).[5][6][7] this compound exerts its antiviral effect by binding to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase, inducing a conformational change that prevents viral RNA replication.[8][9]

Signaling Pathway and Mechanism of Action

This compound targets the HCV NS5B protein, which is an essential enzyme for the replication of the viral genome. As a non-nucleoside inhibitor, it binds to an allosteric palm domain of the NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it inactive and thus halting the synthesis of new viral RNA.[8][10]

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_drug_action Drug Action HCV_RNA HCV RNA Genome Replication_Complex HCV Replication Complex HCV_RNA->Replication_Complex Translation & Polyprotein Processing NS5B NS5B Polymerase (RNA-dependent RNA Polymerase) Replication_Complex->NS5B New_HCV_RNA New HCV RNA NS5B->New_HCV_RNA RNA Synthesis This compound This compound This compound->NS5B Allosteric Inhibition

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Patient Selection Protocol (Inclusion and Exclusion Criteria)

The selection of appropriate patients is critical for the safe and effective use of this compound-containing regimens in individuals with compensated cirrhosis. The following criteria are based on those used in pivotal clinical trials such as TURQUOISE-II.[11][12]

Table 1: Patient Inclusion and Exclusion Criteria

CriteriaInclusionExclusion
Age 18-70 years<18 or >70 years
HCV Infection Chronic HCV genotype 1 infection (1a or 1b) with plasma HCV RNA >10,000 IU/mLInfection with other HCV genotypes or co-infection with Hepatitis B Virus (HBV) or Human Immunodeficiency Virus (HIV) in some trial designs. Note: Viekira Pak is approved for HCV/HIV-1 co-infected patients.[4][13]
Cirrhosis Status Compensated cirrhosis (Child-Pugh A) documented by liver biopsy (Metavir score >3 or Ishak score >4) or FibroScan (≥14.6 kPa)Decompensated cirrhosis (Child-Pugh B or C), or a history of hepatic decompensation (e.g., ascites, variceal bleeding, hepatic encephalopathy).[14]
Prior Treatment Treatment-naïve or previously treated with peginterferon and ribavirin (B1680618)Prior treatment with direct-acting antiviral agents (e.g., telaprevir, boceprevir)
Hematology Platelet count ≥60,000/mm³-
Liver Function Serum albumin ≥2.8 g/dL, Total bilirubin (B190676) <3 mg/dL, INR ≤2.3, Serum alpha-fetoprotein ≤100 ng/mL-
Other -Diagnosis of hepatocellular carcinoma, pregnancy, or breastfeeding.[14]
Treatment Protocol: Dosing and Administration

This compound is administered as part of a combination regimen, Viekira Pak. The dosing is dependent on the HCV genotype 1 subtype.

Table 2: Dosing and Administration of Viekira Pak in Compensated Cirrhosis

ComponentDosageFrequencyAdministration
Ombitasvir/Paritaprevir/RitonavirTwo 12.5 mg/75 mg/50 mg fixed-dose combination tabletsOnce daily (morning)With a meal
This compoundOne 250 mg tabletTwice daily (morning and evening)With a meal

Treatment Duration:

  • Genotype 1a with compensated cirrhosis: Viekira Pak plus weight-based ribavirin for 24 weeks. A 12-week duration may be considered for some patients based on prior treatment history.[3][4][15]

  • Genotype 1b with compensated cirrhosis: Viekira Pak for 12 weeks.[3][4][15]

Ribavirin Dosing (when applicable):

  • Weight-based: 1000 mg/day for patients <75 kg and 1200 mg/day for patients ≥75 kg, administered in two divided doses with food.[4][15]

Treatment_Workflow cluster_legend Workflow Legend Start Patient with Compensated Cirrhosis and HCV Genotype 1 Genotype_Subtype Determine Genotype Subtype Start->Genotype_Subtype GT1a Genotype 1a Genotype_Subtype->GT1a 1a GT1b Genotype 1b Genotype_Subtype->GT1b 1b Treatment_1a Viekira Pak + Ribavirin for 24 weeks* GT1a->Treatment_1a Treatment_1b Viekira Pak for 12 weeks GT1b->Treatment_1b Monitoring On-Treatment Monitoring Treatment_1a->Monitoring Treatment_1b->Monitoring EOT End of Treatment Monitoring->EOT SVR12 Assess for SVR12 EOT->SVR12 Cured HCV Cured SVR12->Cured Start_Node Start/End Decision_Node Decision Process_Node Process Monitoring_Node Monitoring

Figure 2: Treatment workflow for this compound-containing regimen.
\A 12-week duration may be considered for some GT1a patients based on prior treatment history.*

Patient Monitoring Protocol

Regular monitoring is essential to assess treatment efficacy and manage potential adverse events.

Table 3: Patient Monitoring Schedule

TimepointAssessments
Baseline - Complete blood count (CBC)- International normalized ratio (INR)- Hepatic function panel (albumin, total and direct bilirubin, ALT, AST, alkaline phosphatase)- HCV RNA quantification- Test for HBV infection (HBsAg and anti-HBc).[2][3]
During Treatment - Weeks 1-4: Hepatic function panel, including direct bilirubin, should be monitored.[2] - As clinically indicated: Monitor for signs and symptoms of hepatic decompensation.[2] - A ≥10-fold increase in ALT from baseline should prompt treatment discontinuation.[6][16]
Post-Treatment - 12 weeks after completion of therapy: HCV RNA quantification to assess for Sustained Virologic Response (SVR12).[1][17]

Definition of Sustained Virologic Response (SVR): SVR is defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12) and is considered a virologic cure.[1][17][18]

Efficacy Data in Compensated Cirrhosis

Clinical trials have demonstrated high efficacy of this compound-containing regimens in patients with compensated cirrhosis.

Table 4: Sustained Virologic Response (SVR12) Rates in Patients with Compensated Cirrhosis

Clinical TrialPatient PopulationTreatment RegimenTreatment DurationSVR12 Rate
TURQUOISE-II [11][19][20]Genotype 1, Treatment-naïve & experiencedOmbitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin12 weeks91.8%
TURQUOISE-II [11][19][20]Genotype 1, Treatment-naïve & experiencedOmbitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin24 weeks95.9%
TURQUOISE-III [14]Genotype 1b, Treatment-naïve & experiencedOmbitasvir/Paritaprevir/Ritonavir + this compound12 weeks100%
TURQUOISE-IV [21]Genotype 1b, Treatment-naïve & experiencedOmbitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin12 weeks100%
TOPAZ-II [22][23][24]Genotype 1, Treatment-naïve & experiencedOmbitasvir/Paritaprevir/Ritonavir + this compound ± Ribavirin12 or 24 weeksHigh rates of SVR achieved

Safety and Tolerability

The combination regimen including this compound is generally well-tolerated in patients with compensated cirrhosis.[22]

Common Adverse Events (reported in ≥10% of subjects):

  • Fatigue

  • Nausea

  • Pruritus

  • Insomnia

  • Asthenia

  • Anemia (when co-administered with ribavirin)[21]

Serious Adverse Events:

  • Hepatic Decompensation and Liver Failure: Have been reported, primarily in patients with evidence of advanced or decompensated cirrhosis prior to initiating treatment. Therefore, careful patient selection is crucial.[25]

  • ALT Elevations: Approximately 1% of patients in clinical trials experienced ALT elevations greater than 5 times the upper limit of normal.[20]

  • Lactic Acidosis: Rare cases have been reported in patients with mild hepatic impairment (Child-Pugh A).[26]

Conclusion

This compound, as a key component of the Viekira Pak regimen, offers a highly effective treatment option for patients with chronic HCV genotype 1 infection and compensated cirrhosis, leading to high rates of sustained virologic response. Adherence to strict patient selection, dosing, and monitoring protocols is essential to ensure optimal safety and efficacy in this patient population. These application notes provide a framework for researchers and drug development professionals working with this important antiviral agent.

References

Application Notes and Protocols for the Quantification of Dasabuvir in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dasabuvir in human plasma, a critical process in pharmacokinetic studies and therapeutic drug monitoring. The protocols outlined below are based on validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application due to its high sensitivity and selectivity.

Mechanism of Action of this compound

This compound is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4] By binding to the palm domain of the NS5B polymerase, this compound induces a conformational change that halts viral RNA replication, thereby preventing the virus from multiplying.[3][5]

G cluster_0 Hepatitis C Virus (HCV) Replication Cycle cluster_1 This compound Intervention HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template New_RNA New Viral RNA NS5B->New_RNA Synthesizes NS5B_Inhibited Inhibited NS5B Polymerase NS5B->NS5B_Inhibited This compound This compound This compound->NS5B NS5B_Inhibited->New_RNA Replication Blocked

This compound's Mechanism of Action

Experimental Protocols

Method 1: UHPLC-MS/MS for Simultaneous Quantification of this compound and Other Antivirals

This method describes the simultaneous quantification of this compound along with other direct-acting antivirals in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation: Solid Phase Extraction (SPE)

G Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (e.g., HLB C18 Plate) Supernatant->SPE Wash Wash Cartridge SPE->Wash Elution Elute Analytes Wash->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into UHPLC-MS/MS Reconstitution->Analysis

Sample Preparation Workflow
  • Protocol:

    • To a 100 µL plasma sample, add an internal standard.

    • Perform protein precipitation by adding 200 µL of acetonitrile (B52724).

    • Vortex and centrifuge the sample.

    • Load the supernatant onto a solid-phase extraction cartridge (e.g., HLB C18).[6]

    • Wash the cartridge to remove interferences.

    • Elute this compound and other analytes with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography
SystemUHPLC System
ColumnBEH C18 (e.g., 1.7 µm, 2.1 mm x 50 mm)[6]
Column Temperature50°C[6]
Mobile Phase A5 mM Ammonium Acetate (pH 9.5)[6]
Mobile Phase BAcetonitrile[6]
Flow Rate0.4 mL/min[6]
Injection Volume10 µL
GradientA gradient run is typically employed for optimal separation.
Mass Spectrometry
SystemTandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)[6]
Monitored TransitionsSpecific precursor-to-product ion transitions for this compound and its internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA).

Validation ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) > 0.99
Accuracy & PrecisionWithin ±15% (±20% at LLOQ)[6]
RecoveryConsistent, precise, and reproducible
Matrix EffectMinimal and compensated by the internal standard
StabilityStable under various storage and handling conditions
Method 2: HPLC-UV for Quantification of this compound

While LC-MS/MS is more common, HPLC with UV detection can be a more accessible alternative, particularly for the analysis of pharmaceutical formulations, and can be adapted for plasma samples with appropriate sample cleanup.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Protocol:

    • To a 500 µL plasma sample, add an internal standard.

    • Add a suitable extraction solvent (e.g., ethyl acetate).[7]

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

ParameterCondition
Chromatography
SystemHPLC with UV/DAD Detector
ColumnC18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[8]
Mobile PhaseMixture of phosphate (B84403) buffer and acetonitrile (e.g., 35:65, v/v)[8]
Flow Rate1.0 mL/min[8]
Detection Wavelength254 nm[8]
Injection Volume20 µL

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound quantification in human plasma.

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Deviation)
UHPLC-MS/MS Varies by lab, typically spans expected clinical concentrations~1-2[9]< 15%< 15%± 15%[6]
HPLC-UV Generally higher than LC-MS/MSHigher than LC-MS/MS< 15%< 15%± 15%

Note: The specific linearity range and LLOQ will depend on the instrumentation and the specific validation performed.

Logical Workflow for Method Selection

G Start Start Requirement Define Analytical Requirement (e.g., PK study, TDM) Start->Requirement Sensitivity High Sensitivity & Selectivity Needed? Requirement->Sensitivity LCMS Select LC-MS/MS Method Sensitivity->LCMS Yes HPLCUV Consider HPLC-UV Method Sensitivity->HPLCUV No Validate Develop and Validate Method (as per FDA/ICH guidelines) LCMS->Validate HPLCUV->Validate Analysis Perform Sample Analysis Validate->Analysis End End Analysis->End

Method Selection Workflow

References

Determining the Potency of Dasabuvir: In Vitro EC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir is a direct-acting antiviral (DAA) agent that has been instrumental in the treatment of chronic Hepatitis C virus (HCV) infection, particularly for genotype 1.[1][2] As a non-nucleoside inhibitor, this compound targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for the replication of the viral genome.[1][2][3] By binding to the palm I allosteric site of the NS5B polymerase, this compound induces a conformational change that ultimately halts RNA synthesis.[3][4] The determination of the half-maximal effective concentration (EC50) is a crucial step in the preclinical evaluation of antiviral compounds like this compound, providing a quantitative measure of their potency.

This document provides detailed protocols for the most common in vitro method used to determine the EC50 value of this compound: the cell-based HCV replicon assay. Additionally, it presents a summary of reported EC50 values and visual diagrams to illustrate the experimental workflow and the underlying mechanism of action.

Data Presentation: this compound EC50 Values

The potency of this compound has been evaluated against various HCV genotypes and strains using in vitro replicon assays. The following table summarizes representative EC50 values, highlighting the compound's significant activity against HCV genotype 1.

HCV Genotype/StrainCell LineAssay TypeEC50 (nM)NotesReference
Genotype 1a (H77)Huh-7Replicon Assay7.7-[2][4]
Genotype 1b (Con1)Huh-7Replicon Assay1.8-[2][4]
Genotype 1a (Clinical Isolates)Huh-7Chimeric Replicon Assay0.15 - 8.57Panel of 22 clinical isolates[4]
Genotype 1a (H77)Huh-7Replicon Assay99In the presence of 40% human plasma[4]
Genotype 1b (Con1)Huh-7Replicon Assay21In the presence of 40% human plasma[4]

Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions.

Mechanism of Action: Inhibition of HCV Replication

This compound acts by directly inhibiting the HCV NS5B polymerase, which is essential for replicating the viral RNA genome. The diagram below illustrates the HCV replication cycle and the specific point of inhibition by this compound.

HCV_Replication_Pathway HCV_Entry HCV Entry Uncoating Uncoating HCV_Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex Formation of Replication Complex (including NS5B Polymerase) Translation->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->RNA_Replication Release Virion Release Assembly->Release

Caption: this compound inhibits HCV replication by targeting the NS5B polymerase.

Experimental Protocols

Cell-Based HCV Replicon Assay for EC50 Determination

This protocol describes a common method for determining the EC50 value of this compound using a human hepatoma cell line (Huh-7) that stably harbors an HCV subgenomic replicon. The replicon RNA is engineered to express a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Principle of the Assay

Huh-7 cells containing the HCV replicon are treated with serial dilutions of this compound. The antiviral activity of this compound is determined by measuring the reduction in luciferase activity, which is directly proportional to the inhibition of HCV RNA replication. The EC50 value is calculated from the resulting dose-response curve.

Materials and Reagents

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1a or 1b).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for replicon maintenance (e.g., 0.5 mg/mL).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Assay Plates: 96-well white, clear-bottom plates.

  • Luciferase Assay Reagent: Commercially available kit (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer: For measuring luciferase activity.

  • CO2 Incubator: Maintained at 37°C with 5% CO2.

Experimental Workflow

The following diagram outlines the key steps in the HCV replicon assay for EC50 determination.

Experimental_Workflow start Start cell_seeding Seed Huh-7 Replicon Cells in 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_prep Prepare Serial Dilutions of this compound incubation1->compound_prep treatment Treat Cells with this compound Dilutions compound_prep->treatment incubation2 Incubate for 72 hours treatment->incubation2 luciferase_assay Perform Luciferase Assay incubation2->luciferase_assay data_acquisition Measure Luminescence luciferase_assay->data_acquisition data_analysis Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate EC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining this compound EC50 using a replicon assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Maintain Huh-7 replicon cells in culture medium with G418.

    • On the day before the assay, trypsinize the cells and resuspend them in culture medium without G418.

    • Count the cells and adjust the density to seed approximately 5,000 to 10,000 cells per well in 100 µL into a 96-well white, clear-bottom plate.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium. A typical 10-point dilution series might range from 1 µM down to picomolar concentrations.

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).

    • Include appropriate controls: "no-drug" (vehicle control, e.g., 0.5% DMSO) and "no-cell" (background) wells.

    • Carefully remove the medium from the cell plates and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5][6]

  • Luciferase Assay and Measurement:

    • After the incubation period, equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium, typically 100 µL).

    • Mix briefly on an orbital shaker to induce cell lysis and initiate the luminescent reaction.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalization: Normalize the raw luminescence data. Set the average luminescence of the vehicle control wells to 100% activity (0% inhibition) and the background (no-cell) wells to 0% activity (100% inhibition).

    • Calculate Percent Inhibition: For each this compound concentration, calculate the percentage of HCV replication inhibition using the normalized data.

    • Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration.

    • EC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to fit the curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibitory effect.

Conclusion

The HCV replicon assay is a robust and widely accepted method for determining the in vitro potency of antiviral compounds like this compound. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to accurately assess the EC50 values of NS5B polymerase inhibitors. Consistent and reproducible EC50 data are fundamental for the continued development and characterization of novel antiviral therapies for HCV.

References

Application Notes and Protocols for Testing Dasabuvir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models, specifically Hepatitis C Virus (HCV) replicon systems, for evaluating the in vitro efficacy of Dasabuvir (B606944). Detailed protocols for antiviral activity and cytotoxicity assays are provided, along with data presentation guidelines and visual representations of key pathways and workflows.

Introduction to this compound and HCV Replicon Systems

This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4] It binds to an allosteric site known as the palm I site of the polymerase, inducing a conformational change that ultimately blocks RNA synthesis.[1][5][6] this compound is primarily active against HCV genotype 1.[1][6]

HCV replicon systems are invaluable tools for the initial screening and characterization of direct-acting antivirals (DAAs) like this compound. These systems utilize human hepatoma cell lines, most commonly Huh-7 and its derivatives, which contain autonomously replicating subgenomic or genomic HCV RNA molecules.[7][8] Often, these replicons are engineered to express a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.[7][8]

Data Presentation

The following tables summarize the in vitro activity of this compound against HCV genotypes 1a and 1b in Huh-7-derived replicon cell lines. Efficacy is reported as the half-maximal effective concentration (EC50), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), a measure of the therapeutic window, is calculated as CC50/EC50.

Table 1: In Vitro Activity of this compound Against HCV Genotype 1 Replicons

HCV Replicon GenotypeCell LineEC50 (nM)Reference(s)
Genotype 1a (H77)Huh-7 derived7.7[4][6][7]
Genotype 1b (Con1)Huh-7 derived1.8[4][6][7]

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (nM)Selectivity Index (SI) vs. GT 1aSelectivity Index (SI) vs. GT 1bReference(s)
Huh-7 derived10,360> 1345> 5755[7]

Table 3: In Vitro Combination Antiviral Activity

The combination of this compound with other direct-acting antivirals targeting different viral proteins has been shown to have additive and synergistic effects in cellular models.[1] This approach also improves the barrier to resistance.[1] The "3D" regimen, consisting of ombitasvir (B612150) (NS5A inhibitor), paritaprevir (B612276) (NS3/4A protease inhibitor), and this compound, with or without ritonavir, is a clinically approved combination therapy.[9][10][11][12]

Drug CombinationHCV GenotypeObserved EffectReference(s)
This compound + Ombitasvir + ParitaprevirGenotype 1Additive to Synergistic[1]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of HCV Replicon Cell Lines

This protocol describes the maintenance of Huh-7 derived cell lines harboring an HCV replicon.

Materials:

  • Huh-7 derived cells containing an HCV replicon (e.g., genotype 1a or 1b with a luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Non-Essential Amino Acids (NEAA)

  • Geneticin (G418) (for stable replicon cell lines)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Culture Medium:

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

  • For stable replicon cell lines, include G418 at a concentration of 500-750 µg/mL to maintain selection pressure.

Procedure:

  • Culture cells in T-75 or T-150 flasks at 37°C in a humidified incubator with 5% CO2.

  • For subculturing, aspirate the culture medium and wash the cell monolayer once with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

  • Seed new flasks at a density of 2 x 10^4 cells/cm².

  • Change the culture medium every 2-3 days.

Protocol 2: HCV Replicon Luciferase Reporter Assay for this compound Efficacy

This protocol details the procedure for determining the EC50 of this compound using a luciferase-based HCV replicon assay.

Materials:

  • HCV replicon-containing Huh-7 cells (with luciferase reporter)

  • White, opaque 96-well or 384-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium (without G418)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon cells as described in Protocol 1.

    • Seed the cells in white, opaque-walled plates at a density of 5,000 - 10,000 cells per well for 96-well plates or 2,000 - 4,000 cells per well for 384-well plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium without G418.[13][14][15][16][17]

    • Incubate the plates at 37°C for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 100 nM.

    • Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (another known HCV inhibitor).

    • Carefully remove the culture medium from the wells and add the medium containing the serially diluted this compound.

    • Incubate the plates at 37°C for 48-72 hours.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents by gentle shaking on a plate shaker for 5 minutes to induce cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings of the drug-treated wells to the vehicle control wells (representing 100% replication).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 3: Cytotoxicity Assay (CellTiter-Glo®)

This protocol describes a method to determine the CC50 of this compound, which should be performed in parallel with the efficacy assay.

Materials:

  • Huh-7 cells (or the parental cell line of the replicon cells)

  • White, opaque 96-well or 384-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in white, opaque-walled plates at the same density as in Protocol 2.

    • Incubate the plates at 37°C for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium, using the same concentration range as in the efficacy assay.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Add the diluted compound to the cells and incubate at 37°C for the same duration as the efficacy assay (48-72 hours).

  • Cell Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.[18][19][20][21]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[18][19][20][21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[20][21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

    • Measure the luminescence using a luminometer.[18][19][20][21]

  • Data Analysis:

    • Normalize the luminescence readings of the drug-treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = CC50 / EC50.

Visualizations

Signaling Pathway

HCV_Replication_and_Dasabuvir_Inhibition cluster_host_cell Hepatocyte cluster_inhibition HCV_RNA HCV (+)ssRNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on intracellular membranes) HCV_RNA->Replication_Complex NS5B NS5B RNA Polymerase Polyprotein->NS5B Proteolytic Processing Negative_RNA (-)ssRNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis NS5B->Replication_Complex Inactive_NS5B Inactive NS5B (Conformationally Changed) Progeny_RNA Progeny (+)ssRNA Negative_RNA->Progeny_RNA RNA Synthesis This compound This compound This compound->NS5B Inactive_NS5B->Replication_Complex Inhibition of RNA Synthesis

Caption: this compound inhibits HCV replication by allosterically binding to the NS5B polymerase.

Experimental Workflow

Antiviral_Screening_Workflow cluster_analysis Data Analysis E1 Seed HCV Replicon Cells (96-well plate) E2 Add Serial Dilutions of this compound E1->E2 E3 Incubate for 48-72 hours E2->E3 E4 Perform Luciferase Assay E3->E4 E5 Calculate EC50 E4->E5 A1 Calculate Selectivity Index (SI = CC50 / EC50) E5->A1 C1 Seed Huh-7 Cells (96-well plate) C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Perform CellTiter-Glo Assay C3->C4 C5 Calculate CC50 C4->C5 C5->A1

Caption: Parallel workflow for determining antiviral efficacy and cytotoxicity.

Logical Relationship

Selectivity_Index_Concept This compound This compound Efficacy Antiviral Efficacy (EC50) This compound->Efficacy Inhibits HCV Replication Cytotoxicity Host Cell Cytotoxicity (CC50) This compound->Cytotoxicity Affects Host Cell Viability Selectivity_Index Selectivity Index (SI) Efficacy->Selectivity_Index Cytotoxicity->Selectivity_Index Favorable_Profile Favorable Therapeutic Window Selectivity_Index->Favorable_Profile High SI Value Unfavorable_Profile Unfavorable Therapeutic Window Selectivity_Index->Unfavorable_Profile Low SI Value

Caption: Relationship between efficacy, cytotoxicity, and the selectivity index.

References

Application of Dasabuvir in HCV Replicon Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir (formerly ABT-333) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It is a key component of combination therapies for chronic HCV infection, particularly against genotype 1.[3][4][5] this compound exerts its antiviral activity by binding to the palm I domain of the NS5B polymerase, inducing a conformational change that ultimately blocks viral RNA replication.[6][7][8] This document provides detailed application notes and protocols for the utilization of this compound in HCV replicon systems, a cornerstone tool for antiviral drug discovery and development.[9][10]

HCV replicon systems are genetically engineered, subgenomic viral RNAs that can autonomously replicate within cultured hepatoma cells, such as Huh-7.[9][10] These systems are invaluable for studying the viral replication cycle and for the initial screening and characterization of direct-acting antivirals (DAAs) like this compound.[9][10]

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that allosterically targets the NS5B polymerase.[7][8] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct site known as the palm I domain.[7][11] This binding event induces a conformational change in the polymerase, rendering it inactive and thus preventing the elongation of the viral RNA strand.[7][12] This targeted mechanism of action provides high specificity for the HCV polymerase with minimal off-target effects on human polymerases.[1][2]

cluster_HCV_Replication HCV RNA Replication Cycle cluster_Dasabuvir_Action This compound Mechanism of Action HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Formation of Replication Complex NS_Proteins->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Catalyzed by NS5B Polymerase New_HCV_RNA New HCV RNA Genomes RNA_Synthesis->New_HCV_RNA This compound This compound Allosteric_Binding Allosteric Binding to Palm I Domain This compound->Allosteric_Binding NS5B NS5B Polymerase NS5B->Allosteric_Binding Conformational_Change Conformational Change in NS5B Allosteric_Binding->Conformational_Change Inhibition Inhibition of RNA Elongation Conformational_Change->Inhibition Inhibition->RNA_Synthesis Blocks

Figure 1: Mechanism of Action of this compound in HCV Replication.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and the impact of resistance-associated substitutions (RASs) in HCV replicon systems.

Table 1: In Vitro Activity of this compound against HCV Genotype 1 Replicons

HCV Genotype/StrainReplicon SystemEC50 (nM)Reference(s)
Genotype 1a (H77)Subgenomic Replicon7.7[1][2][13]
Genotype 1b (Con1)Subgenomic Replicon1.8[1][2][12][13]
Genotype 1a Clinical Isolates (Panel)Chimeric Subgenomic Replicons0.18 - 8.57[1][2]
Genotype 1b Clinical Isolates (Panel)Chimeric Subgenomic Replicons0.15 - 5.17[1]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Activity of this compound in Enzymatic Assays

HCV Genotype/StrainAssay TypeIC50 (nM)Reference(s)
Genotype 1a and 1b Clinical IsolatesRecombinant NS5B Polymerase Assay2.2 - 10.7[1][2]

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzymatic activity.

Table 3: Fold Change in this compound EC50 for Common Resistance-Associated Substitutions (RASs) in NS5B

GenotypeAmino Acid SubstitutionFold Change in EC50Reference(s)
1bC316Y>100[1][11]
1bM414T>100[1][11]
1bY448H>100[1]
1aS556G11[1][11]
1bC445F16[11]

Fold change is calculated relative to the wild-type replicon.

Experimental Protocols

The following protocols provide a general framework for evaluating the antiviral activity of this compound using HCV replicon systems.

Experimental Workflow Overview

cluster_Quantification Quantification Methods Start Start Cell_Culture 1. Cell Culture: Maintanance of Huh-7 cells Start->Cell_Culture Replicon_Transfection 2. Replicon RNA Transfection (Electroporation) Cell_Culture->Replicon_Transfection Assay_Setup 3. Assay Setup: Seed cells and add this compound Replicon_Transfection->Assay_Setup Incubation 4. Incubation (48-72 hours) Assay_Setup->Incubation Quantification 5. Quantification of Replication Incubation->Quantification Luciferase Luciferase Assay Quantification->Luciferase RT_qPCR RT-qPCR Quantification->RT_qPCR Data_Analysis 6. Data Analysis: Calculate EC50 and CC50 End End Data_Analysis->End Luciferase->Data_Analysis RT_qPCR->Data_Analysis

Figure 2: General workflow for evaluating this compound in HCV replicon assays.
Materials and Reagents

  • Cell Line: Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5, Huh7-Lunet).

  • HCV Replicon: Subgenomic HCV replicon plasmid (e.g., genotype 1a or 1b) containing a reporter gene (e.g., Firefly or Renilla luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • For stable cell lines: G418 (Geneticin).

  • Transfection Reagent: Electroporation buffer and cuvettes.

  • Luciferase Assay System: Commercially available kit (e.g., Promega).

  • RNA Extraction Kit: Commercially available kit (e.g., Qiagen).

  • RT-qPCR Reagents: Reverse transcriptase, Taq polymerase, primers, and probe specific for the HCV replicon.

  • Cytotoxicity Assay Kit: (e.g., MTS or CellTiter-Glo).

Protocol for Transient HCV Replicon Assay (Luciferase Reporter)

This protocol is suitable for rapid evaluation of this compound's antiviral activity.

  • Cell Preparation: Culture Huh-7 cells to 80-90% confluency.

  • In Vitro Transcription: Linearize the HCV replicon plasmid and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro. Purify the RNA.

  • Transfection:

    • Harvest and wash Huh-7 cells.

    • Resuspend cells in electroporation buffer.

    • Mix the cell suspension with the in vitro transcribed replicon RNA.

    • Transfer to an electroporation cuvette and apply an electrical pulse.

    • Immediately transfer the electroporated cells to pre-warmed culture medium.

  • Assay Plating:

    • Seed the transfected cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere for 4-6 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure luciferase activity using a luminometer.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized signal against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

    • Calculate the selectivity index (SI) as CC50/EC50.

Protocol for Stable HCV Replicon Cell Line Assay

This protocol is used for more long-term studies and for selecting resistant variants.

  • Generation of Stable Cell Lines:

    • Transfect Huh-7 cells with a replicon RNA containing a selectable marker (e.g., neomycin resistance gene).

    • Culture the cells in medium containing G418 (e.g., 500 µg/mL) for 2-3 weeks.

    • Isolate and expand G418-resistant colonies.

    • Verify the presence and replication of the replicon RNA via RT-qPCR or Northern blot.

  • Antiviral Assay:

    • Seed the stable replicon cells in 96-well plates.

    • Follow steps 5-9 from the transient assay protocol to determine the EC50 of this compound.

Quantification of HCV Replicon RNA by RT-qPCR
  • RNA Extraction: Lyse the cells from the assay plate and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a specific primer for the HCV replicon.

  • Quantitative PCR: Perform real-time PCR using a TaqMan probe and primers specific for a conserved region of the HCV replicon (e.g., 5' UTR or NS5B).

  • Data Analysis: Quantify the replicon RNA levels relative to an internal control (e.g., a housekeeping gene) and normalize to the vehicle control to determine the extent of inhibition.

Resistance Profiling

The emergence of drug resistance is a critical aspect of antiviral therapy. In vitro resistance studies in HCV replicon systems are essential for identifying mutations that confer reduced susceptibility to this compound.

Logical Flow for Resistance Selection

Start Start with Stable HCV Replicon Cell Line Culture_this compound Culture cells with increasing concentrations of this compound Start->Culture_this compound Select_Colonies Select and expand resistant colonies Culture_this compound->Select_Colonies RNA_Extraction Extract RNA from resistant clones Select_Colonies->RNA_Extraction Sequencing Sequence the NS5B coding region RNA_Extraction->Sequencing Identify_Mutations Identify amino acid substitutions (RASs) Sequencing->Identify_Mutations Characterize_Mutants Characterize the phenotype of the identified RASs Identify_Mutations->Characterize_Mutants End End Characterize_Mutants->End

Figure 3: Workflow for in vitro resistance selection of this compound.

Protocol for Resistance Selection:

  • Culture stable HCV replicon cells in the presence of a selective concentration of this compound (typically 10- to 100-fold the EC50).

  • Continuously passage the cells, gradually increasing the concentration of this compound.

  • Isolate and expand colonies that emerge and are capable of replicating in the presence of high concentrations of the drug.

  • Extract total RNA from these resistant clones.

  • Perform RT-PCR to amplify the NS5B coding region.

  • Sequence the PCR products to identify mutations.

  • Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis.

  • Perform transient replicon assays with the mutant replicons to confirm their reduced susceptibility to this compound and determine the fold change in EC50.

Conclusion

This compound is a highly effective inhibitor of HCV NS5B polymerase, and HCV replicon systems are indispensable for its preclinical evaluation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to study the antiviral activity, mechanism of action, and resistance profile of this compound and other NS5B inhibitors. Adherence to these standardized methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel and improved therapies for hepatitis C.

References

Application Notes and Protocols for the Use of Dasabuvir in Liver Transplant Recipients with Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of Hepatitis C Virus (HCV) infection in liver transplant recipients is a critical challenge, as recurrence of the virus in the allograft is nearly universal and can lead to accelerated fibrosis, cirrhosis, and graft loss.[1] The advent of direct-acting antiviral (DAA) agents has revolutionized the treatment of HCV in this vulnerable population, offering high rates of sustained virologic response (SVR) with improved tolerability compared to older interferon-based therapies.[1]

This document provides detailed application notes and protocols for the use of dasabuvir, a non-nucleoside NS5B polymerase inhibitor, as part of a combination regimen for the treatment of HCV genotype 1 infection in liver transplant recipients. This compound is a component of the Viekira Pak regimen, which also includes the NS5A inhibitor ombitasvir, the NS3/4A protease inhibitor paritaprevir, and the pharmacokinetic enhancer ritonavir.[1][2][3] This multi-target DAA regimen has demonstrated high efficacy and a manageable safety profile in post-transplant patients.[1][4]

Mechanism of Action

The this compound-containing regimen, often referred to as the "3D" regimen, employs a multi-pronged attack on the HCV replication cycle. Each component targets a specific viral protein essential for replication:

  • This compound: A non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene. It binds to the palm domain of the polymerase, inducing a conformational change that prevents the elongation of the viral RNA strand.[5]

  • Ombitasvir: An inhibitor of the HCV NS5A protein, which is crucial for both viral RNA replication and the assembly of new virions.[2][3]

  • Paritaprevir: A potent inhibitor of the HCV NS3/4A protease, an enzyme responsible for cleaving the HCV polyprotein into mature viral proteins.[2][3]

  • Ritonavir: Not active against HCV, but it acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition reduces the metabolism of paritaprevir, thereby increasing its plasma concentration and antiviral activity.[3]

By targeting three distinct viral proteins, the regimen presents a high barrier to the development of resistance.[3]

cluster_hcv HCV Replication Cycle cluster_drugs 3D Regimen: Mechanism of Action HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Replication Polyprotein->Replication_Complex Processing Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly Assembly Paritaprevir Paritaprevir Paritaprevir->Polyprotein Inhibits NS3/4A Protease Ombitasvir Ombitasvir Ombitasvir->Replication_Complex Inhibits NS5A This compound This compound This compound->Replication_Complex Inhibits NS5B Polymerase

Mechanism of action of the 3D regimen against HCV replication.

Clinical Efficacy

The efficacy of the this compound-containing regimen in liver transplant recipients with recurrent HCV genotype 1 infection has been primarily established in the CORAL-I study.[4] This phase 2, multicenter, open-label trial demonstrated high rates of sustained virologic response at 12 weeks post-treatment (SVR12).

Study (Patient Population)Treatment RegimenDurationNSVR12 RateKey Findings
CORAL-I (Liver transplant recipients with HCV GT1, no or mild fibrosis)Ombitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin24 weeks3497% (33/34)High efficacy in a difficult-to-treat population.[4][6]
Real-World Cohort (Spain) (Liver transplant recipients with HCV GT1, scant fibrosis)Ombitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin24 weeks22100%Confirmed high efficacy in a real-world clinical practice setting.[1]
HCV-TARGET Cohort (Solid organ transplant recipients, including liver)Ombitasvir/Paritaprevir/Ritonavir + this compound ± RibavirinVariable26 (out of 443)96.3% (overall for liver transplant recipients across all DAA regimens)Demonstrates high efficacy of DAA regimens, including the this compound-based regimen, in a large, observational cohort.[7]

Safety and Tolerability

The this compound-containing regimen is generally well-tolerated in the post-transplant population. The most commonly reported adverse events are mild to moderate in severity.

Adverse EventCORAL-I Study (N=34)Real-World Cohort (Spain) (N=22)
Fatigue17%One patient discontinued (B1498344) at week 15 due to extreme fatigue.[1]
Headache15%Not specified
Cough11%Not specified
Anemia10%Not specified
Discontinuation due to Adverse Events 1 patient (rash, memory impairment, anxiety)1 patient (extreme fatigue)

Data from the CORAL-I study as reported in Kwo et al. and other reviews.[6]

Importantly, no episodes of graft rejection were observed during the CORAL-I study.[8]

Experimental Protocols

Patient Selection Criteria

The following inclusion and exclusion criteria are based on the protocol for the CORAL-I study:[4]

  • Inclusion Criteria:

    • Adults (18-70 years) who have undergone liver transplantation at least 12 months prior.

    • Chronic HCV genotype 1 infection with recurrent viremia post-transplant.

    • No or mild liver fibrosis (METAVIR score F0-F2).[4][6]

    • Stable immunosuppressive regimen with cyclosporine or tacrolimus (B1663567).[1]

    • Treatment-naïve for HCV post-transplantation.

  • Exclusion Criteria:

    • Advanced fibrosis or cirrhosis.

    • History of liver re-transplantation.

    • Co-infection with Hepatitis B Virus (HBV) or Human Immunodeficiency Virus (HIV).[6]

    • Decompensated liver disease.[9]

Drug Dosage and Administration
  • Ombitasvir/Paritaprevir/Ritonavir: Two 12.5 mg/75 mg/50 mg tablets taken once daily in the morning with food.

  • This compound: One 250 mg tablet taken twice daily (morning and evening) with food.[1]

  • Ribavirin: Dosing is weight-based and should be adjusted at the discretion of the physician based on hematologic parameters and renal function.[4]

  • Treatment Duration: 24 weeks.[1][4]

Management of Immunosuppressive Agents

Co-administration of the this compound-containing regimen with calcineurin inhibitors (cyclosporine and tacrolimus) requires significant dose adjustments due to drug-drug interactions, primarily driven by ritonavir's inhibition of CYP3A4.[9]

Protocol for Immunosuppressant Dose Adjustment:

  • Baseline Stabilization: Ensure the patient is on a stable dose of their calcineurin inhibitor prior to initiating antiviral therapy.[8]

  • Initial Dose Reduction (Day 1 of Antiviral Therapy):

    • Tacrolimus: Reduce the dose to 0.5 mg once weekly.[10] Some protocols suggest 0.5 mg every 7 days, with potential for less frequent dosing (e.g., every 10-17 days) based on monitoring.[8]

    • Cyclosporine: Reduce the total daily dose to one-fifth of the original dose, administered once daily.[10]

  • Therapeutic Drug Monitoring:

    • Monitor calcineurin inhibitor trough levels closely, especially during the first week of co-administration.[11]

    • Adjust the dose and/or frequency of the immunosuppressant to maintain therapeutic trough levels. Target trough concentrations are typically 5-10 ng/mL for tacrolimus and 50-150 ng/mL for cyclosporine, though this can vary based on time from transplant and institutional protocols.[12]

  • Post-Treatment Readjustment: After completion of the 24-week antiviral regimen, immunosuppressant doses will need to be increased back to their pre-treatment levels. This should be done with continued therapeutic drug monitoring.

Patient Monitoring
  • Virologic Response:

    • HCV RNA levels should be monitored at baseline, week 4 of treatment, end of treatment (week 24), and 12 weeks post-treatment (for SVR12 assessment).[1]

  • Safety Labs:

    • Complete blood count (CBC), liver function tests (ALT, AST, bilirubin), and renal function tests should be monitored at baseline and regularly throughout treatment.

    • For patients on ribavirin, CBC should be monitored more frequently (e.g., every other week) to assess for anemia.[13]

  • Adverse Event Monitoring:

    • Patients should be monitored for common adverse events such as fatigue, headache, and nausea.

cluster_workflow Clinical Workflow for this compound Use in Liver Transplant Recipients Start Patient with Recurrent HCV GT1 Post-Liver Transplant Assessment Pre-Treatment Assessment: - Confirm HCV GT1 - Assess Fibrosis (METAVIR ≤ F2) - Review Co-medications - Stabilize Immunosuppressant Dose Start->Assessment Eligibility Eligible for this compound Regimen? Assessment->Eligibility Initiation Initiate 24-Week Regimen: - Ombitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin - Adjust Immunosuppressant Dose (Day 1) Eligibility->Initiation Yes Ineligible Consider Alternative Therapy Eligibility->Ineligible No Monitoring On-Treatment Monitoring (Weeks 1-24): - Monitor HCV RNA (Week 4) - Monitor Safety Labs (CBC, LFTs) - Monitor Immunosuppressant Levels - Manage Adverse Events Initiation->Monitoring EOT End of Treatment (Week 24) Monitoring->EOT Post_Monitoring Post-Treatment Follow-Up: - Monitor for SVR12 (HCV RNA) - Readjust Immunosuppressant Dose to Pre-Treatment Levels EOT->Post_Monitoring Outcome Outcome: Achieved SVR12 / Relapse Post_Monitoring->Outcome

Clinical workflow for managing HCV in liver transplant recipients.

Conclusion

The this compound-containing regimen, in combination with ribavirin, is a highly effective and generally safe option for the treatment of recurrent HCV genotype 1 infection in liver transplant recipients with no or mild fibrosis.[1][14] The high SVR rates observed in clinical trials and real-world settings offer a significant advantage in preventing the progression of liver disease in the allograft.[1][4] However, meticulous management of drug-drug interactions, particularly with calcineurin inhibitors, is paramount to ensure patient safety and prevent graft-related complications. The protocols outlined in this document provide a framework for the successful implementation of this therapeutic strategy in a specialized clinical research or patient care setting.

References

Real-World Efficacy of Dasabuvir in Hepatitis C Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the real-world effectiveness of Dasabuvir (B606944), as part of combination therapy, for the treatment of chronic Hepatitis C Virus (HCV) infection. The data presented is collated from a range of observational studies and meta-analyses, reflecting the performance of this direct-acting antiviral (DAA) in diverse patient populations encountered in routine clinical practice. Detailed protocols for key experimental methodologies cited in these studies are also provided to facilitate understanding and replication of similar research.

Introduction

This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] In clinical practice, it is a component of the interferon-free regimen, typically administered with ombitasvir, paritaprevir, and ritonavir (B1064) (OBV/PTV/r), with or without ribavirin (B1680618) (RBV). This combination therapy targets multiple steps in the HCV lifecycle. Real-world evidence is crucial for validating the efficacy and safety observed in controlled clinical trials and for understanding treatment outcomes in broader, more complex patient populations.

Data Presentation: Sustained Virologic Response (SVR) Rates

The primary measure of efficacy in HCV treatment is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 12 or 24 weeks after the completion of therapy. The following tables summarize SVR12 rates from various real-world studies of this compound-containing regimens.

Table 1: SVR12 Rates in Overall Patient Populations from Real-World Studies

Study/CohortTotal Patients (N)Overall SVR12 Rate (%)Citation(s)
Meta-analysis (20 cohorts, 12 countries)5,15896.8 (for GT1)[2]
Pooled Analysis (13 countries)3,54696[3]
Turkish Real-World Cohort86299.1[4]
AMBER Study (Poland)20999.0[5]
Spanish Real-World Cohort2,40896.6[6]
Meta-analysis (5726 patients)5,72697[7]

Table 2: SVR12 Rates by HCV Genotype in Real-World Settings

Study/CohortGenotypeSVR12 Rate (%)Citation(s)
Meta-analysisGT1a94[2]
GT1b98[2]
GT498.9[2]
Pooled AnalysisGT1a93[3]
GT1b97[3]
GT494[3]
Turkish Real-World CohortGT1aNo significant difference[4]
GT1bNo significant difference[4]
GT4No significant difference[4]

Table 3: SVR12 Rates by Cirrhosis Status in Real-World Settings

Study/CohortCirrhosis StatusSVR12 Rate (%)Citation(s)
Meta-analysis (GT1a)With Cirrhosis94[2]
Without Cirrhosis97[2]
Meta-analysis (GT1b)With Cirrhosis98[2]
Without Cirrhosis99[2]
Pooled AnalysisWith Cirrhosis96[3]
Without Cirrhosis96[3]
Turkish Real-World CohortWith Compensated CirrhosisSignificantly lower than non-cirrhotic[4]
AMBER StudyWith Liver Cirrhosis98.3[5]

Table 4: SVR12 Rates by Prior Treatment Experience in Real-World Settings

Study/CohortPrior Treatment ExperienceSVR12 Rate (%)Citation(s)
Pooled Analysis (GT1)Treatment-Experienced96.4[8]
AMBER StudyTreatment-Experienced98.7 (null-responders)[5]
Turkish Real-World CohortTreatment-Naïve66.2% of cohort[4]
"Hard-to-Cure" Population StudyPreviously Failed Treatment99 (in a cohort where 16% had failed prior treatment)[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's real-world effectiveness.

Protocol 1: Patient Enrollment and Treatment Regimen

1. Patient Selection Criteria:

  • Inclusion: Adult patients (typically ≥18 years) with chronic HCV infection (genotype 1 or 4). Diagnosis is confirmed by positive anti-HCV antibody and detectable HCV RNA for at least 6 months. Patients may be treatment-naïve or have failed previous interferon-based therapies. Both cirrhotic (compensated) and non-cirrhotic patients are generally included.

  • Exclusion: Patients with decompensated liver disease (Child-Pugh B or C), hepatocellular carcinoma (outside of specific study criteria), significant co-morbidities that would interfere with treatment, or contraindications to the prescribed medications. Co-infection with Hepatitis B Virus (HBV) or Human Immunodeficiency Virus (HIV) is often managed in separate cohorts or according to specific protocols.

2. Treatment Regimen:

  • Genotype 1a: Ombitasvir/Paritaprevir/Ritonavir (25 mg/150 mg/100 mg) once daily, this compound (250 mg) twice daily, and weight-based Ribavirin for 12 or 24 weeks, depending on the presence of cirrhosis.

  • Genotype 1b: Ombitasvir/Paritaprevir/Ritonavir (25 mg/150 mg/100 mg) once daily and this compound (250 mg) twice daily for 12 weeks.

  • Genotype 4: Ombitasvir/Paritaprevir/Ritonavir (25 mg/150 mg/100 mg) once daily with weight-based Ribavirin for 12 weeks.

Protocol 2: Virologic Assessment

1. Objective: To quantify HCV RNA levels in plasma or serum at specified time points to determine virologic response.

2. Materials:

  • Blood collection tubes (e.g., EDTA plasma or serum separator tubes).

  • Centrifuge.

  • Automated RNA extraction system (e.g., COBAS AmpliPrep Instrument).

  • Real-time PCR instrument (e.g., COBAS TaqMan Analyzer).

  • Commercially available HCV RNA quantification assay (e.g., COBAS AmpliPrep/COBAS TaqMan HCV Test, v2.0).

3. Procedure:

  • Sample Collection: Collect whole blood samples at baseline, at specified weeks during treatment (e.g., week 4, end of treatment), and at 12 and/or 24 weeks post-treatment.

  • Sample Processing: Separate plasma or serum by centrifugation within a specified timeframe after collection. Samples can be stored at -70°C until analysis.

  • RNA Extraction: Isolate HCV RNA from plasma or serum samples using an automated system according to the manufacturer's instructions.

  • Reverse Transcription and Real-Time PCR:

    • Perform reverse transcription of the viral RNA to complementary DNA (cDNA).

    • Amplify the cDNA using real-time PCR with primers and probes specific for the HCV genome. The COBAS AmpliPrep/COBAS TaqMan HCV Test utilizes a dual-probe design for broad genotype coverage.

  • Data Analysis: The real-time PCR instrument software calculates the HCV RNA concentration (in IU/mL) by comparing the fluorescence signal of the sample to that of an internal quantitation standard. The lower limit of quantification (LLOQ) for this assay is typically around 15 IU/mL.

4. Definition of Outcomes:

  • On-treatment Virologic Response: HCV RNA below the LLOQ at a specific time point during treatment.

  • Sustained Virologic Response (SVR12): HCV RNA below the LLOQ at 12 weeks after the end of treatment.

  • Virologic Failure: Detectable HCV RNA at the end of treatment or relapse (detectable HCV RNA after achieving an end-of-treatment response).

Protocol 3: Safety and Tolerability Monitoring

1. Objective: To systematically monitor, record, and evaluate adverse events (AEs) and laboratory abnormalities throughout the treatment and post-treatment periods.

2. Procedure:

  • Clinical Assessment: Conduct clinical assessments at baseline, during treatment, and post-treatment. These assessments should include a review of symptoms, vital signs, and physical examination.

  • Laboratory Monitoring:

    • Baseline: Complete blood count (CBC), liver function tests (ALT, AST, bilirubin, albumin), renal function tests (creatinine, eGFR), and coagulation profile (INR).

    • On-treatment: Repeat laboratory tests at regular intervals (e.g., every 4 weeks) to monitor for drug-related toxicities, particularly changes in liver enzymes and bilirubin. More frequent monitoring may be required for patients with pre-existing conditions or those receiving ribavirin (monitoring for anemia).

    • Post-treatment: A final set of laboratory tests is typically performed at the SVR12 visit.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:

    • Record all AEs reported by the patient or observed by the investigator at each visit. Information to be collected includes the nature of the event, onset, duration, severity, and the investigator's assessment of its relationship to the study drug.

    • Serious Adverse Events (SAEs), defined as any event that is fatal, life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly, must be reported to the relevant regulatory authorities and ethics committees within a specified timeframe.

Visualizations

HCV_Replication_and_Dasabuvir_Action cluster_host_cell Hepatocyte cluster_this compound This compound Mechanism of Action HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex Replication Complex Formation Translation->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release This compound This compound NS5B NS5B Polymerase This compound->NS5B Inhibition Inhibition Inhibition->RNA_Replication

Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5B polymerase.

Real_World_Study_Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Baseline_Assessment Baseline Assessment (Clinical & Laboratory) Patient_Screening->Baseline_Assessment Treatment_Initiation Treatment Initiation (this compound-containing regimen) Baseline_Assessment->Treatment_Initiation On_Treatment_Monitoring On-Treatment Monitoring (Weeks 4, 8, etc.) - Virologic Response - Safety (AEs, Labs) Treatment_Initiation->On_Treatment_Monitoring End_of_Treatment End of Treatment On_Treatment_Monitoring->End_of_Treatment Post_Treatment_Followup Post-Treatment Follow-up (Week 12) End_of_Treatment->Post_Treatment_Followup SVR_Assessment SVR12 Assessment (HCV RNA Quantification) Post_Treatment_Followup->SVR_Assessment Final_Analysis Final Data Analysis (Efficacy & Safety) SVR_Assessment->Final_Analysis

Caption: A typical workflow for a real-world evidence study of this compound effectiveness.

References

Troubleshooting & Optimization

Technical Support Center: Dasabuvir Resistance in HCV NS5B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding Dasabuvir (B606944) resistance-associated variants (RAVs) in the Hepatitis C Virus (HCV) NS5B protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is an antiviral medication used to treat chronic HCV, primarily genotypes 1a and 1b.[1] It is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3] this compound binds to an allosteric site in the palm domain of the NS5B polymerase, inducing a conformational change that halts RNA synthesis and prevents the virus from multiplying.[2][4][5]

Q2: What are Resistance-Associated Substitutions (RASs) and why are they a concern? A2: Resistance-Associated Substitutions are specific amino acid changes in viral proteins that reduce the susceptibility of the virus to a particular drug. The HCV NS5B polymerase has a high error rate and lacks proofreading capability, leading to the constant generation of a wide variety of viral mutations.[6][7] If substitutions occur at or near the drug's binding site, they can prevent the drug from effectively inhibiting the viral protein, potentially leading to treatment failure.[7]

Q3: What are the most clinically significant this compound RASs in the NS5B protein? A3: For HCV genotype 1a, the most predominant RASs are C316Y and S556G.[6][8] For genotype 1b, the most common RASs are C316Y and M414T.[8][9] Other notable variants that confer resistance include Y448C/H, G554S, and D559G.[7][9] The C316Y and Y448C/H variants can confer very high levels of resistance (>900-fold).[8][10]

Q4: How is resistance to this compound experimentally measured? A4: Resistance is measured using two primary methods:

  • Genotypic Analysis: This involves sequencing the NS5B gene from a patient's virus to identify the presence of known RASs. Common methods include Sanger sequencing and Next-Generation Sequencing (NGS).[11][12]

  • Phenotypic Analysis: This laboratory-based method measures the degree of resistance conferred by specific substitutions. It involves creating HCV replicons (a self-replicating portion of the viral genome) with the specific mutation and measuring the drug concentration needed to inhibit viral replication by 50% (EC50). The result is expressed as a "fold-change" in EC50 compared to the wild-type virus.[12][13]

Q5: If a this compound RAS is detected, does it guarantee treatment failure? A5: Not necessarily. The clinical impact of a RAS depends on several factors, including the specific substitution and the level of resistance it confers, the frequency of the resistant variant within the patient's total viral population, and the other drugs included in the treatment regimen.[12] this compound is used in combination with other direct-acting antivirals (DAAs) that target different viral proteins (like NS3/4A protease and NS5A), which creates a higher barrier to resistance and improves cure rates.[7][9]

Data on this compound Resistance-Associated Variants

The following table summarizes key resistance-associated substitutions for this compound in HCV Genotype 1.

GenotypeAmino Acid SubstitutionFold Change in EC50 vs. Wild-TypeNotes
1a C316Y>900High-level resistance.[8][10]
S556G30 - 43Predominant variant selected in vitro.[9][14]
M414T2 - 19Lower level of resistance.[8]
Y448H>1,500High-level resistance.[8]
1b C316Y>1,800Predominant variant; high-level resistance.[8][9]
M414T16 - 32Predominant variant.[9]
Y448H13Lower level of resistance.[8]
S556G10Lower level of resistance.[8]

Troubleshooting Guides for Resistance Testing

IssuePossible CauseRecommended Solution
No PCR amplification or sequencing failure Low Viral Load: HCV RNA level is below the assay's limit of detection (typically <1,000 IU/mL for Sanger, <5,000 IU/mL for some NGS assays).[15][16]Confirm patient viral load is above the recommended threshold before testing.
RNA Degradation: Improper sample collection, handling, or storage (e.g., multiple freeze-thaw cycles).[15]Ensure plasma/serum is separated from whole blood promptly and stored frozen. Use fresh aliquots.
PCR Inhibitors: Substances like heparin from collection tubes can inhibit reverse transcriptase and polymerase enzymes.[15]Use EDTA or serum separator tubes. Employ an RNA extraction kit with robust inhibitor removal steps.
Primer Mismatch: High genetic diversity of HCV can lead to mismatches between primers and the viral template.[15]Use validated, genotype-specific, or pan-genotypic primers. If failures persist, design new primers based on updated sequence databases.
Inconsistent EC50 values in phenotypic assays Cell Health Variability: Inconsistent cell density, passage number, or viability can affect replicon efficiency.Standardize cell culture procedures, including seeding density and passage limits. Regularly test for mycoplasma contamination.
Inaccurate Reagent Concentration: Errors in serial dilutions of this compound or other reagents.Prepare fresh drug dilutions for each experiment. Calibrate pipettes regularly.
Variable Transfection Efficiency: Inconsistent delivery of the replicon RNA into the host cells.Optimize the transfection protocol and use a consistent amount and quality of RNA for each replicate.
Ambiguous sequencing results (mixed peaks) Mixed Viral Population: The patient is infected with multiple viral variants (quasispecies).[12]Use Next-Generation Sequencing (NGS) to resolve and quantify the proportion of different variants. Sanger sequencing has a detection limit of around 15-25% for minor variants.[12]
Sequencing Artifacts: Errors introduced during the PCR or sequencing process.Re-amplify and re-sequence the sample. Review the quality of the sequencing chromatogram.

Experimental Protocols & Workflows

Visualizing the Mechanism and Experimental Processes

dasabuvir_mechanism cluster_replication Normal HCV Replication cluster_inhibition This compound Action cluster_resistance Mechanism of Resistance HCV RNA HCV RNA NS5B NS5B Polymerase HCV RNA->NS5B Replication New Viral RNA (Replication) NS5B->Replication This compound This compound NS5B_inhibited NS5B Polymerase This compound->NS5B_inhibited Binds to Palm Site No_Replication Replication Blocked NS5B_inhibited->No_Replication Dasabuvir_res Dasabuvir_res NS5B_RAS NS5B with RAS (e.g., S556G) Dasabuvir_res->NS5B_RAS Binding Impaired Replication_escape Replication Continues NS5B_RAS->Replication_escape

Caption: this compound's mechanism of action and the development of resistance.

genotypic_workflow start Patient Plasma/Serum Sample rna_ext Viral RNA Extraction start->rna_ext rtpcr RT-PCR Amplification of NS5B Region rna_ext->rtpcr seq DNA Sequencing (Sanger or NGS) rtpcr->seq analysis Bioinformatic Analysis seq->analysis report Identify RAS & Report Findings analysis->report

Caption: Standard workflow for genotypic resistance testing of HCV NS5B.

phenotypic_workflow sdm Site-Directed Mutagenesis (Introduce RAS into Replicon) transfect Transfect Replicon RNA into Huh-7 Liver Cells sdm->transfect drug Add Serial Dilutions of this compound transfect->drug incubate Incubate for 48-72 hours drug->incubate measure Measure Viral Replication (e.g., Luciferase Assay) incubate->measure calc Calculate EC50 & Fold-Change (vs. Wild-Type) measure->calc

Caption: Workflow for phenotypic analysis using an HCV replicon assay.

Protocol 1: Genotypic Resistance Testing (Sanger Sequencing)

Objective: To identify known this compound resistance-associated substitutions in the HCV NS5B gene.

Methodology:

  • Sample Preparation: Collect patient blood in an EDTA or serum separator tube. Separate plasma or serum within 6 hours and store at -80°C. Ensure the HCV RNA viral load is ≥1,000 IU/mL.[15]

  • RNA Extraction: Extract viral RNA from 200-500 µL of plasma/serum using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers targeting the NS5B region.

  • PCR Amplification: Perform a nested PCR to amplify a specific segment of the NS5B gene that encompasses the codons associated with this compound resistance (e.g., codons 316, 414, 448, 556).[6]

    • First Round PCR: Use outer primers to amplify a larger fragment of the NS5B region.

    • Second Round PCR: Use inner (nested) primers to amplify the specific target region from the product of the first round. This increases sensitivity and specificity.

  • PCR Product Purification: Purify the final PCR product to remove unincorporated dNTPs, primers, and polymerase using a commercial PCR purification kit.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse inner primers in separate reactions.

  • Data Analysis: Assemble the forward and reverse sequence reads. Align the consensus sequence to a wild-type HCV genotype 1a or 1b NS5B reference sequence to identify amino acid substitutions at key resistance positions.[12]

Protocol 2: Phenotypic Resistance Analysis (HCV Replicon Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound against an HCV replicon containing a specific NS5B mutation.

Methodology:

  • Site-Directed Mutagenesis: Introduce the desired amino acid substitution (e.g., S556G) into a plasmid containing a subgenomic HCV replicon (genotype 1a or 1b) using a commercial site-directed mutagenesis kit. The replicon often contains a reporter gene like luciferase for easy quantification of replication.

  • In Vitro Transcription: Linearize the replicon plasmid and use an RNA polymerase (e.g., T7) to synthesize replicon RNA in vitro.

  • Cell Culture: Plate Huh-7 human hepatoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Transfection: Transfect the in vitro-transcribed replicon RNA into the Huh-7 cells using a lipid-based transfection reagent.

  • Drug Application: Four to six hours post-transfection, remove the transfection medium and add fresh cell culture medium containing serial dilutions of this compound. Include a "no drug" control (DMSO vehicle only).

  • Incubation: Incubate the plates for 72 hours to allow for viral replication and the drug to exert its effect.

  • Quantify Replication: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the assay manufacturer's instructions.

  • Data Analysis: Plot the reporter signal against the log of the drug concentration. Use a nonlinear regression model (four-parameter variable slope) to calculate the EC50 value. Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[12]

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Dasabuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Dasabuvir.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving this compound's oral bioavailability.

Issue 1: Low and Variable In Vitro Dissolution Rates

  • Question: My in vitro dissolution testing of crystalline this compound free acid shows very low and inconsistent release profiles. What could be the cause and how can I improve it?

  • Answer: Crystalline this compound free acid has exceedingly low aqueous solubility (≤0.127 μg/mL at pH 1-6.8), which is the primary reason for poor dissolution.[1][2] Variability can stem from particle size differences and agglomeration in the dissolution medium.

    Troubleshooting Steps:

    • Particle Size Reduction: While micronization can increase the surface area, its effectiveness may be limited due to the drug's inherent low solubility.[3]

    • pH Modification: this compound is a weak diacidic drug (pKa = 8.2 and 9.2), so increasing the pH of the dissolution medium can enhance its solubility.[1] However, this may not be physiologically relevant for predicting oral absorption.

    • Use of Surfactants: Incorporating a low percentage of a non-ionic surfactant (e.g., Tween® 80) in the dissolution medium can improve wetting and reduce particle agglomeration.

    • Salt Formation: This is a highly effective strategy. The monosodium monohydrate salt of this compound significantly enhances dissolution and oral absorption.[1][2][4] Consider synthesizing or procuring a salt form for your experiments.

    • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a suitable polymer carrier can improve its dissolution rate and extent by presenting the drug in a high-energy, amorphous state.[5]

Issue 2: Disproportionation of this compound Salt in Formulation

  • Question: I've formulated this compound as a sodium salt, but I'm observing precipitation of the free acid form over time, especially in aqueous environments. How can I prevent this?

  • Answer: This phenomenon is known as disproportionation, where the salt converts back to its less soluble free acid form. This is a concern for salts of very weak acids like this compound, especially in acidic environments like the stomach.[1][4]

    Troubleshooting Steps:

    • Incorporate Crystallization Inhibitors: The inclusion of polymers in the formulation can inhibit the crystallization and precipitation of the free acid.[1] Hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) are commonly used for this purpose.

    • pH Control: Maintaining a micro-environmental pH above the pKa of the drug within the formulation can help stabilize the salt form. This can be achieved by including buffering agents.

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the solid state of the drug in your formulation and detect any conversion to the free acid.

Issue 3: High Inter-Subject Variability in Animal Pharmacokinetic (PK) Studies

  • Question: My animal PK studies with a this compound formulation are showing high variability in plasma concentrations between subjects. What are the potential reasons and how can I minimize this?

  • Answer: High variability in PK studies for poorly soluble drugs like this compound can be multifactorial.

    Troubleshooting Steps:

    • Food Effect: this compound's absorption is enhanced with food.[6][7] Ensure that the feeding status (fasted vs. fed) of the animals is consistent across all study groups. Administering the formulation with food may also help reduce variability.

    • Formulation Robustness: The in vivo performance of your formulation may not be robust. Ensure your formulation provides consistent dissolution and maintains a supersaturated state long enough for absorption. The use of polymers to inhibit precipitation is crucial here as well.[1]

    • Metabolism: this compound is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4.[6][7][8] Genetic polymorphisms in these enzymes within the animal strain could contribute to variability. Consider the metabolic profile of the animal model you are using.

    • Dose and Formulation Optimization: The dose number for this compound is very high (1.31 × 10^4), indicating that solubility is a major limiting factor for absorption.[1] Re-evaluate your formulation strategy to ensure it is optimized for the specific dose being administered.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound? A1: The primary reason is its extremely low aqueous solubility (≤0.127 μg/mL across a pH range of 1-6.8) in its crystalline free acid form.[1][2] this compound is a weak diacidic drug with pKa values of 8.2 and 9.2.[1]

Q2: What are the main formulation strategies to improve this compound's bioavailability? A2: The most successful strategy has been the development of a stable monosodium monohydrate salt, which significantly improves dissolution and oral absorption.[1][2][4] Other potential strategies include the preparation of amorphous solid dispersions (ASDs), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and nanoparticle formulations.[3][5][9]

Q3: How does food affect the absorption of this compound? A3: Food enhances the absorption of this compound.[6][7] Therefore, it is recommended to administer this compound with food to maximize its absorption and potentially reduce pharmacokinetic variability.[7]

Q4: What are the key metabolic pathways for this compound? A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A4.[6][7][8] The main biotransformation is the hydroxylation of the tert-butyl group to form an active metabolite, M1.[8]

Q5: Are there significant drug-drug interactions to be aware of when working with this compound? A5: Yes. Co-administration with strong inhibitors of CYP2C8 can dramatically increase this compound exposure, while strong inducers of CYP3A/CYP2C8 can significantly decrease its exposure.[7][10] These potential interactions should be considered in both preclinical and clinical studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight493.6 g/mol [11]
pKa8.2 and 9.2 (diacidic)[1]
Aqueous Solubility≤0.127 μg/mL (pH 1-6.8)[1][2]
Protein Binding>99%[6]
BCS ClassLikely Class II or IV[4]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absolute Bioavailability~46-70% (formulation dependent)[8][11][12]
Tmax (Time to Peak Plasma Concentration)~4 hours[11]
Elimination Half-Life~5-8 hours[6][7]
Primary Route of EliminationFeces (~94%)[8][11]
Primary Metabolizing EnzymeCYP2C8[6][7][8]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Bioavailability-Enhancing Formulations

  • Apparatus: USP Apparatus 2 (paddle method) is commonly used.

  • Dissolution Medium: Prepare a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic in vivo conditions. A simpler approach for screening is to use a phosphate (B84403) buffer (e.g., pH 6.8) with a small amount of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate).

  • Procedure: a. Pre-warm the dissolution medium to 37 ± 0.5 °C. b. Place the this compound formulation (e.g., tablet, capsule, or powder equivalent to a specific dose) into the dissolution vessel. c. Set the paddle speed to a suitable rate (e.g., 50-75 RPM). d. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). e. Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved drug from entering the sample. f. Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles of different formulations.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound from different formulations.

  • Cell Culture: a. Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions. b. Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment: a. Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the monolayer. c. Add fresh HBSS to the basolateral (BL) side. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, take samples from the BL side and replace with fresh HBSS. f. Also, take a sample from the AP side at the end of the experiment.

  • Analysis: a. Quantify the concentration of this compound in the AP and BL samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization This compound This compound Free Acid salt Salt Formation (e.g., Na+ Salt) This compound->salt Strategy asd Amorphous Solid Dispersion (ASD) This compound->asd Strategy lipid Lipid-Based Formulation This compound->lipid Strategy dissolution Dissolution Testing (USP II, FaSSIF) salt->dissolution Test asd->dissolution Test lipid->dissolution Test permeability Permeability Assay (Caco-2) dissolution->permeability pk_study Animal PK Study (e.g., Rat, Dog) permeability->pk_study analysis Analyze Bioavailability (AUC, Cmax) pk_study->analysis optimization Lead Formulation Optimization analysis->optimization cluster_formulation cluster_formulation optimization->cluster_formulation Iterate dasabuvir_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation formulation This compound Formulation (e.g., Salt, ASD) dissolution Dissolution & Supersaturation formulation->dissolution dissolved_drug This compound (aq) dissolution->dissolved_drug precipitation Precipitation (Free Acid) dissolved_drug->precipitation Inhibited by polymers absorption Passive Permeation dissolved_drug->absorption metabolism CYP3A4 Metabolism (Minor) absorption->metabolism portal_vein To Liver absorption->portal_vein Unmetabolized Drug metabolism->portal_vein liver_metabolism CYP2C8/CYP3A4 First-Pass Metabolism portal_vein->liver_metabolism systemic Systemic Circulation liver_metabolism->systemic

References

Technical Support Center: Drug-Drug Interactions with Dasabuvir-Containing Regimens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying drug-drug interactions (DDIs) with dasabuvir-containing regimens.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of This compound (B606944) and which enzymes are involved?

A1: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The major route of elimination is through oxidation by CYP2C8, with a lesser contribution from CYP3A4.[1][2][3] The main metabolite, M1, is formed through hydroxylation of the tert-butyl group and retains some antiviral activity.[2]

Q2: What are the major classes of drugs that are contraindicated or require dose adjustment when co-administered with this compound-containing regimens?

A2: The following classes of drugs have significant interactions with this compound-containing regimens:

  • Strong inhibitors of CYP2C8: These drugs can significantly increase this compound plasma concentrations, potentially leading to adverse effects. Co-administration is contraindicated.[1][4] An example is gemfibrozil.[5]

  • Strong inducers of CYP3A4 and/or CYP2C8: These drugs can decrease the plasma concentrations of this compound and other components of the regimen (like paritaprevir (B612276)/ritonavir), potentially reducing efficacy.[1][4] Examples include carbamazepine, phenytoin, and rifampin.[5]

  • Ethinylestradiol-containing products: Co-administration can lead to elevations in alanine (B10760859) aminotransferase (ALT) levels and is contraindicated.[6][7]

  • Certain Statins: Some statins are substrates of OATP1B1/B3, and their concentrations can be increased when co-administered with this compound-containing regimens that include paritaprevir (an OATP1B1/B3 inhibitor). This can increase the risk of myopathy.[8][9]

  • Immunosuppressants: Drugs like cyclosporine and tacrolimus (B1663567), which are CYP3A substrates, will have significantly increased plasma concentrations due to the ritonavir (B1064) component of many this compound regimens, necessitating dose adjustments and careful monitoring.[4][10]

Q3: What is the clinical significance of the interaction between this compound and strong CYP2C8 inhibitors?

A3: Co-administration of this compound with a strong CYP2C8 inhibitor, such as gemfibrozil, can lead to a greater than tenfold increase in this compound plasma exposure.[1] This significant increase in concentration can elevate the risk of adverse events, including potential QT prolongation.[11] Therefore, this combination is contraindicated.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro CYP inhibition assays.

  • Possible Cause 1: Incorrect substrate or inhibitor concentrations.

    • Troubleshooting: Ensure that the substrate concentration is at or near the Michaelis-Menten constant (Km) for the specific CYP isoform being tested. The inhibitor concentrations should span a range that allows for the determination of an IC50 value.

  • Possible Cause 2: Solvent effects.

    • Troubleshooting: The concentration of the solvent (e.g., DMSO) used to dissolve the test compounds should be kept to a minimum (ideally ≤0.1%) as it can inhibit CYP activity, particularly for CYP2C19 and CYP3A4.[12] Run appropriate vehicle controls to account for any solvent-related effects.

  • Possible Cause 3: Instability of the test compound or metabolites.

    • Troubleshooting: Assess the stability of your test compound in the incubation matrix over the time course of the experiment. Ensure that the analytical method is validated to detect both the parent drug and any potentially inhibitory metabolites.

Problem 2: Unexpectedly high variability in pharmacokinetic data from in vivo studies.

  • Possible Cause 1: Food effects.

    • Troubleshooting: this compound and its accompanying agents in the 3D regimen (ombitasvir, paritaprevir/ritonavir) should be administered with a moderate-fat meal to maximize absorption and reduce pharmacokinetic variability.[4] Ensure that feeding schedules are consistent across all study subjects.

  • Possible Cause 2: Genetic polymorphisms.

    • Troubleshooting: Genetic variations in CYP2C8 can influence the metabolism of this compound. Consider genotyping study subjects for common CYP2C8 polymorphisms to assess their impact on pharmacokinetic variability.

  • Possible Cause 3: Non-adherence to dosing regimen.

    • Troubleshooting: Implement rigorous procedures to ensure and monitor subject compliance with the dosing schedule.

Quantitative Data on Drug-Drug Interactions

The following tables summarize the pharmacokinetic interactions between this compound-containing regimens and other drugs.

Table 1: Effect of Co-administered Drugs on the Pharmacokinetics of this compound

Co-administered DrugInteracting MechanismThis compound Cmax Ratio (90% CI)This compound AUC Ratio (90% CI)Clinical Recommendation
GemfibrozilStrong CYP2C8 inhibitor2.03 (1.77, 2.33)11.3 (10.1, 12.7)Contraindicated
KetoconazoleStrong CYP3A inhibitor1.14 (1.04, 1.25)1.42 (1.33, 1.52)No dose adjustment
CarbamazepineStrong CYP3A/CYP2C8 inducer0.30 (0.26, 0.35)0.23 (0.21, 0.26)Contraindicated
Trimethoprim/SulfamethoxazoleWeak/Moderate CYP2C8 inhibitor1.10 (0.99, 1.22)1.33 (1.23, 1.44)No dose adjustment

Table 2: Effect of this compound-Containing Regimens on the Pharmacokinetics of Co-administered Drugs

Co-administered DrugSubstrate ofCmax Ratio (90% CI)AUC Ratio (90% CI)Clinical Recommendation
RosuvastatinOATP1B1/BCRP3.58 (2.89, 4.43)2.19 (1.92, 2.50)Use lowest possible dose, monitor for myopathy
AtorvastatinCYP3A4/OATP1B11.70 (1.43, 2.02)2.47 (2.13, 2.87)Use lowest possible dose, monitor for myopathy
CyclosporineCYP3A4/P-gp1.56 (1.44, 1.68)5.86 (5.29, 6.49)Reduce cyclosporine dose and monitor levels
TacrolimusCYP3A4/P-gp0.89 (0.75, 1.05)57.4 (44.6, 73.9)Reduce tacrolimus dose and monitor levels
Ethinyl EstradiolCYP3A41.30 (1.22, 1.39)1.41 (1.33, 1.49)Contraindicated due to risk of ALT elevation

Experimental Protocols

1. In Vitro CYP Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific CYP enzyme's activity.

  • Materials:

    • Human liver microsomes (pooled)

    • CYP-specific probe substrates (e.g., amodiaquine (B18356) for CYP2C8, midazolam for CYP3A4)[12]

    • NADPH regenerating system

    • Test compound and positive control inhibitors

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • LC-MS/MS system for analysis

  • Methodology:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add human liver microsomes, the probe substrate, and varying concentrations of the test compound or positive control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

2. In Vivo Drug-Drug Interaction Study (Clinical)

  • Objective: To evaluate the effect of a perpetrator drug on the pharmacokinetics of a victim drug (and vice versa) in human subjects.

  • Study Design: A typical design is a Phase 1, open-label, fixed-sequence, two-period crossover study in healthy volunteers.

  • Methodology:

    • Period 1: Administer a single dose of the victim drug alone. Collect serial blood samples over a specified time course (e.g., up to 72 hours post-dose) for pharmacokinetic analysis.

    • Washout Period: A sufficient time to ensure complete elimination of the victim drug.

    • Period 2: Administer the perpetrator drug for a duration sufficient to achieve steady-state concentrations. On a specified day, co-administer a single dose of the victim drug with the perpetrator drug. Collect serial blood samples for pharmacokinetic analysis of both drugs.

    • Pharmacokinetic Analysis: Analyze plasma samples for drug concentrations using a validated bioanalytical method (e.g., LC-MS/MS). Calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2 for the victim drug in the presence and absence of the perpetrator drug.

    • Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to determine the magnitude of the drug-drug interaction.

Visualizations

Dasabuvir_Metabolism This compound This compound M1_Metabolite M1 Metabolite (Active) This compound->M1_Metabolite Oxidation Excretion Fecal Excretion This compound->Excretion Further_Metabolites Further Oxidative Metabolites M1_Metabolite->Further_Metabolites Oxidation M1_Metabolite->Excretion Further_Metabolites->Excretion CYP2C8 CYP2C8 (Major Pathway) CYP2C8->this compound Metabolizes CYP3A4 CYP3A4 (Minor Pathway) CYP3A4->this compound Metabolizes Gemfibrozil Gemfibrozil (Strong Inhibitor) Gemfibrozil->CYP2C8 Inhibits Carbamazepine Carbamazepine (Strong Inducer) Carbamazepine->CYP2C8 Induces Carbamazepine->CYP3A4 Induces

Caption: Metabolic pathway of this compound and key drug-drug interactions.

DDI_Workflow Start Start: Investigational Compound In_Vitro In Vitro Screening (CYP Inhibition/Induction Assays) Start->In_Vitro Is_Interaction Clinically Significant Interaction Potential? In_Vitro->Is_Interaction In_Vivo In Vivo Clinical DDI Study (Healthy Volunteers) Is_Interaction->In_Vivo Yes No_Interaction No Significant Interaction Proceed with Standard Dosing Is_Interaction->No_Interaction No Dose_Adjustment Recommend Dose Adjustment or Contraindication In_Vivo->Dose_Adjustment End End: Informed Clinical Use No_Interaction->End Dose_Adjustment->End

Caption: General workflow for investigating drug-drug interactions.

References

Technical Support Center: Managing Adverse Events in Dasabuvir Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Dasabuvir therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a direct-acting antiviral medication used in combination with other drugs for the treatment of chronic hepatitis C virus (HCV) infection, specifically genotype 1.[1][2] It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][3] By binding to an allosteric site on the palm domain of the NS5B enzyme, this compound induces a conformational change that halts viral RNA replication.[1][3]

Q2: What are the most common adverse events observed with this compound-containing regimens?

The most frequently reported adverse events are generally mild to moderate in severity and include fatigue, headache, nausea, and insomnia.[4][5] When administered with ribavirin, other common side effects may include pruritus (itching) and skin reactions.[5]

Q3: Are there any serious adverse events associated with this compound therapy?

Yes, although less common, serious adverse events can occur. These include hepatic decompensation and hepatic failure, particularly in patients with pre-existing cirrhosis.[5] Elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT), have also been reported.[1] Another significant risk is the reactivation of Hepatitis B virus (HBV) in patients co-infected with HCV and HBV.[1][6]

Q4: What are the key drug-drug interactions to be aware of with this compound?

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C8 and to a lesser extent by CYP3A4.[7] Therefore, co-administration with strong inhibitors of CYP2C8 is contraindicated as it can significantly increase this compound plasma concentrations.[7] Conversely, strong inducers of CYP2C8 and CYP3A may reduce the efficacy of this compound.[6] this compound is often co-packaged with ritonavir, a strong CYP3A inhibitor, which also has numerous drug-drug interactions.[7] A thorough review of all concomitant medications is essential before initiating therapy.

Troubleshooting Guides

Management of Elevated Liver Enzymes

Issue: A patient or experimental subject develops elevated liver enzymes (ALT/AST) during this compound therapy.

Troubleshooting Steps:

  • Confirm the Abnormality: Repeat the liver function tests to rule out laboratory error.[8]

  • Assess the Severity:

    • Mild Elevation (<5x Upper Limit of Normal - ULN): Continue therapy with increased monitoring frequency (e.g., weekly).

    • Moderate Elevation (5-10x ULN): Consider holding therapy and monitor liver function tests every 2-3 days.

    • Severe Elevation (>10x ULN): Discontinue this compound therapy immediately.[9]

  • Clinical Evaluation: Assess the patient for signs and symptoms of liver injury, such as fatigue, nausea, vomiting, jaundice, dark urine, or abdominal pain.[10]

  • Investigate Other Causes: Rule out other potential causes of elevated liver enzymes, including viral hepatitis (A, B, E), alcohol consumption, and other hepatotoxic medications.[11]

  • Consider Liver Biopsy: In cases of persistent or severe elevation of unknown etiology, a liver biopsy may be warranted to assess the extent of liver damage.[12]

Management of Suspected Hepatitis B Virus (HBV) Reactivation

Issue: A patient with a history of HBV infection shows signs of HBV reactivation during this compound therapy.

Troubleshooting Steps:

  • Baseline Screening: Prior to initiating this compound, all patients should be tested for HBV infection, including Hepatitis B surface antigen (HBsAg), Hepatitis B core antibody (anti-HBc), and Hepatitis B surface antibody (anti-HBs).[6]

  • On-Treatment Monitoring: For patients who are HBsAg positive, monitor HBV DNA levels monthly during and immediately after this compound therapy.[9]

  • Initiate HBV Antiviral Therapy: If there is a rise in HBV DNA >10-fold from baseline or to >1000 IU/mL in those with previously undetectable levels, initiate appropriate antiviral treatment for HBV.[9]

  • Monitor Liver Function: Closely monitor liver function tests as HBV reactivation can lead to fulminant hepatitis.[6]

Data Presentation

Table 1: Incidence of Common Adverse Events with this compound-Containing Regimens (in combination with ombitasvir/paritaprevir/ritonavir)
Adverse EventIncidence with RibavirinIncidence without Ribavirin
Fatigue31.9%15.8%
Headache24.2%23.2%
Nausea>10%>5%
Pruritus>10%>5%
Insomnia>10%>5%
Asthenia (Weakness)>10%Not specified
Skin ReactionsNot specified>5%

Source: Data compiled from clinical trials.[5][7]

Experimental Protocols

Protocol 1: Monitoring of Liver Function During this compound Therapy

Objective: To monitor for and assess the severity of potential drug-induced liver injury.

Methodology:

  • Baseline Assessment (within 6 months prior to starting therapy): [9]

    • Collect whole blood for a complete blood count (CBC).

    • Collect plasma for an International Normalized Ratio (INR).

    • Collect serum for a complete hepatic function panel, including:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total and direct bilirubin

      • Albumin

  • On-Treatment Monitoring:

    • Repeat the hepatic function panel at week 4 of therapy and then every 4-8 weeks thereafter, or as clinically indicated.[4]

    • If ALT levels rise above baseline, increase the frequency of monitoring to every 1-2 weeks.[9]

  • Actionable Thresholds: [9]

    • If ALT is <10x ULN and the patient is asymptomatic, continue monitoring.

    • If ALT is <10x ULN but the patient develops symptoms of liver injury (fatigue, nausea, jaundice), discontinue therapy.

    • If ALT is >10x ULN, discontinue therapy immediately.

Protocol 2: Monitoring for Hepatitis B Virus (HBV) Reactivation

Objective: To detect HBV reactivation in patients co-infected with HCV and HBV.

Methodology:

  • Baseline Assessment:

    • Test all patients for HBsAg, anti-HBc, and anti-HBs prior to initiating this compound.[6]

    • For patients who are HBsAg positive, perform a quantitative HBV DNA test to establish a baseline viral load.

  • On-Treatment Monitoring (for HBsAg-positive patients):

    • Monitor HBV DNA levels monthly during therapy and for at least 3 months post-treatment.[9]

    • Monitor hepatic function panel as described in Protocol 1.

  • Criteria for Intervention:

    • Initiate HBV antiviral therapy if there is a >10-fold increase in HBV DNA from baseline or if HBV DNA becomes >1000 IU/mL in a patient with previously undetectable levels.[9]

Visualizations

hcv_replication_inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Translation Translation HCV_RNA->Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template Polyprotein HCV Polyprotein Translation->Polyprotein Proteolysis Proteolysis Polyprotein->Proteolysis NS_Proteins Non-Structural Proteins (including NS5B) Proteolysis->NS_Proteins NS_Proteins->Replication_Complex Negative_Strand (-) RNA Intermediate Replication_Complex->Negative_Strand RNA Synthesis New_HCV_RNA New (+) HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis Negative_Strand->Replication_Complex Template This compound This compound This compound->NS_Proteins Inhibits NS5B (allosteric binding)

Caption: Inhibition of HCV Replication by this compound.

dili_monitoring_workflow Start Initiate this compound Therapy Monitor_LFTs Monitor Liver Function Tests (Baseline and every 4-8 weeks) Start->Monitor_LFTs LFTs_Normal LFTs Normal or <5x ULN Monitor_LFTs->LFTs_Normal Normal LFTs_Elevated LFTs Elevated (>5x ULN) Monitor_LFTs->LFTs_Elevated Elevated Continue_Therapy Continue Therapy and Monitoring LFTs_Normal->Continue_Therapy Assess_Severity Assess Severity and Symptoms LFTs_Elevated->Assess_Severity Moderate_Elevation Moderate (5-10x ULN) or Symptomatic Assess_Severity->Moderate_Elevation Severe_Elevation Severe (>10x ULN) Assess_Severity->Severe_Elevation Hold_Therapy Hold Therapy, Increase Monitoring Moderate_Elevation->Hold_Therapy Stop_Therapy Discontinue Therapy Immediately Severe_Elevation->Stop_Therapy Investigate_Other Investigate Other Causes Hold_Therapy->Investigate_Other Stop_Therapy->Investigate_Other

Caption: Workflow for Monitoring Drug-Induced Liver Injury.

References

Optimizing Dasabuvir treatment duration for different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Dasabuvir (B606944) treatment duration for various patient populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, also known as the NS5B protein, which is essential for the replication of the viral genome.[1][2] It binds to the palm domain of the NS5B polymerase, inducing a conformational change that stops RNA synthesis and prevents the virus from multiplying.[1][3][4] This targeted action minimizes damage to healthy host cells.[2]

cluster_virus HCV Replication Cycle cluster_drug This compound Action HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Synthesizes new RNA Inhibition Inhibition of Replication NS5B->Inhibition This compound This compound This compound->NS5B Binds to Palm Domain

This compound inhibits the HCV NS5B RNA polymerase, halting viral replication.

Q2: What is the standard treatment duration for this compound-containing regimens for HCV genotype 1?

A2: The standard treatment duration for this compound, as part of a combination regimen (with ombitasvir, paritaprevir, and ritonavir), depends on the HCV subtype and the patient's cirrhosis status.[5] For genotype 1b patients, with or without compensated cirrhosis, the recommended duration is typically 12 weeks without ribavirin (B1680618).[5][6][7] For genotype 1a patients without cirrhosis, a 12-week regimen with ribavirin is recommended.[5][7] For genotype 1a patients with compensated cirrhosis, the duration is extended to 24 weeks with ribavirin.[5][8]

Q3: Why is ribavirin included for genotype 1a patients but not always for genotype 1b?

A3: The addition of ribavirin to the this compound-containing regimen has been shown to be necessary to achieve high sustained virologic response (SVR) rates in patients with HCV genotype 1a.[9][10] Clinical studies, such as the PEARL-IV trial, demonstrated that for genotype 1a patients, the SVR12 rate was significantly higher with ribavirin (97.0%) compared to without it (90.2%).[10] For genotype 1b patients, the SVR12 rates were high both with and without ribavirin (99.5% and 99.0%, respectively), indicating that ribavirin is not essential for this subtype.[10]

Q4: How does compensated cirrhosis affect the recommended treatment duration?

A4: For patients with HCV genotype 1 and compensated (Child-Pugh A) cirrhosis, treatment duration may be extended to optimize efficacy, particularly for genotype 1a.[11] In the TURQUOISE-II trial, genotype 1a cirrhotic patients had higher SVR rates when treated for 24 weeks (94.2%) compared to 12 weeks (88.6%).[11] For genotype 1b patients with compensated cirrhosis, a 12-week regimen is highly effective, with some studies showing 100% SVR rates without ribavirin.[6][11]

Troubleshooting Guides

Problem: A patient with genotype 1a and cirrhosis is experiencing significant anemia, likely due to ribavirin, early in a 24-week regimen. What are the options?

Solution:

  • Assess Severity: First, evaluate the severity of the anemia. Grade 1 and 2 decreases in hemoglobin are more frequent with ribavirin but may not necessitate discontinuation.[6]

  • Ribavirin Dose Reduction: If clinically indicated, consider reducing the ribavirin dose. This is a standard management strategy for ribavirin-induced anemia.

  • Evaluate Treatment Necessity: While ribavirin is recommended for genotype 1a cirrhotic patients to achieve the highest SVR rates, the decision to continue, reduce the dose, or discontinue should be based on a risk-benefit assessment for the individual patient.

  • Monitor Virologic Response: Closely monitor HCV RNA levels. If virologic suppression is maintained, a modified regimen may still be effective.

Problem: A treatment-experienced patient with genotype 1b and cirrhosis shows a detectable but low viral load at week 4 of a 12-week regimen. Should the treatment be extended?

Solution:

  • Review Patient History: Confirm the patient's prior treatment history (e.g., null responder, partial responder, or relapser to peginterferon-based therapy).[9][11] Patients who have previously failed therapy may warrant closer monitoring.[9]

  • Confirm Adherence: Verify that the patient has been fully adherent to the treatment regimen, as poor compliance can affect virologic response.[11]

  • Continue and Re-test: Continue the 12-week regimen and re-test HCV RNA at week 8 and at the end of treatment.[12] Real-world data shows that a high percentage of patients achieve undetectable HCV RNA by week 8.[12]

  • Consider Resistance Testing: If virologic breakthrough occurs, resistance testing for variants to the direct-acting antivirals in the regimen may be warranted.[9]

  • Extension Not Standard: Extending treatment beyond 12 weeks for genotype 1b cirrhotic patients is not standard practice, as 12 weeks is highly effective.[6][11] The TURQUOISE-III study showed 100% SVR12 in this population with a 12-week, ribavirin-free regimen.[11]

Data on Treatment Duration and Efficacy

The following tables summarize Sustained Virologic Response at 12 weeks post-treatment (SVR12) from key clinical trials of this compound-containing regimens.

Table 1: SVR12 Rates in Non-Cirrhotic Patients

TrialPatient PopulationHCV GenotypeTreatment RegimenDurationSVR12 Rate
SAPPHIRE-I [11]Treatment-Naïve1a3D + RBV12 Weeks95.3%
1b3D + RBV12 Weeks98.0%
SAPPHIRE-II [9][11]Treatment-Experienced1a3D + RBV12 Weeks96.0%
1b3D + RBV12 Weeks96.7%
PEARL-IV [10]Treatment-Naïve1a3D + RBV12 Weeks97.0%
1a3D (no RBV)12 Weeks90.2%
PEARL-III [10]Treatment-Naïve1b3D + RBV12 Weeks99.5%
1b3D (no RBV)12 Weeks99.0%

3D = Ombitasvir/Paritaprevir/Ritonavir & this compound; RBV = Ribavirin

Table 2: SVR12 Rates in Patients with Compensated Cirrhosis (Child-Pugh A)

TrialPatient PopulationHCV GenotypeTreatment RegimenDurationSVR12 Rate
TURQUOISE-II [11][13]Naïve & Experienced1a3D + RBV12 Weeks88.6% - 89%
1a3D + RBV24 Weeks94.2% - 97%
1b3D + RBV12 Weeks100%
1b3D + RBV24 Weeks98.5%
TURQUOISE-III [6][11]Naïve & Experienced1b3D (no RBV)12 Weeks100%

3D = Ombitasvir/Paritaprevir/Ritonavir & this compound; RBV = Ribavirin

Experimental Protocols

Protocol: Phase 2 Study to Evaluate Shortened Treatment Duration

This section outlines a general methodology for a clinical study designed to assess the efficacy of a shortened this compound-based regimen in a specific, well-defined patient population (e.g., treatment-naïve, non-cirrhotic HCV genotype 1b patients).

  • Study Objective: To determine if an 8-week treatment course of ombitasvir/paritaprevir/ritonavir and this compound is non-inferior to the standard 12-week course in achieving SVR12.

  • Study Design: A randomized, open-label, multicenter, non-inferiority trial.

  • Patient Population:

    • Inclusion Criteria: Adults with chronic HCV genotype 1b infection, treatment-naïve, no evidence of cirrhosis (e.g., FibroScan < 9.5 kPa or APRI < 1).

    • Exclusion Criteria: Decompensated liver disease, prior exposure to direct-acting antivirals, HIV or HBV co-infection, significant renal impairment.

  • Treatment Arms:

    • Arm A (Experimental): Ombitasvir/paritaprevir/ritonavir once daily + this compound twice daily for 8 weeks.

    • Arm B (Control): Ombitasvir/paritaprevir/ritonavir once daily + this compound twice daily for 12 weeks.

  • Endpoints:

    • Primary Endpoint: SVR12, defined as HCV RNA < Limit of Quantification 12 weeks after cessation of therapy.

    • Secondary Endpoints: Virologic response at end of treatment, incidence of virologic relapse, safety and tolerability profile, incidence of adverse events.

  • Assessments and Monitoring:

    • Screening: Demographics, medical history, HCV genotype and subtype, HCV RNA quantification, liver function tests, fibrosis assessment.

    • During Treatment (Weeks 2, 4, 8, and 12 for Arm B): HCV RNA quantification, safety labs (CBC, chemistry panel).

    • Post-Treatment (Weeks 4 and 12): HCV RNA quantification to determine SVR.

cluster_screening Phase 1: Screening cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment cluster_followup Phase 4: Follow-Up cluster_endpoint Phase 5: Primary Endpoint Screen Screen Patients (GT1b, Naive, Non-Cirrhotic) Randomize Randomize Screen->Randomize ArmA Arm A: 8 Weeks 3D Regimen Randomize->ArmA ArmB Arm B: 12 Weeks 3D Regimen Randomize->ArmB FollowUpA Post-Treatment Follow-Up ArmA->FollowUpA FollowUpB Post-Treatment Follow-Up ArmB->FollowUpB SVR12 Assess SVR12 FollowUpA->SVR12 FollowUpB->SVR12

Workflow for a clinical trial evaluating shortened this compound treatment duration.

Logical Framework for Treatment Duration Decisions

The choice of treatment duration with a this compound-containing regimen is a multifactorial decision. The following diagram illustrates the key patient and viral factors that guide this decision-making process.

GT HCV Genotype GT1a Genotype 1a GT->GT1a GT1b Genotype 1b GT->GT1b Cirrhosis Cirrhosis Status NonCirrhotic Non-Cirrhotic Cirrhosis->NonCirrhotic Cirrhotic Compensated Cirrhosis Cirrhosis->Cirrhotic History Prior Treatment History Reg1 12 Weeks + Ribavirin Reg2 24 Weeks + Ribavirin Reg3 12 Weeks (No Ribavirin) GT1a->Reg1 GT1a->Reg2 GT1b->Reg3 NonCirrhotic->Reg1 Cirrhotic->Reg2

Decision logic for this compound regimen duration based on patient factors.

References

Impact of ribavirin addition to Dasabuvir-based therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dasabuvir-Based HCV Therapy. This guide provides in-depth information for researchers, scientists, and drug development professionals on the impact of adding ribavirin (B1680618) (RBV) to this compound-based regimens for the treatment of chronic Hepatitis C Virus (HCV) infection.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is the primary role of This compound (B606944) and ribavirin in HCV therapy?"

???+ question "Q2: Under what circumstances is ribavirin typically added to a this compound-based regimen?"

???+ question "Q3: How does the addition of ribavirin impact the efficacy (SVR rates) of the therapy?"

???+ question "Q4: What are the most common adverse events associated with the addition of ribavirin?"

???+ question "Q5: Are there specific patient populations where ribavirin addition requires special consideration?"

Troubleshooting Guide

Issue 1: Managing Hemoglobin Reduction and Anemia
  • Problem: A patient's hemoglobin level drops to <10 g/dL during treatment with a ribavirin-containing regimen. This is a known adverse event associated with ribavirin.[1][2]

  • Troubleshooting Steps:

    • Confirm Measurement: Re-run the complete blood count (CBC) to confirm the hemoglobin value.

    • Assess Symptoms: Evaluate the patient for clinical signs of anemia, such as fatigue, weakness, dizziness, or shortness of breath.

    • Dose Reduction: Consider reducing the daily dose of ribavirin. Dose adjustments for anemia were common in clinical trials.[3]

    • Temporary Interruption: For more severe cases, a temporary interruption of ribavirin may be necessary.[1]

    • Erythropoietin: In some cases, the use of erythropoietin has been reported to manage anemia while allowing patients to remain on their prescribed ribavirin dose.[1]

    • Discontinuation: In rare instances where anemia is severe and unmanageable, permanent discontinuation of ribavirin may be required.[1]

Issue 2: Virologic Failure During or After Therapy
  • Problem: A patient's HCV RNA becomes detectable during treatment (virologic breakthrough) or after completing treatment (relapse). Virologic failure during treatment with this regimen is rare, occurring in approximately 0.2% of patients in key trials, with relapse occurring in about 1.5%.[4]

  • Troubleshooting Steps:

    • Confirm HCV RNA: Repeat the quantitative HCV RNA test to confirm the result.

    • Assess Adherence: Non-adherence to the treatment regimen is a potential cause of failure. Discuss medication adherence with the patient.

    • Resistance Testing: Perform resistance-associated substitution (RAS) testing to identify viral mutations that may confer resistance to the direct-acting antivirals used in the regimen.

    • Evaluate for Drug Interactions: Concomitant medications can interfere with the efficacy of the HCV therapy.[5] A thorough review of all medications, including over-the-counter drugs and supplements like St. John's wort, is critical.[6]

    • Plan Retreatment: Based on the RAS profile and patient history, consult HCV treatment guidelines for recommended retreatment options.[7]

Issue 3: Managing Drug-Drug Interactions (DDIs)
  • Problem: The this compound-based regimen, particularly due to the presence of ritonavir (B1064) (a strong CYP3A inhibitor), has a significant potential for drug-drug interactions.[5]

  • Troubleshooting Steps:

    • Comprehensive Medication Review: Before initiating therapy, obtain a complete list of all concomitant medications the patient is taking.

    • Consult DDI Resources: Use reliable drug interaction databases (e.g., University of Liverpool HCV Drug Interactions) to check for known or potential interactions.

    • Identify Contraindicated Drugs: Certain drugs are contraindicated. For example, ethinyl estradiol-containing contraceptives must be stopped before starting treatment due to the risk of liver enzyme elevations.[8]

    • Modify or Substitute: For interacting medications, either adjust the dose, substitute with a non-interacting alternative, or temporarily discontinue the medication if clinically feasible.[5] For example, doses of calcineurin inhibitors like tacrolimus (B1663567) or cyclosporine may need adjustment in liver transplant recipients.[8]

Data Presentation

Table 1: Sustained Virologic Response (SVR12) Rates with this compound-Based Therapy ± Ribavirin
Patient PopulationGenotypeRegimenSVR12 RateSource(s)
Treatment-Naïve, Non-CirrhoticGT1a3D + RBV (12 weeks)95.3% - 96%[9][4]
Treatment-Naïve, Non-CirrhoticGT1b3D (12 weeks)98% - 99%[9][10]
Treatment-Naïve, Non-CirrhoticGT1b3D + RBV (12 weeks)99.5%[10]
Treatment-Experienced, Non-CirrhoticGT1a3D + RBV (12 weeks)96%[9][10]
Treatment-Experienced, Non-CirrhoticGT1b3D + RBV (12 weeks)96.7%[9][10]
Treatment-Naïve or Experienced, CirrhoticGT13D + RBV (12 weeks)91.8%[9]
Treatment-Naïve or Experienced, CirrhoticGT13D + RBV (24 weeks)95.9%[9]
Real-World Cohort (Mixed Population)GT1a3D + RBV93.3%[11]
Real-World Cohort (Mixed Population)GT1b3D96.7%[11]

3D = Ombitasvir/Paritaprevir/Ritonavir + this compound; RBV = Ribavirin

Table 2: Incidence of Common Adverse Events (AEs) in Placebo-Controlled Trials
Adverse EventVIEKIRA PAK + RibavirinPlaceboVIEKIRA PAK aloneSource(s)
Fatigue>24%<24%~14%[6][1][12]
Nausea>17%<17%~13%[6][1][12]
Pruritus (Itching)>10%<10%~9%[6][1][12]
Insomnia>10%<10%~9%[6][1][12]
Asthenia (Weakness)>5%<5%~4%[6][1][12]
Skin Reactions>5%<5%Not specified[6][1]

VIEKIRA PAK is the co-packaged formulation of ombitasvir/paritaprevir/ritonavir tablets and this compound tablets.

Experimental Protocols

Protocol: Monitoring of HCV RNA to Determine Sustained Virologic Response (SVR)

This protocol outlines the methodology for quantifying HCV RNA in patient plasma to assess treatment efficacy.

1. Objective: To quantitatively measure HCV RNA levels at specified time points before, during, and after antiviral therapy to determine the patient's virologic response, culminating in the assessment of SVR12 (undetectable HCV RNA 12 weeks after cessation of therapy).

2. Materials:

  • Blood collection tubes (EDTA plasma preparation tubes).

  • Refrigerated centrifuge.

  • Calibrated pipettes and sterile, nuclease-free tips.

  • -80°C freezer for sample storage.

  • Commercially available real-time PCR-based HCV RNA quantification assay (e.g., Abbott RealTime HCV, Roche COBAS AmpliPrep/COBAS TaqMan HCV Test) with a lower limit of detection (LLoD) of ≤15 IU/mL.

  • RNA extraction kit (if not integrated into the assay platform).

  • Real-time PCR instrument.

3. Procedure:

  • Step 3.1: Sample Collection Schedule

    • Baseline: Collect blood sample prior to initiating the first dose of therapy.

    • On-Treatment: Collect sample at Treatment Week 4 to assess early virologic response.[3][13]

    • Post-Treatment Follow-up: Collect samples at 12 weeks post-treatment completion (SVR12).[3][11] A 24-week post-treatment sample (SVR24) may also be collected.

  • Step 3.2: Sample Processing

    • Collect 8-10 mL of whole blood in an EDTA tube.

    • Within 6 hours of collection, centrifuge the sample according to the tube manufacturer's instructions (e.g., 1100-1300 x g for 10 minutes) to separate plasma.

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat layer.

    • Aliquot plasma into sterile, nuclease-free cryovials.

    • Store aliquots at -80°C until analysis.

  • Step 3.3: HCV RNA Quantification

    • Thaw plasma samples on ice.

    • Perform RNA extraction and real-time PCR amplification according to the manufacturer's protocol for the chosen HCV RNA assay.

    • Include positive and negative controls in each run to ensure assay validity.

    • The instrument software will calculate the HCV RNA concentration in International Units per milliliter (IU/mL).

4. Data Interpretation:

  • On-Treatment Response: HCV RNA should be undetectable by Treatment Week 4.[3][13]

  • End of Treatment (EOT) Response: HCV RNA must be undetectable at the end of the treatment period.

  • Sustained Virologic Response (SVR12): The primary efficacy endpoint is achieved if HCV RNA remains undetectable 12 weeks after the last dose of medication.[11][2] This is considered a virologic cure.

  • Virologic Relapse: Defined as having undetectable HCV RNA at EOT but detectable HCV RNA at a post-treatment follow-up visit.

Visualizations

Diagrams of Pathways and Workflows

Mechanism_of_Action HCV Replication and Drug Targets cluster_HCV HCV Lifecycle cluster_DAA Direct-Acting Antivirals (DAAs) cluster_RBV Ribavirin (RBV) Mechanisms HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication RNA Replication HCV_RNA->Replication Template for Paritaprevir Paritaprevir (NS3/4A Inhibitor) Polyprotein->Paritaprevir Targeted by Ombitasvir Ombitasvir (NS5A Inhibitor) Replication->Ombitasvir Targeted by This compound This compound (NS5B Inhibitor) Replication->this compound Targeted by Paritaprevir->Polyprotein Inhibits Processing Ombitasvir->Replication Inhibits (via NS5A) This compound->Replication Inhibits (via NS5B) RBV_1 Lethal Mutagenesis RBV_1->Replication Induces Errors RBV_2 IMPDH Inhibition (GTP Depletion) RBV_2->Replication Limits Substrate RBV_3 Immunomodulation

Caption: Mechanism of action for the 3D regimen and Ribavirin.

Clinical_Trial_Workflow Screening Patient Screening (HCV Genotype 1, No Cirrhosis, etc.) Baseline Baseline Assessment (HCV RNA, Labs, Demographics) Screening->Baseline Randomization Randomization Group_A Treatment Arm (3D Regimen + Ribavirin) Randomization->Group_A Group_B Placebo Arm (Placebo Regimen) Randomization->Group_B Dosing 12-Week Dosing Period Group_A->Dosing Group_B->Dosing Baseline->Randomization Monitoring Safety & Efficacy Monitoring (AEs, Labs, HCV RNA at Wk 4) Dosing->Monitoring EOT End of Treatment (EOT) Assessment Dosing->EOT FollowUp Post-Treatment Follow-Up EOT->FollowUp SVR12 SVR12 Assessment (Primary Endpoint) FollowUp->SVR12

Caption: A typical clinical trial workflow for evaluating HCV therapy.

Decision_Flowchart Start Patient with HCV Genotype 1 Infection Check_Genotype Determine Subtype Start->Check_Genotype GT1a Genotype 1a Check_Genotype->GT1a  1a GT1b Genotype 1b Check_Genotype->GT1b  1b Check_Cirrhosis_1a Compensated Cirrhosis? GT1a->Check_Cirrhosis_1a Check_Cirrhosis_1b Compensated Cirrhosis? GT1b->Check_Cirrhosis_1b Regimen_1a_Cirrhosis 3D + RBV for 24 weeks Check_Cirrhosis_1a->Regimen_1a_Cirrhosis Yes Regimen_1a_NoCirrhosis 3D + RBV for 12 weeks Check_Cirrhosis_1a->Regimen_1a_NoCirrhosis No Regimen_1b_NoCirrhosis 3D alone for 12 weeks Check_Cirrhosis_1b->Regimen_1b_NoCirrhosis No Regimen_1b_Cirrhosis 3D alone for 12 weeks Check_Cirrhosis_1b->Regimen_1b_Cirrhosis Yes

Caption: Decision logic for adding Ribavirin to the 3D regimen.

References

Technical Support Center: Dasabuvir Efficacy in Hepatitis C Virus (HCV)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the efficacy and use of Dasabuvir-containing regimens for Hepatitis C virus (HCV) in patients who were prior non-responders to interferon-based therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for This compound (B606944)?

A1: this compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to an allosteric site on the enzyme, inducing a conformational change that prevents the elongation of the viral RNA strand, thus halting viral replication.[3]

Q2: In which patient population has the this compound-containing regimen shown high efficacy?

A2: The combination regimen of ombitasvir (B612150)/paritaprevir (B612276)/ritonavir (B1064) and this compound, known as VIEKIRA PAK, has demonstrated high efficacy in patients with chronic HCV genotype 1 (GT1) infection, including those who were previously treated with interferon-based therapy and failed to achieve a sustained virologic response (SVR).[3][4][5] This includes patients with compensated cirrhosis.[5]

Q3: What are the roles of the other components in the VIEKIRA PAK regimen?

A3: VIEKIRA PAK is a combination therapy with three distinct mechanisms of action:

  • Ombitasvir: An NS5A inhibitor that targets the HCV NS5A protein, which is essential for viral replication and assembly.[6][7]

  • Paritaprevir: An NS3/4A protease inhibitor that prevents the cleavage of the HCV polyprotein, a crucial step in the viral lifecycle.[6][7][8]

  • Ritonavir: A pharmacokinetic enhancer that inhibits the CYP3A4-mediated metabolism of paritaprevir, thereby increasing its plasma concentration and efficacy.[6][7][8]

  • This compound: A non-nucleoside NS5B polymerase inhibitor.[6]

Q4: What kind of sustained virologic response (SVR) rates can be expected in interferon non-responders treated with the this compound-containing regimen?

A4: Clinical trials, such as the SAPPHIRE-II study, have shown high SVR rates in prior interferon non-responders. For patients with HCV genotype 1, the overall SVR12 rate was 96.3%. Specifically, SVR12 rates were 96.0% for genotype 1a and 96.7% for genotype 1b. The response was high regardless of the prior response type to interferon (null responders, partial responders, or relapsers).

Troubleshooting Guides

Issue: Lower than expected SVR rates in an experimental cohort of prior interferon non-responders.

Possible Causes & Troubleshooting Steps:

  • Patient Subpopulation variations:

    • HCV Genotype/Subtype: Confirm the HCV genotype and subtype of your cohort. The this compound-containing regimen is specifically approved for genotype 1. Efficacy can differ between GT1a and GT1b, with GT1a sometimes requiring the addition of ribavirin (B1680618) for optimal results.[9]

    • Presence of Cirrhosis: The presence and stage of cirrhosis can impact treatment outcomes. While the regimen is effective in patients with compensated cirrhosis, its use is not recommended in decompensated liver disease.[10][11]

    • Prior Response to Interferon: While overall efficacy is high, there might be subtle differences in response based on whether patients were prior null responders, partial responders, or relapsers. Stratifying your data by these categories may provide further insights.

  • Drug Adherence and Dosing:

    • Adherence: Non-adherence to the prescribed regimen is a common cause of treatment failure. Implement methods to monitor and encourage patient adherence.

    • Dosing with Food: The absorption of the components of VIEKIRA PAK is significantly affected by food. Ensure patients are counseled to take their medication with a meal.[12]

  • Drug-Drug Interactions:

    • The components of VIEKIRA PAK are metabolized by and are inhibitors of cytochrome P450 enzymes (e.g., CYP3A4) and transporters.[12][13] Concomitant medications can alter the plasma concentrations of the antiviral agents, potentially reducing efficacy or increasing toxicity. A thorough review of all concomitant medications is crucial.

Data Presentation

Table 1: Efficacy of Ombitasvir/Paritaprevir/Ritonavir and this compound with Ribavirin in Prior Interferon Non-Responders (SAPPHIRE-II Trial)

Patient PopulationOverall SVR12 (%)SVR12 by Genotype 1 Subtype (%)SVR12 by Prior Response to PegIFN/RBV (%)
Treatment-Experienced, Non-Cirrhotic 96.3Genotype 1a: 96.0 Genotype 1b: 96.7Null Responders: 95.2 Partial Responders: 100 Relapsers: 95.3

SVR12: Sustained Virologic Response at 12 weeks post-treatment. PegIFN/RBV: Pegylated Interferon/Ribavirin.

Experimental Protocols

Key Experiment: SAPPHIRE-II Clinical Trial Methodology

The SAPPHIRE-II trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of co-formulated ombitasvir/paritaprevir/ritonavir and this compound with ribavirin in treatment-experienced adults with chronic HCV genotype 1 infection without cirrhosis.

  • Patient Population:

    • Adults with chronic HCV genotype 1 infection.

    • Prior non-responders (null or partial) or relapsers to peginterferon/ribavirin therapy.

    • Absence of cirrhosis confirmed by liver biopsy or non-invasive markers.

  • Treatment Regimen:

    • Patients were randomized in a 3:1 ratio to receive either:

      • Active Treatment Group: A fixed-dose combination of ombitasvir (25 mg), paritaprevir (150 mg), and ritonavir (100 mg) once daily, plus this compound (250 mg) twice daily, and weight-based ribavirin for 12 weeks.

      • Placebo Group: Placebo for 12 weeks.

    • Patients in the placebo group were eligible to receive the active treatment regimen in an open-label extension study.

  • Primary Endpoint:

    • The primary efficacy endpoint was the percentage of subjects achieving SVR12, defined as an HCV RNA level below the lower limit of quantification 12 weeks after the end of treatment.

  • Key Assessments:

    • HCV RNA levels were measured at baseline, during treatment, and at post-treatment weeks 4, 8, 12, and 24.

    • Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.

Mandatory Visualization

HCV_Replication_Inhibition cluster_host_cell Hepatocyte cluster_replication HCV Replication Cycle cluster_drugs Drug Targets Entry HCV Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly & Release Replication->Assembly Paritaprevir Paritaprevir (NS3/4A Protease Inhibitor) Paritaprevir->Translation Inhibits Ombitasvir Ombitasvir (NS5A Inhibitor) Ombitasvir->Replication Inhibits This compound This compound (NS5B Polymerase Inhibitor) This compound->Replication Inhibits

Caption: Multi-target inhibition of the HCV replication cycle.

This diagram illustrates the points of intervention of the three direct-acting antiviral agents in VIEKIRA PAK within the hepatocyte. Paritaprevir inhibits the NS3/4A protease, which is crucial for polyprotein processing. Both Ombitasvir (targeting NS5A) and this compound (targeting the NS5B polymerase) inhibit the RNA replication step. This multi-pronged approach leads to a potent antiviral effect.

References

Technical Support Center: Dasabuvir Metabolism by CYP2C8 and Potential for Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments related to the metabolism of dasabuvir (B606944) by Cytochrome P450 2C8 (CYP2C8) and the potential for drug-drug interactions through inhibition of this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A.[1][2][3] This biotransformation results in the formation of the M1 metabolite, which is also pharmacologically active.[1]

Q2: What is the clinical significance of CYP2C8-mediated metabolism of this compound?

The heavy reliance on CYP2C8 for its clearance makes this compound susceptible to significant drug-drug interactions (DDIs) when co-administered with drugs that inhibit this enzyme.[1][2] Strong inhibitors of CYP2C8 can dramatically increase plasma concentrations of this compound, leading to potential safety concerns.[1][4]

Q3: Which drugs are known to be strong inhibitors of CYP2C8 and what is their effect on this compound?

Gemfibrozil (B1671426) is a well-characterized strong inhibitor of CYP2C8.[5] Co-administration of gemfibrozil with this compound has been shown to increase this compound exposure by more than tenfold.[1] Due to this significant interaction, the use of strong CYP2C8 inhibitors with this compound is contraindicated.[1][2][6]

Q4: Do weak or moderate CYP2C8 inhibitors have a clinically significant effect on this compound metabolism?

Weak to moderate inhibitors of CYP2C8, such as trimethoprim (B1683648), have been shown to have a much less pronounced effect on this compound exposure.[7] Studies have indicated that such inhibitors do not cause a clinically meaningful increase in this compound concentrations.[7] For instance, trimethoprim co-administration resulted in a minor increase in this compound exposure.[8]

Q5: Are there any inducers of CYP2C8 that can affect this compound metabolism?

Yes, strong inducers of CYP2C8 can decrease the plasma concentration of this compound, which may potentially reduce its therapeutic efficacy. Therefore, co-administration of this compound with strong CYP2C8 inducers is not recommended.[1]

Troubleshooting Guides for In Vitro Experiments

Issue 1: High variability in IC50 values for a known CYP2C8 inhibitor in a this compound metabolism assay.

  • Possible Cause 1: Inconsistent pre-incubation conditions.

    • Troubleshooting Step: For time-dependent inhibitors, ensure that the pre-incubation time and temperature with the enzyme source (human liver microsomes or recombinant CYP2C8) and NADPH are consistent across all experiments. Any variation can significantly impact the apparent inhibitory potency.

  • Possible Cause 2: Substrate concentration relative to Km.

    • Troubleshooting Step: The concentration of this compound used in the assay should be at or below its Michaelis-Menten constant (Km) for CYP2C8. If the substrate concentration is too high, it can lead to an underestimation of the inhibitor's potency. Determine the Km of this compound with your enzyme system if it is not already known.

  • Possible Cause 3: Non-specific binding of the inhibitor or this compound.

    • Troubleshooting Step: Both the inhibitor and this compound may bind to the plasticware of the assay plate or to microsomal proteins. This can reduce the effective concentration of the compounds. Consider using low-binding plates and assess the extent of non-specific binding in your assay system.

  • Possible Cause 4: Purity and stability of the inhibitor.

    • Troubleshooting Step: Verify the purity of the inhibitor stock solution and ensure its stability under the storage and experimental conditions. Degradation of the inhibitor will lead to inaccurate IC50 values.

Issue 2: No significant inhibition observed with a suspected CYP2C8 inhibitor.

  • Possible Cause 1: The compound is a weak inhibitor.

    • Troubleshooting Step: Test a wider and higher concentration range of the inhibitor. It is possible that the concentrations tested are too low to elicit a significant inhibitory effect.

  • Possible Cause 2: The inhibitor is a mechanism-based inactivator requiring metabolic activation.

    • Troubleshooting Step: If you are performing a direct inhibition assay (without pre-incubation), you may not detect time-dependent or metabolism-dependent inhibition. Design an experiment with a pre-incubation step in the presence of NADPH to assess for potential mechanism-based inactivation of CYP2C8.

  • Possible Cause 3: The compound is not an inhibitor of CYP2C8.

    • Troubleshooting Step: To confirm that your assay is performing correctly, include a known potent CYP2C8 inhibitor (e.g., montelukast) as a positive control.[9] If the positive control shows the expected inhibition, it is likely that your test compound is not a significant inhibitor of CYP2C8.

Data Presentation

Table 1: Effect of CYP2C8 Inhibitors on this compound Pharmacokinetics

InhibitorInhibitor ClassEffect on this compound AUCEffect on this compound CmaxClinical Recommendation
GemfibrozilStrong> 10-fold increaseSignificant increaseContraindicated
TrimethoprimWeak to ModerateMinor increaseMinor increaseNo dose adjustment needed

Experimental Protocols

Protocol 1: In Vitro CYP2C8 Inhibition Assay for this compound Metabolism

This protocol outlines a general method for determining the IC50 value of a test compound for the inhibition of this compound metabolism by human liver microsomes.

Materials:

  • This compound

  • Test inhibitor compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent

  • LC-MS/MS system for analysis of the M1 metabolite of this compound

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the test inhibitor in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions of this compound and the inhibitor by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system in buffer.

  • IC50 Determination (Direct Inhibition):

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • A range of concentrations of the test inhibitor.

      • This compound (at a concentration at or near its Km for CYP2C8).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • IC50 Determination (Time-Dependent Inhibition):

    • Perform a pre-incubation step where the HLMs are incubated with the test inhibitor and the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes) before the addition of this compound.

    • After the pre-incubation, add this compound to initiate the metabolic reaction and proceed as described for direct inhibition.

  • Data Analysis:

    • Quantify the formation of the M1 metabolite of this compound using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Dasabuvir_Metabolism_Pathway This compound This compound M1_Metabolite M1 Metabolite (Active) This compound->M1_Metabolite Oxidation Excretion Excretion M1_Metabolite->Excretion CYP2C8 CYP2C8 (Major Pathway) CYP2C8->this compound CYP3A CYP3A (Minor Pathway) CYP3A->this compound Inhibitors CYP2C8 Inhibitors (e.g., Gemfibrozil) Inhibitors->CYP2C8 Inhibition

Caption: Metabolic pathway of this compound via CYP2C8 and CYP3A.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Reagents (this compound, Inhibitor, Microsomes, Buffer) Mix_Components Mix Microsomes, Inhibitor, and this compound Prep_Reagents->Mix_Components Pre_Warm Pre-warm at 37°C Mix_Components->Pre_Warm Start_Reaction Initiate with NADPH Pre_Warm->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with Cold Solvent Incubate->Stop_Reaction Centrifuge Centrifuge and Collect Supernatant Stop_Reaction->Centrifuge LCMS LC-MS/MS Analysis of M1 Metabolite Centrifuge->LCMS Data_Analysis Calculate % Inhibition and IC50 LCMS->Data_Analysis

Caption: Workflow for an in vitro CYP2C8 inhibition assay.

DDI_Logic Dasabuvir_Metabolism This compound Metabolism Dasabuvir_Clearance This compound Clearance Dasabuvir_Metabolism->Dasabuvir_Clearance determines CYP2C8_Activity CYP2C8 Activity CYP2C8_Activity->Dasabuvir_Metabolism drives Dasabuvir_Concentration This compound Plasma Concentration Dasabuvir_Clearance->Dasabuvir_Concentration inversely affects Potential_Toxicity Potential for Adverse Effects Dasabuvir_Concentration->Potential_Toxicity influences CYP2C8_Inhibitor Co-administration of CYP2C8 Inhibitor CYP2C8_Inhibitor->CYP2C8_Activity decreases

Caption: Logical flow of a CYP2C8-mediated drug-drug interaction.

References

Technical Support Center: Dasabuvir-Related Nausea and Fatigue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Dasabuvir-induced nausea and fatigue in experimental settings.

Troubleshooting Guides

Issue: Unexpectedly high incidence or severity of nausea-like behavior (e.g., pica) in animal models.

Potential CauseRecommended Solution
High this compound Exposure: Co-administration of substances that inhibit CYP2C8, the primary metabolizing enzyme for this compound, can lead to increased drug levels and exacerbated side effects.[1][2][3]- Review all co-administered compounds for potential CYP2C8 inhibitory activity. - If a CYP2C8 inhibitor is necessary for the experiment, consider reducing the this compound dose and conducting pharmacokinetic analysis to ensure desired exposure levels. - Utilize in vitro CYP inhibition assays to screen for potential interactions before in vivo studies.
Vehicle Effects: The vehicle used to formulate this compound may independently induce gastrointestinal distress.- Conduct a vehicle-only control group to assess baseline levels of nausea-like behavior. - Test alternative, well-tolerated vehicles for this compound administration.
Animal Model Sensitivity: The specific strain or species of the animal model may have a heightened sensitivity to this compound.- Consult literature for data on the gastrointestinal sensitivity of the chosen animal model. - If possible, pilot the study with a small number of animals to determine the dose-response relationship for nausea-like behavior.

Issue: Significant and unexpected fatigue or lethargy observed in animal models.

Potential CauseRecommended Solution
Off-target Effects: While the primary target of this compound is the HCV NS5B polymerase, off-target effects on cellular processes cannot be ruled out.[4]- Investigate potential mitochondrial toxicity, as this can manifest as fatigue.[5][6] In vitro assays can assess the impact of this compound on mitochondrial function. - Measure inflammatory cytokine levels, as systemic inflammation can contribute to fatigue.
Metabolic Burden: The metabolism of this compound, primarily by CYP2C8 and to a lesser extent CYP3A, may create a metabolic burden leading to fatigue.[1][7]- Ensure adequate hydration and nutrition for the animals. - Consider the timing of this compound administration in relation to the animals' active/rest cycles.
Confounding Factors: Other experimental conditions, such as stress from handling or other procedures, may be contributing to fatigue.- Acclimatize animals to all experimental procedures before the start of the study. - Minimize animal handling and other stressors as much as possible.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced nausea?

A1: The precise molecular mechanism of this compound-induced nausea is not well-elucidated in the available literature. Nausea as a side effect is primarily documented in clinical trials of combination therapies containing this compound.[4][8] General mechanisms of drug-induced nausea often involve the activation of neurotransmitter receptors such as serotonin (B10506) 5-HT3 and neurokinin-1 (NK1) in the gastrointestinal tract and the central nervous system. However, there is no direct evidence to date linking this compound to the activation of these specific pathways.

Q2: How can I quantitatively assess this compound-induced nausea in my preclinical rodent models?

A2: Since rodents lack a vomiting reflex, a commonly used surrogate for nausea is the "pica" model, which involves the consumption of non-nutritive substances like kaolin (B608303).[9][10][11][12][13] An increase in kaolin consumption after this compound administration can be quantified and used as an index of nausea-like behavior.

Q3: What are the recommended methods for evaluating fatigue in mice treated with this compound?

A3: Voluntary wheel running is a widely accepted and sensitive method to assess fatigue-like behavior in mice.[14][15][16][17][18] A decrease in the distance, duration, or speed of running compared to baseline or a control group can indicate fatigue. Monitoring general locomotor activity in the home cage can also provide insights into changes in overall activity levels.

Q4: Could drug-drug interactions be exacerbating the nausea and fatigue I'm observing?

A4: Yes. This compound is primarily metabolized by CYP2C8, with a minor contribution from CYP3A.[1][7] Co-administration of strong inhibitors of CYP2C8 can significantly increase this compound plasma concentrations, potentially leading to more pronounced side effects. It is crucial to evaluate all co-administered compounds for their potential to inhibit these enzymes.

Q5: Are there any formulation strategies that could help minimize these side effects?

A5: While specific formulation strategies for this compound to reduce nausea and fatigue are not extensively documented, general principles of drug formulation can be applied. These may include controlled-release formulations to reduce peak plasma concentrations or co-formulations with excipients that improve gastrointestinal tolerability. Any new formulation would require thorough in vitro and in vivo characterization.

Quantitative Data from Clinical Trials

The following table summarizes the incidence of nausea and fatigue in clinical trials of this compound-containing regimens. It is important to note that these trials involved combination therapies, and the side effects cannot be solely attributed to this compound.

Clinical TrialPatient PopulationTreatment RegimenIncidence of Nausea (%)Incidence of Fatigue (%)
SAPPHIRE-I[4]HCV Genotype 1, Non-cirrhotic, Treatment-naïveParitaprevir/r-ombitasvir + this compound + Ribavirin (B1680618)Not specifiedNot specified
TURQUOISE-I[4]HCV Genotype 1, HIV-1 Co-infectedParitaprevir/r-ombitasvir + this compound + RibavirinNot specifiedNot specified
Post-liver transplant study[4]Recurrent HCV Genotype 1Paritaprevir/r-ombitasvir + this compound + RibavirinNot specifiedNot specified
Viekira Pak (without Ribavirin)[19]HCV Genotype 1Ombitasvir/paritaprevir/ritonavir (B1064) + this compound>5%>5%

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Nausea-Like Behavior in Rats using the Pica Model

Objective: To quantify the potential of this compound to induce nausea-like behavior in rats.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Acclimation: Individually house rats and provide them with standard chow, water, and a pre-weighed amount of kaolin (in a separate container) for at least 3 days to acclimate.

  • Baseline Measurement: Record the daily consumption of both chow and kaolin for each rat during the acclimation period to establish a baseline.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).

  • Data Collection: Over the next 24-48 hours, measure and record the consumption of chow and kaolin at regular intervals.

  • Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle control group. A statistically significant increase in kaolin consumption in the this compound group is indicative of pica, a surrogate for nausea.[9][10][11][12][13]

Protocol 2: Evaluation of this compound-Induced Fatigue in Mice using Voluntary Wheel Running

Objective: To assess the impact of this compound on voluntary physical activity as a measure of fatigue.

Methodology:

  • Animal Model: Male C57BL/6 mice.

  • Housing: Individually house mice in cages equipped with a voluntary running wheel.

  • Baseline Measurement: Allow mice to acclimate to the running wheels for at least one week and record their daily running distance, duration, and average speed to establish a stable baseline.

  • Drug Administration: Administer this compound or vehicle control.

  • Data Collection: Continue to record wheel running activity 24/7 for the duration of the study.

  • Analysis: Compare the post-dosing running activity to the baseline activity for each mouse and between the this compound-treated and vehicle control groups. A significant decrease in running activity is indicative of fatigue.[14][15][16][17][18]

Visualizations

dasabuvir_metabolism This compound This compound M1_Metabolite M1 Metabolite (Active) This compound->M1_Metabolite Metabolism Excretion Excretion M1_Metabolite->Excretion CYP2C8 CYP2C8 (Major Pathway) CYP2C8->M1_Metabolite CYP3A CYP3A (Minor Pathway) CYP3A->M1_Metabolite

This compound Metabolism Pathway

nausea_assessment_workflow start Start Experiment acclimation Acclimate Rats to Kaolin start->acclimation baseline Measure Baseline Kaolin Intake acclimation->baseline treatment Administer this compound or Vehicle baseline->treatment data_collection Measure Kaolin Intake Post-Dosing treatment->data_collection analysis Compare Kaolin Consumption data_collection->analysis end Conclusion on Nausea-like Effect analysis->end

Pica Model Experimental Workflow

fatigue_assessment_workflow start Start Experiment acclimation Acclimate Mice to Running Wheels start->acclimation baseline Record Baseline Running Activity acclimation->baseline treatment Administer this compound or Vehicle baseline->treatment data_collection Continuously Record Running Activity treatment->data_collection analysis Compare Post-Dosing to Baseline Activity data_collection->analysis end Conclusion on Fatigue-like Effect analysis->end

Fatigue Assessment Workflow

References

Technical Support Center: Dasabuvir Absorption and Food Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of food on the absorption of Dasabuvir.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of food on the absorption of this compound?

A1: Food significantly increases the absorption of this compound. It is recommended that this compound be administered with a meal to maximize its bioavailability. Administration of this compound under fasting conditions can lead to lower plasma concentrations, which may result in a reduced virologic response and the potential development of drug resistance.[1][2]

Q2: How significant is the increase in this compound exposure when taken with food?

A2: Administration of this compound with a moderate-fat meal results in a clinically meaningful increase in its systemic exposure. Specifically, the area under the plasma concentration-time curve (AUC) is increased by approximately 30%, and the maximum plasma concentration (Cmax) is increased by about 32%, as compared to administration in a fasted state.

Q3: Does the type of meal (e.g., fat or calorie content) influence the absorption of this compound?

A3: The prescribing information for VIEKIRA PAK®, which includes this compound, states that it should be taken with a meal without regard to fat or calorie content.[3][4] This suggests that the presence of food, in general, is the critical factor for enhanced absorption, rather than the specific composition of the meal.

Q4: Is there a change in the time to reach maximum plasma concentration (Tmax) when this compound is taken with food?

A4: No, the time to reach maximum plasma concentration (Tmax) for this compound is not altered by the presence of food.

Q5: Are there any other specific recommendations for the administration of this compound concerning meals?

A5: For the extended-release formulation of this compound (as part of VIEKIRA XR®), it is advised that alcohol should not be consumed within four hours of taking the medication to ensure its optimal release.

Troubleshooting Guide

Issue 1: High variability in this compound plasma concentrations is observed across study subjects.

  • Possible Cause: Inconsistent administration with respect to meals.

  • Troubleshooting Steps:

    • Ensure strict adherence to the protocol of administering this compound with a standardized meal for all subjects.

    • If variability persists, review the composition of the "standardized meal" to ensure it is consistent across all study sites and subjects.

    • Consider evaluating the impact of different meal compositions (e.g., high-fat vs. low-fat) in a subset of subjects to understand the sensitivity of this compound absorption to meal type.

Issue 2: Lower than expected this compound exposure is observed in a clinical study.

  • Possible Cause: Administration of this compound on an empty stomach.

  • Troubleshooting Steps:

    • Verify that the study protocol explicitly requires administration with a meal.

    • Review subject diaries or conduct interviews to confirm compliance with the food intake instructions.

    • If fasting administration is confirmed, this deviation should be documented, and the data may need to be analyzed separately or excluded from the primary analysis.

Issue 3: Unexpected pharmacokinetic profiles are observed.

  • Possible Cause: Interaction with other components of a combination therapy or concomitant medications.

  • Troubleshooting Steps:

    • This compound is a substrate for the cytochrome P450 enzymes CYP2C8 (major) and CYP3A (minor).[2]

    • Review all co-administered drugs for potential inhibitors or inducers of these enzymes. Strong inhibitors of CYP2C8 are contraindicated.

    • If a drug-drug interaction is suspected, a dedicated interaction study may be necessary to characterize the effect on this compound's pharmacokinetics.

Data Presentation

Table 1: Effect of a Moderate-Fat Meal on the Pharmacokinetic Parameters of this compound

Pharmacokinetic ParameterFasting State (Reference)Fed State (with Moderate-Fat Meal)Approximate Change (%)
AUC (Area Under the Curve)Normalized to 100%~130%↑ 30%
Cmax (Maximum Concentration)Normalized to 100%~132%↑ 32%
Tmax (Time to Maximum Concentration)No ChangeNo Change0%

Data derived from the VIEKIRA PAK® FDA label.

Experimental Protocols

Representative Protocol for a Food Effect Study of this compound

This protocol is a representative example based on FDA guidance for conducting food-effect bioavailability studies and is intended for informational purposes.

  • Study Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers.

  • Subjects: A sufficient number of healthy male and female subjects (typically 12-24) to achieve adequate statistical power.

  • Treatment Arms:

    • Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized moderate-fat breakfast (approximately 600 kcal, with about 25-35% of calories from fat).

  • Washout Period: A washout period of at least 7 days between the two treatment periods.

  • Pharmacokinetic Sampling: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to adequately characterize the plasma concentration-time profile of this compound.

  • Bioanalytical Method: A validated bioanalytical method for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters including AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and Tmax.

  • Statistical Analysis: Analysis of variance (ANOVA) on the log-transformed AUC and Cmax data to determine the geometric mean ratios and 90% confidence intervals for the fed versus fasted states.

Visualizations

FoodEffectWorkflow cluster_study_design Study Design cluster_treatment_arms Treatment Arms cluster_pk_analysis Pharmacokinetic Analysis cluster_conclusion Conclusion start Healthy Volunteers randomization Randomization start->randomization fasted Fasted State (this compound Administration) randomization->fasted Group 1 fed Fed State (Moderate-Fat Meal + this compound) randomization->fed Group 2 sampling Serial Blood Sampling fasted->sampling fed->sampling bioanalysis Plasma Concentration Measurement sampling->bioanalysis pk_params Calculate AUC, Cmax, Tmax bioanalysis->pk_params conclusion Food Increases this compound Absorption pk_params->conclusion

Caption: Experimental workflow for a food effect study on this compound.

DasabuvirAbsorptionPathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_food_effect Food Effect cluster_systemic_circulation Systemic Circulation This compound This compound Tablet dissolution Dissolution This compound->dissolution absorption Absorption dissolution->absorption plasma_concentration Increased Plasma Concentration (Higher AUC and Cmax) absorption->plasma_concentration Without Food (Lower) food Presence of Food increased_solubility Increased Solubility food->increased_solubility Leads to enhanced_absorption Enhanced Absorption increased_solubility->enhanced_absorption Promotes enhanced_absorption->plasma_concentration With Food (Higher)

References

Validation & Comparative

Comparative Efficacy of Dasabuvir Versus Other NS5B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the non-nucleoside inhibitor (NNI) Dasabuvir (B606944) against other inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The primary comparator is Sofosbuvir, a nucleotide inhibitor (NI) that serves as a cornerstone of modern HCV therapy. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Introduction to NS5B Polymerase Inhibitors

The Hepatitis C virus NS5B polymerase is an essential enzyme for the replication of the viral RNA genome, making it a prime target for direct-acting antiviral (DAA) agents.[1][2] Inhibitors of this enzyme are broadly categorized into two main classes based on their mechanism of action:

  • Nucleoside/Nucleotide Inhibitors (NIs): These are prodrugs that are metabolized intracellularly to their active triphosphate form. They act as chain terminators by mimicking natural substrates, getting incorporated into the growing viral RNA chain and preventing further elongation. Sofosbuvir is the leading example of this class.[3][4]

  • Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[5][6] this compound is a key representative of this class and specifically targets the "palm I" allosteric site of the polymerase.[7][8]

While both classes effectively inhibit viral replication, they differ significantly in their pan-genotypic activity, potency, and resistance profiles.[3][9]

Mechanism of Action: A Comparative Overview

The fundamental difference between NIs like Sofosbuvir and NNIs like this compound lies in their binding site and mode of inhibition. Sofosbuvir's active metabolite competes with natural nucleotides at the enzyme's catalytic site, leading to chain termination.[3] In contrast, this compound binds to a distinct allosteric pocket, non-competitively inhibiting the polymerase's function.[6] This distinction has critical implications for their breadth of activity and resistance profiles. The catalytic site targeted by NIs is highly conserved across HCV genotypes, affording them pan-genotypic activity.[3] Allosteric sites, however, are less conserved, which is why this compound's clinical use is restricted to HCV genotype 1.[6][7]

G cluster_nni Non-Nucleoside Inhibitor (this compound) cluster_ni Nucleoside Inhibitor (Sofosbuvir) This compound This compound Allosteric Site (Palm I) Allosteric Site (Palm I) This compound->Allosteric Site (Palm I) Binds to Conformational Change Conformational Change Allosteric Site (Palm I)->Conformational Change Induces Inhibition Inhibition Conformational Change->Inhibition Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) Active Triphosphate Active Triphosphate Sofosbuvir (Prodrug)->Active Triphosphate Metabolized to Catalytic Site Catalytic Site Active Triphosphate->Catalytic Site Incorporated at Chain Termination Chain Termination Catalytic Site->Chain Termination Chain Termination->Inhibition HCV RNA Replication HCV RNA Replication Inhibition->HCV RNA Replication Blocks

Figure 1. Comparative mechanisms of action for NS5B inhibitors.

Quantitative Data Summary

In Vitro Efficacy

The in vitro potency of NS5B inhibitors is typically assessed using two main types of assays: polymerase enzymatic assays to measure the 50% inhibitory concentration (IC50) and cell-based HCV replicon systems to determine the 50% effective concentration (EC50).

InhibitorClassTarget GenotypeAssayPotency (nM)Reference(s)
This compound NNI1aPolymerase Assay2.2 - 10.7[8][10]
1bPolymerase Assay2.2 - 10.7[8][10]
1a (H77)Replicon Assay7.7[7][8][10]
1b (Con1)Replicon Assay1.8[7][8][10]
Sofosbuvir NI1a, 1b, 2a, 3a, 4aReplicon Assay14 - 110[4]
Clinical Efficacy

Clinical efficacy is primarily measured by the rate of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after completion of therapy. Both this compound and Sofosbuvir are used as part of combination regimens.

RegimenKey NS5B InhibitorTrial/StudyPatient Population (Genotype 1)SVR12 Rate (%)Reference(s)
Ombitasvir/Paritaprevir/Ritonavir + This compound (PrOD)This compoundVA National SystemTreatment-naïve & experienced92.8[11]
Ombitasvir/Paritaprevir/Ritonavir + This compound + RibavirinThis compoundPEARL-IVTreatment-naïve (GT1a)90.2[12]
Ombitasvir/Paritaprevir/Ritonavir + This compound This compoundPEARL-IIITreatment-naïve (GT1b)99.0[6]
Sofosbuvir + LedipasvirSofosbuvirVA National SystemTreatment-naïve & experienced92.8 (no significant difference vs PrOD)[11]
Sofosbuvir + DaclatasvirSofosbuvirAI-444040Treatment-naïve100[3]
Sofosbuvir + Peginterferon-RibavirinSofosbuvirNEUTRINOTreatment-naïve90[9]
Resistance Profiles

A critical differentiator between NS5B inhibitor classes is their genetic barrier to resistance. NIs generally have a much higher barrier than NNIs.

FeatureThis compound (NNI)Sofosbuvir (NI)Reference(s)
Resistance Barrier LowHigh[3][9][12]
Key Resistance-Associated Substitutions (RASs) C316Y, M414T, Y448C/H, S556GS282T[5][8][12]
Clinical Impact of RASs Emergence of RASs is frequent and associated with treatment failure.The S282T mutation is rarely observed in clinical settings as it significantly impairs viral fitness.[3][9][12]

Experimental Methodologies

In Vitro Assay Protocols

The in vitro data presented in this guide were primarily generated using HCV replicon assays and enzymatic polymerase assays.

G cluster_assay In Vitro Evaluation Workflow cluster_replicon HCV Replicon Assay cluster_enzyme NS5B Polymerase Assay start Test Compound (e.g., this compound) rep1 Culture Huh-7 cells containing HCV subgenomic replicons start->rep1 enz1 Purify recombinant HCV NS5B polymerase start->enz1 rep2 Incubate cells with serial dilutions of test compound rep1->rep2 rep3 After incubation (e.g., 72h), quantify HCV RNA levels (e.g., qRT-PCR) rep2->rep3 rep4 Calculate EC50 value rep3->rep4 end Comparative Efficacy Analysis rep4->end Potency Data enz2 Perform in vitro transcription reaction with polymerase, RNA template, and NTPs enz1->enz2 enz3 Add serial dilutions of test compound to reaction enz2->enz3 enz4 Measure RNA synthesis (e.g., radiolabeled UTP incorporation) enz3->enz4 enz5 Calculate IC50 value enz4->enz5 enz5->end Potency Data

Figure 2. Generalized workflow for in vitro evaluation of NS5B inhibitors.

  • HCV Replicon Assay:

    • Cell Line: Huh-7 human hepatoma cells harboring subgenomic HCV replicons (e.g., genotype 1a strain H77 or 1b strain Con1) are used.[8][10]

    • Treatment: Cells are seeded in plates and treated with a range of concentrations of the inhibitor (e.g., this compound).

    • Incubation: The cells are incubated for a period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect to manifest.

    • Quantification: Total cellular RNA is extracted, and HCV RNA levels are quantified using a sensitive method like quantitative real-time PCR (qRT-PCR).

    • Analysis: The concentration of the drug that inhibits HCV RNA replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration. The 50% cytotoxic concentration (CC50) is also determined to calculate a selectivity index.[10]

  • NS5B Polymerase Enzymatic Assay:

    • Enzyme Source: Recombinant NS5B polymerase from different HCV genotypes is expressed and purified.[8][10]

    • Reaction: The polymerase activity is measured in an in vitro transcription reaction containing a homopolymeric or heteropolymeric RNA template, ribonucleotide triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³³P]UTP), and the purified NS5B enzyme.

    • Inhibition: The reaction is performed in the presence of various concentrations of the inhibitor.

    • Measurement: The amount of newly synthesized RNA is quantified by measuring the incorporation of the radiolabeled nucleotide.

    • Analysis: The inhibitor concentration that reduces polymerase activity by 50% (IC50) is determined from dose-response curves.[8][10]

Resistance Analysis Protocol
  • In Vitro Resistance Selection:

    • HCV replicon-containing cells are cultured in the presence of the inhibitor at concentrations 10- to 100-fold greater than the EC50 value.[8][13]

    • The culture is maintained for several passages to select for resistant colonies.

    • RNA is extracted from the resistant replicon clones.

    • The NS5B coding region is amplified by RT-PCR and sequenced to identify amino acid substitutions (RASs) compared to the wild-type sequence.[8][13]

  • In Silico Modeling:

    • Molecular Docking: The binding pose of this compound with the NS5B polymerase is predicted using molecular docking software (e.g., AutoDock Vina).[5]

    • Molecular Dynamics (MD) Simulations: The stability of the NS5B-Dasabuvir complex over time is investigated using MD simulations (e.g., with GROMACS). This helps elucidate the structural basis for resistance conferred by specific RASs.[5]

Conclusion

This compound is a potent NNI of the HCV NS5B polymerase, demonstrating high efficacy against genotypes 1a and 1b in vitro and achieving high SVR rates in clinical settings when used in combination with other DAAs.[8][14][15] Its primary limitations are its genotype-restricted activity and a low barrier to resistance, a characteristic feature of NNIs.[6][12]

In comparison, the nucleotide inhibitor Sofosbuvir offers the significant advantages of pan-genotypic activity and a high barrier to resistance, making it a more versatile backbone for HCV treatment regimens.[3][9] While clinical trials of combination therapies show comparable SVR rates for genotype 1, the differing resistance profiles and genotypic coverage are critical considerations in drug development and clinical application.[11] The choice between inhibitor classes involves a trade-off between targeted potency and the breadth of activity and durability against viral mutation.

References

A Comparative Guide to Dasabuvir-Containing Regimens for Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, offering high cure rates with well-tolerated, all-oral regimens. Among these, the Dasabuvir-containing regimen, commercially known as Viekira Pak, has been a significant therapeutic option. This guide provides an objective comparison of the This compound (B606944) regimen with other key alternatives, supported by data from pivotal clinical trials.

Overview of this compound Regimen (Viekira Pak)

Viekira Pak is a combination therapy that includes:

  • Ombitasvir: An NS5A inhibitor.

  • Paritaprevir: An NS3/4A protease inhibitor, boosted with ritonavir.

  • This compound: A non-nucleoside NS5B polymerase inhibitor.

This multi-targeted approach simultaneously blocks several essential steps in the HCV replication cycle, leading to high rates of sustained virologic response (SVR), which is considered a cure.

Head-to-Head Clinical Trial Data Summary

While large-scale, direct head-to-head randomized controlled trials comparing Viekira Pak with other DAA regimens are limited, valuable insights can be drawn from pivotal phase 3 trials and real-world evidence studies. This section summarizes the efficacy and safety data for the this compound regimen and compares it with a widely used alternative, the fixed-dose combination of Ledipasvir/Sofosbuvir (Harvoni).

Efficacy: Sustained Virologic Response (SVR12)

The primary endpoint in HCV clinical trials is SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment.

Table 1: Comparison of SVR12 Rates in Genotype 1 Patients

Clinical TrialTreatment RegimenPatient PopulationSVR12 RateCitation
SAPPHIRE-I Ombitasvir/Paritaprevir/Ritonavir + this compound + Ribavirin (B1680618)Treatment-Naïve, Non-Cirrhotic96.2%
SAPPHIRE-II Ombitasvir/Paritaprevir/Ritonavir + this compound + RibavirinTreatment-Experienced, Non-Cirrhotic96.3%
PEARL-III Ombitasvir/Paritaprevir/Ritonavir + this compound (± Ribavirin)Treatment-Naïve, Genotype 1b, Non-Cirrhotic100% (without Ribavirin)
PEARL-IV Ombitasvir/Paritaprevir/Ritonavir + this compound + RibavirinTreatment-Naïve, Genotype 1a, Non-Cirrhotic90.2%
TURQUOISE-II Ombitasvir/Paritaprevir/Ritonavir + this compound + RibavirinGenotype 1, Compensated Cirrhosis91.8% (12 weeks), 95.9% (24 weeks)
ION-1 Ledipasvir/Sofosbuvir (± Ribavirin)Treatment-Naïve, Genotype 1, with or without Cirrhosis97-99%
ION-2 Ledipasvir/Sofosbuvir (± Ribavirin)Treatment-Experienced, Genotype 1, with or without Cirrhosis94-99%
Veterans Affairs Cohort Ledipasvir/Sofosbuvir vs. Ombitasvir/Paritaprevir/Ritonavir + this compoundReal-world, Genotype 1No significant difference in SVR12 rates
Safety and Tolerability

Table 2: Common Adverse Events (≥10% of patients)

Adverse EventOmbitasvir/Paritaprevir/Ritonavir + this compound (with Ribavirin)Ledipasvir/Sofosbuvir
Fatigue 21-48%13-18%
Headache 19-39%11-17%
Nausea 16-22%6-9%
Insomnia 10-19%4-6%
Pruritus 11-13%4-7%
Anemia (with Ribavirin) 8.6%Not applicable (typically Ribavirin-free)

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for interpreting clinical trial data. Below are outlines of the protocols for pivotal trials of the this compound regimen.

SAPPHIRE-I Study Design
  • Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and this compound with ribavirin in treatment-naïve, non-cirrhotic adults with HCV genotype 1.

  • Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 631 treatment-naïve, non-cirrhotic patients with HCV genotype 1a or 1b.

  • Treatment Arms:

    • Active arm (n=473): 12 weeks of co-formulated ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg once daily) and this compound (250mg twice daily) with weight-based ribavirin.

    • Placebo arm (n=158): Placebo for 12 weeks, followed by open-label active treatment.

  • Primary Endpoint: SVR12.

TURQUOISE-II Study Design
  • Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and this compound with ribavirin in adults with HCV genotype 1 and compensated cirrhosis.

  • Design: Phase 3, multicenter, randomized, open-label trial.

  • Patient Population: 380 treatment-naïve or treatment-experienced patients with HCV genotype 1a or 1b and compensated cirrhosis.

  • Treatment Arms:

    • Arm 1 (n=208): 12 weeks of co-formulated ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg once daily) and this compound (250mg twice daily) with weight-based ribavirin.

    • Arm 2 (n=172): 24 weeks of the same regimen.

  • Primary Endpoint: SVR12.

Visualizing Mechanisms and Workflows

Mechanism of Action of the this compound Regimen

The Viekira Pak regimen targets three distinct proteins essential for HCV replication. This multi-pronged attack contributes to its high efficacy and a high barrier to resistance.

HCV_Replication_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle cluster_DAA_Intervention Direct-Acting Antiviral (DAA) Targets HCV RNA HCV RNA Polyprotein Synthesis Polyprotein Synthesis HCV RNA->Polyprotein Synthesis Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Synthesis->Polyprotein Cleavage Processing Viral Proteins Viral Proteins Polyprotein Cleavage->Viral Proteins Mature Proteins Replication Complex Formation Replication Complex Formation Viral Proteins->Replication Complex Formation RNA Replication RNA Replication Replication Complex Formation->RNA Replication NS5B Polymerase New HCV RNA New HCV RNA RNA Replication->New HCV RNA Virion Assembly Virion Assembly New HCV RNA->Virion Assembly NS5A Virus Release Virus Release Virion Assembly->Virus Release Paritaprevir Paritaprevir (NS3/4A Inhibitor) Paritaprevir->Polyprotein Cleavage Inhibits Ombitasvir Ombitasvir (NS5A Inhibitor) Ombitasvir->Virion Assembly Inhibits This compound This compound (NS5B Inhibitor) This compound->RNA Replication Inhibits

Caption: Multi-targeted inhibition of the HCV replication cycle by the this compound regimen.

Hypothetical Head-to-Head Clinical Trial Workflow

This diagram illustrates the logical flow of a randomized controlled trial designed to directly compare two DAA regimens.

Head_to_Head_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Population\n(e.g., HCV Genotype 1, Treatment-Naïve) Patient Population (e.g., HCV Genotype 1, Treatment-Naïve) Informed Consent Informed Consent Patient Population\n(e.g., HCV Genotype 1, Treatment-Naïve)->Informed Consent Baseline Assessment\n(Viral Load, Fibrosis Stage, etc.) Baseline Assessment (Viral Load, Fibrosis Stage, etc.) Informed Consent->Baseline Assessment\n(Viral Load, Fibrosis Stage, etc.) Randomization Randomization Baseline Assessment\n(Viral Load, Fibrosis Stage, etc.)->Randomization Arm A: this compound Regimen Arm A: this compound Regimen Randomization->Arm A: this compound Regimen 1:1 Ratio Arm B: Comparator Regimen\n(e.g., Ledipasvir/Sofosbuvir) Arm B: Comparator Regimen (e.g., Ledipasvir/Sofosbuvir) Randomization->Arm B: Comparator Regimen\n(e.g., Ledipasvir/Sofosbuvir) Treatment Period\n(e.g., 12 weeks) Treatment Period (e.g., 12 weeks) Arm A: this compound Regimen->Treatment Period\n(e.g., 12 weeks) Arm B: Comparator Regimen\n(e.g., Ledipasvir/Sofosbuvir)->Treatment Period\n(e.g., 12 weeks) End of Treatment Assessment End of Treatment Assessment Treatment Period\n(e.g., 12 weeks)->End of Treatment Assessment Post-Treatment Follow-up\n(Week 12) Post-Treatment Follow-up (Week 12) End of Treatment Assessment->Post-Treatment Follow-up\n(Week 12) Primary Endpoint Analysis\n(SVR12) Primary Endpoint Analysis (SVR12) Post-Treatment Follow-up\n(Week 12)->Primary Endpoint Analysis\n(SVR12) Safety & Tolerability Analysis Safety & Tolerability Analysis Primary Endpoint Analysis\n(SVR12)->Safety & Tolerability Analysis Final Study Report Final Study Report Safety & Tolerability Analysis->Final Study Report

Caption: Logical workflow of a head-to-head clinical trial for HCV therapies.

A Comparative Analysis of Dasabuvir and Other Direct-Acting Antivirals for Hepatitis C Genotype 1b

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the sustained virologic response rates, experimental protocols, and mechanisms of action of key treatments for Hepatitis C virus (HCV) genotype 1b.

The landscape of Hepatitis C virus (HCV) treatment has been revolutionized by the advent of direct-acting antiviral (DAA) agents, offering high cure rates and improved tolerability over previous interferon-based therapies. For patients with HCV genotype 1b, a number of highly effective options are available. This guide provides a detailed comparison of the sustained virologic response (SVR) rates of Dasabuvir (B606944), a core component of the Viekira Pak regimen, with other leading treatments. It further delves into the experimental protocols of pivotal clinical trials and illustrates the underlying molecular mechanisms and study workflows.

Sustained Virologic Response (SVR) Rates: A Comparative Overview

This compound, in combination with ombitasvir, paritaprevir, and ritonavir (B1064) (often co-packaged as Viekira Pak), has demonstrated high efficacy in achieving SVR, defined as undetectable HCV RNA 12 weeks after the cessation of treatment (SVR12). The table below summarizes the SVR12 rates from key clinical trials for the this compound-containing regimen and its main competitors, Glecaprevir (B607649)/Pibrentasvir (B610101) and Sofosbuvir (B1194449)/Velpatasvir (B611656), in patients with HCV genotype 1b.

Treatment RegimenClinical TrialPatient PopulationSVR12 Rate
Ombitasvir/Paritaprevir/Ritonavir + this compound (Viekira Pak) SAPPHIRE-I[1]Treatment-Naïve, Non-Cirrhotic98.0% (with Ribavirin)
PEARL-III[2]Treatment-Naïve, Non-Cirrhotic99.5% (with Ribavirin), 99.0% (without Ribavirin)
SAPPHIRE-IITreatment-Experienced, Non-Cirrhotic96.7% (with Ribavirin)
TURQUOISE-IITreatment-Naïve & Experienced, Compensated Cirrhosis98.5% (12 weeks with Ribavirin), 100% (24 weeks with Ribavirin)
TURQUOISE-III[3]Treatment-Naïve & Experienced, Compensated Cirrhosis100% (without Ribavirin)
Glecaprevir/Pibrentasvir (Mavyret) ENDURANCE-1[4][5]Treatment-Naïve & Experienced, Non-Cirrhotic99-100% (8 or 12 weeks)
EXPEDITION-8[6]Treatment-Naïve, Compensated Cirrhosis99.7% (8 weeks)
Sofosbuvir/Velpatasvir (Epclusa) ASTRAL-1[2][7][8][9]Treatment-Naïve & Experienced, with or without Compensated Cirrhosis99%

Experimental Protocols of Key Clinical Trials

The high SVR rates observed with these DAA regimens are supported by robust clinical trial data. Below are the detailed methodologies for the pivotal trials cited.

This compound Regimen (Viekira Pak)

SAPPHIRE-I & II, PEARL-III & IV, TURQUOISE-II & III Trials

  • Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and this compound with or without ribavirin (B1680618) in adults with chronic HCV genotype 1 infection.

  • Study Design: These were Phase 3, multicenter, randomized, and in some cases, placebo-controlled trials.[1][2][3]

  • Patient Population: The trials enrolled a broad range of patients, including treatment-naïve and treatment-experienced individuals (including prior null or partial responders to pegylated interferon and ribavirin), with and without compensated cirrhosis (Child-Pugh A).[2][3][10]

  • Inclusion Criteria:

    • Adults with chronic HCV genotype 1b infection.

    • Detectable HCV RNA at screening.

    • For cirrhosis trials, a diagnosis of compensated cirrhosis.

  • Exclusion Criteria:

    • Decompensated liver disease (Child-Pugh B or C).

    • Hepatocellular carcinoma.

    • Coinfection with hepatitis B virus (HBV) or HIV (in some initial trials).

    • Prior treatment with a direct-acting antiviral.

  • Treatment Arms:

    • Patients were typically randomized to receive the this compound-containing regimen with either ribavirin or a placebo for ribavirin.

    • Treatment duration was generally 12 weeks, with some arms in the TURQUOISE-II trial extending to 24 weeks for patients with cirrhosis.[11]

  • Dosage:

    • Ombitasvir/Paritaprevir/Ritonavir: Two 12.5/75/50 mg tablets once daily.

    • This compound: One 250 mg tablet twice daily.

    • Ribavirin: Weight-based dosing.[11]

  • Primary Endpoint: The primary efficacy endpoint was SVR12, defined as an HCV RNA level below the lower limit of quantification 12 weeks after the end of treatment.[12]

  • Assessments: HCV RNA levels were monitored at baseline, during treatment, at the end of treatment, and at post-treatment weeks 4, 8, 12, and 24. Safety assessments, including monitoring for adverse events and laboratory abnormalities, were conducted throughout the studies.

Glecaprevir/Pibrentasvir (Mavyret)

ENDURANCE-1 & EXPEDITION-8 Trials

  • Objective: To assess the efficacy and safety of a fixed-dose combination of glecaprevir and pibrentasvir for 8 or 12 weeks in adults with chronic HCV genotype 1 infection.

  • Study Design: These were Phase 3, randomized, open-label (ENDURANCE-1) and single-arm, open-label (EXPEDITION-8) multicenter trials.[4][5][6]

  • Patient Population: ENDURANCE-1 enrolled non-cirrhotic patients who were either treatment-naïve or had failed previous interferon-based therapy. EXPEDITION-8 focused on treatment-naïve patients with compensated cirrhosis.[6]

  • Inclusion Criteria:

    • Adults with chronic HCV genotype 1 infection.

    • Absence of cirrhosis (ENDURANCE-1) or presence of compensated cirrhosis (EXPEDITION-8).

  • Exclusion Criteria:

    • Prior treatment with a DAA (in most cohorts).

    • Decompensated liver disease.

  • Treatment Arms:

    • ENDURANCE-1 randomized patients to receive Glecaprevir/Pibrentasvir for either 8 or 12 weeks.[4]

    • EXPEDITION-8 was a single-arm study with all patients receiving an 8-week course of treatment.[6]

  • Dosage: Three co-formulated tablets (glecaprevir 100 mg/pibrentasvir 40 mg) taken once daily.

  • Primary Endpoint: SVR12.

  • Assessments: Similar to the this compound trials, with regular monitoring of HCV RNA and safety parameters.

Sofosbuvir/Velpatasvir (Epclusa)

ASTRAL-1 Trial

  • Objective: To evaluate the efficacy and safety of a 12-week course of a fixed-dose combination of sofosbuvir and velpatasvir in patients with HCV genotype 1, 2, 4, 5, or 6.

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[7][9]

  • Patient Population: The trial included both treatment-naïve and treatment-experienced patients, with and without compensated cirrhosis.[7]

  • Inclusion Criteria:

    • Adults with chronic HCV infection.

    • Included patients with compensated cirrhosis.

  • Exclusion Criteria:

    • Prior treatment with an NS5A inhibitor.

    • Decompensated liver disease.

  • Treatment Arms: Patients were randomized to receive either Sofosbuvir/Velpatasvir or a placebo for 12 weeks.[7]

  • Dosage: One fixed-dose combination tablet (sofosbuvir 400 mg/velpatasvir 100 mg) taken once daily.

  • Primary Endpoint: SVR12.

  • Assessments: Comprehensive monitoring of virologic response and safety was conducted throughout the trial.

Mechanism of Action and Experimental Workflow

The high efficacy of these DAA regimens stems from their targeted inhibition of specific viral proteins essential for HCV replication.

This compound Signaling Pathway

This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5][7] It binds to a distinct allosteric site on the enzyme, inducing a conformational change that ultimately blocks the initiation of RNA synthesis and viral replication.

This compound Mechanism of Action HCV_RNA HCV RNA Genome Replication_Complex Active Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B RNA Polymerase NS5B->Replication_Complex Enzyme Block Inhibition This compound This compound This compound->NS5B Binds to allosteric site This compound->Block Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Catalyzes Block->Replication_Complex Prevents formation

Caption: this compound's inhibition of HCV NS5B polymerase.

Typical HCV Clinical Trial Workflow

The journey of a patient through a clinical trial for an HCV DAA follows a structured path, from initial screening to long-term follow-up to confirm a cure.

HCV Clinical Trial Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Post-Treatment Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Genotyping HCV Genotyping (e.g., Genotype 1b) Screening->Genotyping Fibrosis_Assessment Liver Fibrosis Staging (Biopsy or Non-invasive) Genotyping->Fibrosis_Assessment Randomization Randomization (if applicable) Fibrosis_Assessment->Randomization Treatment Drug Administration (e.g., 12 weeks) Randomization->Treatment Monitoring On-Treatment Monitoring (HCV RNA, Safety Labs) Treatment->Monitoring EOT End of Treatment (EOT) HCV RNA Test Monitoring->EOT SVR4 Post-Treatment Week 4 HCV RNA Test EOT->SVR4 SVR12 Post-Treatment Week 12 SVR12 Assessment SVR4->SVR12 SVR24 Post-Treatment Week 24 SVR24 Assessment SVR12->SVR24

Caption: A typical workflow for an HCV DAA clinical trial.

Conclusion

This compound, as part of a combination regimen, has demonstrated consistently high SVR12 rates in a diverse population of patients with HCV genotype 1b, including those who were previously difficult to treat. Its efficacy is comparable to other leading DAA regimens such as Glecaprevir/Pibrentasvir and Sofosbuvir/Velpatasvir. The choice of therapy may depend on various factors including prior treatment history, the presence of cirrhosis, potential drug-drug interactions, and treatment duration. The robust data from large-scale clinical trials provide a strong evidence base for the use of these agents in clinical practice and for guiding future research and development in the field of HCV therapeutics.

References

A Comparative Analysis of Dasabuvir-Based Regimens With and Without Ribavirin for the Treatment of Chronic Hepatitis C Virus Genotype 1 Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dasabuvir-based treatment regimens for chronic Hepatitis C Virus (HCV) infection, with a focus on the differential effects of including ribavirin (B1680618). The information presented is collated from pivotal clinical trials and pharmacological studies to support research and development in antiviral therapies.

Executive Summary

This compound, a non-nucleoside NS5B polymerase inhibitor, is a key component of combination therapies for HCV genotype 1.[1][2] Typically administered with ombitasvir (B612150) (an NS5A inhibitor), paritaprevir (B612276) (an NS3/4A protease inhibitor), and ritonavir (B1064) (a CYP3A inhibitor), this regimen's efficacy and safety profile is well-documented.[3][4] The addition of ribavirin, a broad-spectrum antiviral agent, has been a central question in optimizing treatment protocols. Clinical evidence demonstrates that while ribavirin-containing regimens can enhance sustained virologic response (SVR) rates in certain patient populations, particularly those with HCV genotype 1a, this benefit is weighed against an increased incidence of adverse events.[1][5] For patients with genotype 1b, regimens without ribavirin have shown high efficacy.[1][4]

Data Presentation

The following tables summarize the quantitative data from key clinical trials, offering a comparative view of the efficacy and safety of this compound-based regimens with and without ribavirin.

Table 1: Sustained Virologic Response (SVR12) Rates in Treatment-Naïve and -Experienced Patients
Clinical TrialPatient PopulationTreatment RegimenSVR12 Rate (%)
PEARL-IV [1]Genotype 1a, Non-cirrhotic, Treatment-NaïveThis compound-based regimen + Ribavirin97.0%
This compound-based regimen w/o Ribavirin90.2%
PEARL-III [1]Genotype 1b, Non-cirrhotic, Treatment-NaïveThis compound-based regimen + Ribavirin99.5%
This compound-based regimen w/o Ribavirin99.0%
SAPPHIRE-I [1]Genotype 1a, Non-cirrhotic, Treatment-NaïveThis compound-based regimen + Ribavirin95.3%
Genotype 1b, Non-cirrhotic, Treatment-NaïveThis compound-based regimen + Ribavirin98.0%
PEARL-II [1]Genotype 1b, Non-cirrhotic, Treatment-ExperiencedThis compound-based regimen + Ribavirin96.6%
This compound-based regimen w/o Ribavirin100%
SAPPHIRE-II [1]Genotype 1a, Non-cirrhotic, Treatment-ExperiencedThis compound-based regimen + Ribavirin96.0%
Genotype 1b, Non-cirrhotic, Treatment-ExperiencedThis compound-based regimen + Ribavirin96.7%
TURQUOISE-II [1][6]Genotype 1a, Compensated CirrhosisThis compound-based regimen + Ribavirin (12 weeks)89%
This compound-based regimen + Ribavirin (24 weeks)94%
Genotype 1b, Compensated CirrhosisThis compound-based regimen + Ribavirin (12 weeks)99%
This compound-based regimen + Ribavirin (24 weeks)100%
Table 2: Common Adverse Events in this compound-Based Regimens
Adverse EventThis compound-based Regimen with RibavirinThis compound-based Regimen without Ribavirin
Fatigue More frequent[4][5]Less frequent[4]
Nausea More frequent[4][5]Less frequent[4]
Pruritus More frequent[5]Less frequent[5]
Insomnia More frequent[5]Less frequent[5]
Asthenia More frequent[5]Less frequent
Headache Common in both regimens[4]Common in both regimens[4]
Anemia Primarily associated with ribavirin[5]Not a common event
Skin Reactions More frequent[7]Less frequent[7]
Diarrhea Reported in both regimensReported in both regimens[4]

Experimental Protocols

The efficacy and safety of this compound-based regimens have been evaluated in numerous Phase 3 clinical trials. Below are the generalized methodologies for two pivotal studies, PEARL-II and TURQUOISE-II.

PEARL-II Trial Methodology

The PEARL-II study was a multicenter, randomized, open-label trial designed to assess the necessity of ribavirin in treatment-experienced patients with HCV genotype 1b infection without cirrhosis.[4]

  • Patient Population: Adult patients with chronic HCV genotype 1b infection who had previously failed treatment with peginterferon and ribavirin.[4] Key exclusion criteria included evidence of cirrhosis and prior treatment with a direct-acting antiviral.

  • Treatment Arms:

    • Arm 1: Ombitasvir/Paritaprevir/Ritonavir and this compound for 12 weeks.[4]

    • Arm 2: Ombitasvir/Paritaprevir/Ritonavir and this compound plus weight-based ribavirin for 12 weeks.[4]

  • Primary Endpoint: The primary measure of efficacy was the percentage of subjects achieving SVR12, defined as an HCV RNA level below the lower limit of quantification 12 weeks after the cessation of treatment.[4]

  • Safety Assessments: Adverse events, physical examinations, vital signs, and laboratory parameters were monitored throughout the study and during the post-treatment follow-up period.

TURQUOISE-II Trial Methodology

The TURQUOISE-II trial was a randomized, open-label study evaluating the efficacy and safety of a this compound-based regimen with ribavirin in patients with HCV genotype 1 infection and compensated cirrhosis.[6][8]

  • Patient Population: The study enrolled adult patients with chronic HCV genotype 1 infection and compensated cirrhosis (Child-Pugh A) who were either treatment-naïve or had previously failed peginterferon and ribavirin therapy.[6]

  • Treatment Arms:

    • Arm A: Ombitasvir/Paritaprevir/Ritonavir and this compound plus weight-based ribavirin for 12 weeks.[6]

    • Arm B: Ombitasvir/Paritaprevir/Ritonavir and this compound plus weight-based ribavirin for 24 weeks.[6]

  • Primary Endpoint: The primary efficacy outcome was the proportion of patients achieving SVR12.[6]

  • Key Assessments: HCV RNA levels were measured at baseline, during treatment, and at post-treatment weeks 4, 8, 12, and 24. Safety was assessed through the monitoring of adverse events and laboratory abnormalities.[8]

Mandatory Visualization

The following diagrams illustrate the mechanisms of action and a typical clinical trial workflow.

hcv_replication_and_drug_targets cluster_host_cell Hepatocyte cluster_drugs Drug Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS5B Polymerase) Polyprotein->Replication_Complex Proteolytic Processing New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly This compound This compound This compound->Replication_Complex Inhibits NS5B Polymerase Ribavirin Ribavirin Ribavirin->Replication_Complex Multiple Mechanisms: - IMPDH inhibition - Direct RNA polymerase inhibition - Lethal mutagenesis

Caption: Mechanism of Action of this compound and Ribavirin in HCV Replication.

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Regimen A (e.g., this compound w/o Ribavirin) Randomization->Arm_A Arm_B Regimen B (e.g., this compound + Ribavirin) Randomization->Arm_B Treatment_Visits On-Treatment Visits (Safety & Efficacy Monitoring) Arm_A->Treatment_Visits Arm_B->Treatment_Visits EOT End of Treatment (EOT) Visit Treatment_Visits->EOT Follow_Up_Visits Post-Treatment Follow-up Visits EOT->Follow_Up_Visits SVR12 SVR12 Assessment (Primary Endpoint) Follow_Up_Visits->SVR12

Caption: Generalized Workflow of a Phase 3 Clinical Trial for HCV Treatment.

References

Unveiling Synergistic Antiviral Action: A Comparative Analysis of Dasabuvir in Combination with Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data validates the synergistic and additive effects of dasabuvir (B606944), a non-nucleoside NS5B polymerase inhibitor, when used in combination with protease inhibitors for the treatment of Hepatitis C Virus (HCV) genotype 1. This guide provides a detailed comparison of the in vitro efficacy of this combination therapy, alongside experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The combination of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic HCV infection. This compound, in conjunction with the NS3/4A protease inhibitor paritaprevir (B612276) (boosted by ritonavir) and the NS5A inhibitor ombitasvir, forms the backbone of a highly effective regimen. In vitro studies using HCV replicon cell culture assays have demonstrated that these pairwise combinations exhibit no antagonism in their antiviral activity, paving the way for potent therapeutic strategies.[1][2]

In Vitro Antiviral Activity

The efficacy of this compound and its combination partners has been quantified using HCV subgenomic replicon assays. The 50% effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, is a key metric for assessing antiviral potency. The tables below summarize the EC50 values for this compound, Paritaprevir, and the frequently combined NS5A inhibitor, Ombitasvir, against HCV genotype 1a and 1b replicons.

Compound Target HCV Genotype 1a (EC50) HCV Genotype 1b (EC50) Reference(s)
This compoundNS5B Polymerase7.7 nM1.8 nM[2][3][4][5]
ParitaprevirNS3/4A Protease1.0 nM0.21 nM[2][6][7]
OmbitasvirNS5A14 pM5 pM[6][8]

Table 1: Comparative In Vitro Antiviral Activity of this compound and Key Combination Partners against HCV Genotype 1 Replicons.

Alternative Treatment Regimens

While the combination of this compound, Paritaprevir, and Ombitasvir has proven highly effective, other DAA combinations are also utilized in clinical practice. Understanding the comparative efficacy of these regimens is crucial for optimizing patient outcomes.

Alternative Regimen Component Drug Classes HCV Genotype(s) Targeted Reported Efficacy (SVR12)
Sofosbuvir/LedipasvirNS5B Nucleoside Inhibitor / NS5A Inhibitor1, 4, 5, 6>95%
Glecaprevir/PibrentasvirNS3/4A Protease Inhibitor / NS5A Inhibitor1-6 (pan-genotypic)>95%
Sofosbuvir/VelpatasvirNS5B Nucleoside Inhibitor / NS5A Inhibitor1-6 (pan-genotypic)>95%

Table 2: Overview of Alternative Direct-Acting Antiviral Combination Therapies for HCV. (SVR12: Sustained Virologic Response 12 weeks after treatment)

Experimental Protocols

The validation of synergistic effects relies on robust in vitro assays. The HCV replicon assay is a cornerstone for these evaluations.

HCV Replicon Luciferase Assay Protocol

This method is widely used to determine the in vitro efficacy of antiviral compounds against HCV replication.

  • Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.

  • Assay Preparation: The replicon-containing cells are seeded into 96-well plates and incubated.

  • Compound Addition: Test compounds (e.g., this compound, Paritaprevir) are serially diluted and added to the cells individually and in combination (checkerboard format for synergy analysis).

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the antiviral effect of the compounds to occur.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Data Analysis: The EC50 values for each compound and combination are calculated. Synergy analysis is performed using software such as MacSynergy II or CalcuSyn to determine if the combined effect is synergistic, additive, or antagonistic.

Mechanistic Insights: Signaling Pathways and Drug Action

The synergistic effect of this compound with protease inhibitors stems from their distinct mechanisms of action, targeting different essential stages of the HCV life cycle.

HCV_Lifecycle_and_DAA_Targets HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation RNA_Replication RNA Replication Translation->RNA_Replication NS Proteins Protease_Inhibitor Protease Inhibitors (e.g., Paritaprevir) Protease_Inhibitor->Translation Inhibits Assembly Virion Assembly RNA_Replication->Assembly New Viral RNA Polymerase_Inhibitor Polymerase Inhibitors (e.g., this compound) Polymerase_Inhibitor->RNA_Replication Inhibits NS5A_Inhibitor NS5A Inhibitors (e.g., Ombitasvir) NS5A_Inhibitor->RNA_Replication Inhibits Release Virion Release Assembly->Release Synergy_Validation_Workflow start Start: HCV Replicon Cell Line seed_cells Seed Cells in 96-well Plates start->seed_cells add_drugs Add Drugs Individually and in Combination (Checkerboard Layout) seed_cells->add_drugs prepare_drugs Prepare Serial Dilutions of Drugs (this compound & Protease Inhibitor) prepare_drugs->add_drugs incubate Incubate for 48-72 hours add_drugs->incubate lyse_cells Lyse Cells & Add Luciferase Substrate incubate->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence data_analysis Data Analysis: - Calculate EC50 - Synergy Analysis (e.g., MacSynergy II) read_luminescence->data_analysis end End: Determine Synergy/Additivity data_analysis->end

References

Vergleichsleitfaden: Dasabuvir versus Sofosbuvir zur Behandlung von HCV-Genotyp 1

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Wirksamkeit, Sicherheit und der zugrunde liegenden Mechanismen von Dasabuvir und Sofosbuvir (B1194449), zwei Schlüsselmedikamenten in der Therapie der chronischen Hepatitis-C-Virus (HCV)-Infektion vom Genotyp 1. Die hier präsentierten Daten fassen die Ergebnisse wichtiger klinischer Studien zusammen und liefern detaillierte Einblicke in die experimentellen Protokolle und Wirkungsweisen.

Wirkmechanismen im Vergleich

Sowohl this compound als auch Sofosbuvir zielen auf die HCV-NS5B-Polymerase, ein für die Virusreplikation essenzielles Enzym. Ihre Wirkmechanismen unterscheiden sich jedoch grundlegend.

This compound ist ein nicht-nukleosidischer Inhibitor, der an die Palm-Domäne der NS5B-Polymerase bindet.[1][2] Diese Bindung induziert eine Konformationsänderung des Enzyms, die dessen Fähigkeit zur Elongation der viralen RNA blockiert und somit die Replikation des Virus stoppt.[1][3]

Sofosbuvir hingegen ist ein nukleotidanaloges Prodrug. Es wird in der Leberzelle zu seiner aktiven Triphosphatform (GS-461203) metabolisiert.[4][5] Diese aktive Form ahmt das natürliche Substrat der NS5B-Polymerase nach und wird in die wachsende virale RNA-Kette eingebaut.[4][6] Nach dem Einbau fungiert es als Kettenabbruch-Terminator, was die weitere RNA-Synthese verhindert und die Virusreplikation unterbricht.[4][6]

Wirkmechanismen cluster_this compound This compound (Nicht-nukleosidischer Inhibitor) cluster_sofosbuvir Sofosbuvir (Nukleotidanalogon) This compound This compound ns5b_palm NS5B Palm-Domäne This compound->ns5b_palm bindet an konformation Konformationsänderung ns5b_palm->konformation induziert rep_stopp_d Replikationsstopp konformation->rep_stopp_d sofosbuvir Sofosbuvir (Prodrug) gs461203 GS-461203 (aktive Form) sofosbuvir->gs461203 wird metabolisiert zu ns5b_aktiv Aktives Zentrum der NS5B gs461203->ns5b_aktiv bindet an rna_kette Wachsende virale RNA ns5b_aktiv->rna_kette Einbau in kettenabbruch Kettenabbruch rna_kette->kettenabbruch rep_stopp_s Replikationsstopp kettenabbruch->rep_stopp_s

Abbildung 1: Vergleich der Wirkmechanismen von this compound und Sofosbuvir.

Klinische Wirksamkeit bei HCV-Genotyp 1

Die Wirksamkeit von this compound- und Sofosbuvir-basierten Regimen wird anhand der Rate des anhaltenden virologischen Ansprechens 12 Wochen nach Behandlungsende (SVR12) gemessen. Beide Substanzklassen erreichen in Kombinationstherapien hohe SVR12-Raten.

This compound-basierte Regime this compound wird typischerweise als Teil des "3D"-Regimes (Viekira Pak) verabreicht, das Ombitasvir (ein NS5A-Inhibitor), Paritaprevir (ein NS3/4A-Proteaseinhibitor, geboostert mit Ritonavir) und this compound umfasst, mit oder ohne Ribavirin (RBV).[4][7] Dieses Regime ist spezifisch für Genotyp 1 zugelassen.[8]

Sofosbuvir-basierte Regime Sofosbuvir bildet die Grundlage für mehrere pangenotypische und Genotyp-1-spezifische Therapien, oft in Kombination mit einem NS5A-Inhibitor wie Ledipasvir (in Harvoni) oder Velpatasvir (in Epclusa).[9][10]

Tabelle 1: SVR12-Raten ausgewählter klinischer Studien für this compound-basierte Regime (Genotyp 1)

Studie (Regime)PatientenpopulationSVR12-Rate (Gesamt)SVR12-Rate (GT 1a)SVR12-Rate (GT 1b)
SAPPHIRE-I [2] (3D + RBV)Therapienaiv, ohne Zirrhose96,2 %95,3 %98,0 %
SAPPHIRE-II [2] (3D + RBV)Therapieerfahren, ohne Zirrhose96,3 %96,0 %96,7 %
PEARL-IV [11] (3D ohne RBV)Therapienaiv, GT 1a, ohne Zirrhose-90,2 %-
PEARL-III [11] (3D ohne RBV)Therapienaiv, GT 1b, ohne Zirrhose--99,0 %
TURQUOISE-II [2] (3D + RBV)Therapienaiv/erfahren, mit Zirrhose (12 Wochen)91,8 %88,6 %100 %
TURQUOISE-II [2] (3D + RBV)Therapienaiv/erfahren, mit Zirrhose (24 Wochen)95,9 %94,2 %98,5 %

Tabelle 2: SVR12-Raten ausgewählter klinischer Studien für Sofosbuvir-basierte Regime (Genotyp 1)

Studie (Regime)PatientenpopulationSVR12-Rate (Gesamt)SVR12-Rate (GT 1a)SVR12-Rate (GT 1b)
ION-1 [9] (Ledipasvir/Sofosbuvir)Therapienaiv, mit/ohne Zirrhose (12 Wochen)99 %98 %99 %
ION-2 [1] (Ledipasvir/Sofosbuvir ± RBV)Therapieerfahren, mit/ohne Zirrhose (12 Wochen)94 % - 96 %--
ASTRAL-1 (Sofosbuvir/Velpatasvir)Therapienaiv/erfahren, mit/ohne Zirrhose (12 Wochen)98 %98 %99 %
COSMOS [12] (Sofosbuvir + Simeprevir)Null-Responder (F0-F2) / Naiv/Null-Responder (F3-F4)93 % - 100 %--

Sicherheitsprofile und unerwünschte Ereignisse

Generell sind beide Substanzklassen in ihren jeweiligen Regimen gut verträglich. Die häufigsten Nebenwirkungen sind mild bis moderat.

This compound (im 3D-Regime): Zu den häufigsten unerwünschten Ereignissen gehören Müdigkeit, Kopfschmerzen und Übelkeit.[11][13] Bei Regimen, die Ribavirin enthalten, kann es vermehrt zu Anämie kommen.[11] Ein bemerkenswertes Risiko sind Leberenzymanstiege, insbesondere bei Frauen, die Ethinylestradiol-haltige Kontrazeptiva einnehmen, weshalb diese kontraindiziert sind.[7]

Sofosbuvir: In Kombinationstherapien sind die häufigsten Nebenwirkungen ebenfalls Müdigkeit und Kopfschmerzen.[14][15] Das Sicherheitsprofil von Sofosbuvir-basierten Regimen gilt als sehr günstig, insbesondere in interferon- und ribavirinfreien Kombinationen.[14]

Tabelle 3: Häufige unerwünschte Ereignisse (≥ 10 % Inzidenz in mindestens einem Studienarm)

Unerwünschtes EreignisThis compound-Regime (SAPPHIRE-I, mit RBV)[16]Sofosbuvir-Regime (ASTRAL-1, ohne RBV)[16]Placebo[16]
Müdigkeit 35 %20 %28 %
Kopfschmerzen 33 %29 %28 %
Übelkeit 24 %12 %13 %
Schlaflosigkeit 14 %8 %8 %
Durchfall 14 %8 %7 %
Pruritus (Juckreiz) 11 %k.A.k.A.
Hautausschlag 11 %k.A.9 %

Experimentelle Protokolle

Die Methodik zur Bewertung der Wirksamkeit und Sicherheit in den zulassungsrelevanten Studien für this compound- und Sofosbuvir-Regime folgt einem standardisierten Vorgehen.

Studiendesign und Patientenpopulation

Die meisten zulassungsrelevanten Studien sind randomisierte, multizentrische Phase-III-Studien.[2][9] Die Studienpopulationen umfassen typischerweise erwachsene Patienten mit chronischer HCV-Genotyp-1-Infektion, sowohl therapienaive als auch therapieerfahrene (z. B. Non-Responder auf frühere Interferon-basierte Therapien).[2] Wichtige Studien schließen auch Patienten mit kompensierter Zirrhose ein, um die Wirksamkeit in dieser schwerer zu behandelnden Population zu bewerten.[2]

Behandlungsregime

Die Patienten werden randomisiert, um entweder das Prüfregime (z. B. This compound- oder Sofosbuvir-Kombination) oder eine Kontrollbehandlung (Placebo oder eine aktive Vergleichstherapie) über eine festgelegte Dauer (typischerweise 12 oder 24 Wochen) zu erhalten.[2][11]

Wirksamkeitsendpunkte
  • Primärer Endpunkt: Der primäre Wirksamkeitsendpunkt ist die SVR12, definiert als eine HCV-RNA-Konzentration unterhalb der unteren Nachweisgrenze (Lower Limit of Quantification, LLOQ; oft <15 oder <25 IU/ml) 12 Wochen nach Abschluss der Behandlung.[11][14]

  • Sekundäre Endpunkte: Dazu gehören das virologische Ansprechen während der Behandlung, die Rate der virologischen Fehlschläge (z. B. Durchbruch oder Relaps) und die SVR 24 Wochen nach Behandlungsende (SVR24).

Virologische Untersuchungen

Die HCV-RNA-Spiegel werden zu Beginn der Studie, während der Behandlung (z. B. in den Wochen 4, 8) und nach Behandlungsende (z. B. in den Wochen 4, 12, 24) mittels einer sensitiven quantitativen Polymerase-Kettenreaktion (qPCR)-Analyse gemessen.[17] Resistenzanalysen (Sequenzierung von NS5B, NS5A, NS3) werden typischerweise bei Patienten mit virologischem Versagen durchgeführt, um resistenzassoziierte Varianten (RAVs) zu identifizieren.

Sicherheitsbewertung

Die Sicherheit wird durch die Überwachung von unerwünschten Ereignissen (AEs), schwerwiegenden unerwünschten Ereignissen (SAEs), Laboranomalien (hämatologische, leber- und nierenbezogene Werte) und Vitalzeichen während der gesamten Studie bewertet.[16] Alle AEs werden nach Schweregrad und vermutetem Zusammenhang mit der Studienmedikation klassifiziert.

Klinischer Studienablauf cluster_workflow Typischer Arbeitsablauf in einer klinischen Phase-III-Studie screening Screening & Baseline - HCV-RNA-Quantifizierung - Genotypisierung - Leberfunktionstests randomisierung Randomisierung screening->randomisierung behandlung Behandlungsphase (z.B. 12 Wochen) - Medikamentengabe - Monitoring AEs & Labor randomisierung->behandlung eot Ende der Behandlung (EOT) - HCV-RNA-Messung behandlung->eot follow_up_12 Follow-up Woche 12 (FU12) - HCV-RNA-Messung (SVR12) eot->follow_up_12 follow_up_24 Follow-up Woche 24 (FU24) - HCV-RNA-Messung (SVR24) follow_up_12->follow_up_24

Abbildung 2: Allgemeiner Arbeitsablauf einer klinischen Studie zur HCV-Behandlung.

Zusammenfassung und Fazit

Sowohl this compound- als auch Sofosbuvir-basierte Regime haben die Behandlung von HCV-Genotyp 1 revolutioniert und erzielen durchweg hohe Heilungsraten von über 95 % in den meisten Patientenpopulationen.[4][14]

  • This compound , als Teil des 3D-Regimes, ist eine hochwirksame, aber auf Genotyp 1 beschränkte Option. Die Notwendigkeit der Kombination mit drei weiteren Wirkstoffen und potenziell Ribavirin erhöht die Komplexität der Therapie und das Risiko für Arzneimittelwechselwirkungen, insbesondere durch den Ritonavir-Booster.[4][17]

  • Sofosbuvir dient als Rückgrat für mehrere, oft pangenotypische Ein-Pillen-pro-Tag-Regime. Diese bieten eine einfachere Verabreichung, ein breiteres Wirkspektrum über verschiedene Genotypen hinweg und ein günstiges Sicherheitsprofil mit weniger Arzneimittelwechselwirkungen im Vergleich zu Ritonavir-geboosterten Regimen.[9][10]

Die Wahl zwischen den Therapieoptionen hängt von patientenspezifischen Faktoren wie dem genauen HCV-Subtyp (1a vs. 1b), dem Vorhandensein einer Zirrhose, vorangegangenen Behandlungen, Komorbiditäten und potenziellen Arzneimittelwechselwirkungen ab. Die Entwicklung von pangenotypischen Regimen auf Sofosbuvir-Basis hat die Behandlungslandschaft weiter vereinfacht und stellt für die meisten Patienten mit HCV-Genotyp 1 eine bevorzugte Option dar.

References

A Real-World Head-to-Head: Elbasvir/Grazoprevir vs. Dasabuvir-Based Regimens for Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Real-World Efficacy, Safety, and Methodologies for Researchers and Drug Development Professionals.

In the rapidly evolving landscape of Hepatitis C virus (HCV) treatment, direct-acting antiviral (DAA) regimens have become the cornerstone of therapy, offering high cure rates and improved tolerability over previous interferon-based treatments. Among these, the fixed-dose combination of Elbasvir/Grazoprevir and the Dasabuvir-based multi-drug regimens have been pivotal in the management of HCV genotype 1 infections. This guide provides a comprehensive comparison of these two therapeutic approaches, drawing upon real-world evidence to inform researchers, scientists, and drug development professionals.

At a Glance: Comparative Efficacy and Safety

A retrospective cohort study conducted in a real-world setting provides key insights into the comparative performance of Elbasvir/Grazoprevir (EBR/GZR) and a this compound-containing regimen, Ombitasvir/Paritaprevir/Ritonavir + this compound (OBV/PTV/r + DSV), with or without Ribavirin (RBV).[1] The primary endpoints of this study were the rate of Sustained Virologic Response 12 weeks after treatment (SVR12), relapse rates, and the incidence of drug-induced liver injury (DILI).

OutcomeElbasvir/Grazoprevir (EBR/GZR) ± RBVOmbitasvir/Paritaprevir/Ritonavir + this compound (OBV/PTV/r + DSV) ± RBV
Sustained Virologic Response (SVR12) 98.1%99.33%
Relapse Rate 1.9% (2/105)0.67% (1/149)
Drug-Induced Liver Injury (DILI) 5.71% (6/105)2.01% (3/149)

Table 1: Comparative Efficacy and Safety Outcomes from a Real-World Cohort Study.[1]

Patient Demographics and Baseline Characteristics

The real-world study population for both regimens predominantly consisted of patients with HCV genotype 1 infection. The baseline characteristics of the patients in the comparative study are summarized below.

CharacteristicElbasvir/Grazoprevir (EBR/GZR) ± RBV (n=105)Ombitasvir/Paritaprevir/Ritonavir + this compound (OBV/PTV/r + DSV) ± RBV (n=149)
Mean Age (years) 65.4 (± 11.9)62.5 (± 11.1)
Gender (Male/Female) 48/5775/74
HCV Genotype 1a/1b Not specified in detailNot specified in detail
Cirrhosis Not specified in detailNot specified in detail
Prior Treatment Experience Not specified in detailNot specified in detail

Table 2: Baseline Demographics and Characteristics of Patients in the Real-World Cohort Study.[1]

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the typical methodologies employed in real-world studies evaluating HCV treatments.

Study Design

The comparative data is derived from a retrospective cohort study.[1] This observational study design analyzes existing patient data to evaluate the effectiveness and safety of interventions in a real-world clinical setting.

Assessment of Sustained Virologic Response (SVR)

SVR is the primary efficacy endpoint in HCV clinical trials and real-world studies, defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment.[2][3]

  • HCV RNA Quantification: A common method for quantifying HCV RNA is the COBAS AmpliPrep/COBAS TaqMan HCV Test.[4][5] This is a real-time polymerase chain reaction (RT-PCR) assay with a wide dynamic range and high sensitivity for detecting and quantifying viral RNA.[4][5]

    • Principle: The assay involves three main steps: automated specimen preparation to isolate HCV RNA, reverse transcription of the viral RNA to complementary DNA (cDNA), and simultaneous PCR amplification and detection of the target cDNA.[4]

    • Lower Limit of Detection (LLOD): The assay can typically detect HCV RNA levels as low as 15 IU/mL.[5]

  • SVR12 Definition: Patients are considered to have achieved SVR12 if their HCV RNA level is below the lower limit of detection 12 weeks after their last dose of medication.[2]

Monitoring of Adverse Events
  • Drug-Induced Liver Injury (DILI): DILI is a key safety concern with any new drug. In clinical studies, DILI is typically identified and graded based on elevations in liver enzymes.[1]

    • Diagnosis: DILI is often diagnosed based on significant elevations in alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST), typically >5 times the upper limit of normal (ULN), or elevations in alkaline phosphatase (ALP) >2 times the ULN, in the absence of other causes of liver injury.[1]

  • Other Adverse Events: In real-world settings, adverse events are often collected through patient self-reporting and clinical monitoring during treatment and follow-up visits. Common adverse events reported for both regimens include fatigue, headache, and nausea.[6][7]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the drug mechanisms and experimental workflows.

experimental_workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Allocation (Real-World) cluster_monitoring Monitoring cluster_outcomes Outcome Assessment Patient HCV Genotype 1 Infected Patients EBR_GZR Elbasvir/Grazoprevir ± Ribavirin Patient->EBR_GZR Dasabuvir_regimen Ombitasvir/Paritaprevir/Ritonavir + this compound ± Ribavirin Patient->Dasabuvir_regimen HCV_RNA HCV RNA Quantification (e.g., COBAS TaqMan) EBR_GZR->HCV_RNA During Treatment Safety Adverse Event Monitoring (including DILI assessment) EBR_GZR->Safety During Treatment Dasabuvir_regimen->HCV_RNA During Treatment Dasabuvir_regimen->Safety During Treatment SVR12 Sustained Virologic Response at 12 weeks post-treatment HCV_RNA->SVR12 12 weeks post-treatment Relapse Relapse Assessment SVR12->Relapse Follow-up

Caption: A typical experimental workflow for a real-world study comparing HCV treatments.

hcv_signaling_pathway cluster_host_cell Hepatocyte (Host Cell) cluster_drugs Drug Targets HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Replication (NS5B Polymerase) Polyprotein->Replication_Complex Proteolytic Processing (NS3/4A Protease) New_Virions New HCV Virions Replication_Complex->New_Virions Assembly (NS5A) Elbasvir Elbasvir Elbasvir->Replication_Complex Inhibits NS5A Grazoprevir Grazoprevir Grazoprevir->Polyprotein Inhibits NS3/4A Protease This compound This compound This compound->Replication_Complex Inhibits NS5B Polymerase

Caption: Mechanism of action of Elbasvir, Grazoprevir, and this compound on the HCV replication cycle.

References

A Comparative Meta-Analysis of Dasabuvir-Based Regimens for Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Dasabuvir-based therapeutic regimens with other direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis C virus (HCV) infection. The data presented is synthesized from multiple meta-analyses and clinical trials to aid researchers, scientists, and drug development professionals in understanding the comparative efficacy and safety of these treatments.

Comparative Efficacy of this compound-Based Regimens

This compound (B606944) is a non-nucleoside NS5B polymerase inhibitor that has been a component of combination therapies for HCV, particularly for genotype 1.[1][2] It is typically administered with other DAAs such as ombitasvir (B612150) (an NS5A inhibitor), paritaprevir (B612276) (an NS3/4A protease inhibitor), and ritonavir (B1064) to enhance pharmacokinetic properties.[3][4] This combination, often referred to as the "3D" regimen, has demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).[5][6]

The efficacy of this compound-containing regimens has been evaluated in numerous clinical trials across different HCV genotypes and patient populations. Pooled analyses and meta-analyses have shown SVR rates exceeding 95% in many studies.[1][7] For instance, a meta-analysis of regimens including paritaprevir/ritonavir, ombitasvir, and this compound (PrOD) reported SVR rates of 94-100% in patients with HCV genotype 1a or 1b, both with and without cirrhosis.[6]

The following tables summarize the SVR rates for this compound-based regimens and alternative DAA therapies based on data from published meta-analyses and clinical studies.

Table 1: Sustained Virologic Response (SVR12) Rates for this compound-Containing Regimens in HCV Genotype 1

Patient PopulationTreatment RegimenTreatment DurationSVR12 Rate (%)Key Clinical Trials/Meta-analyses
Genotype 1a (Non-cirrhotic) Ombitasvir/Paritaprevir/r + this compound + Ribavirin (B1680618)12 weeks97%SAPPHIRE-I[8]
Ombitasvir/Paritaprevir/r + this compound12 weeks90.2%PEARL-IV[9]
Genotype 1b (Non-cirrhotic) Ombitasvir/Paritaprevir/r + this compound12 weeks99%PEARL-III[9]
Genotype 1 (with Compensated Cirrhosis) Ombitasvir/Paritaprevir/r + this compound + Ribavirin12 or 24 weeks95-100%TURQUOISE-II[1]
Genotype 1 (HIV-1 Co-infected) Ombitasvir/Paritaprevir/r + this compound + Ribavirin12 or 24 weeks96.3% (pooled estimate)Meta-analysis of 10 studies[7]
Genotype 1 (Liver Transplant Recipients) Ombitasvir/Paritaprevir/r + this compound + Ribavirin24 weeks97%CORAL-I[3]

Table 2: Comparative SVR12 Rates of Alternative Direct-Acting Antiviral (DAA) Regimens

Patient PopulationTreatment RegimenTreatment DurationSVR12 Rate (%)Key Clinical Trials/Meta-analyses
Genotype 1 (Treatment-Naïve, Non-cirrhotic) Sofosbuvir/Ledipasvir8 or 12 weeks97-99%ION-1, ION-3[8]
Elbasvir/Grazoprevir12 weeks92-95%C-EDGE TN
Glecaprevir/Pibrentasvir8 weeks99%ENDURANCE-1
Genotype 1 (Treatment-Experienced) Sofosbuvir/Ledipasvir12 or 24 weeks94-99%ION-2[8]
Genotypes 5 and 6 Sofosbuvir + Pegylated-Interferon/Ribavirin12 weeks99.6% (pooled)Meta-analysis[5]
Sofosbuvir/Ledipasvir12 weeks99.2% (pooled)Meta-analysis[5]
Adolescents (12-17 years) with GT1 or GT4 Ombitasvir/Paritaprevir/r ± this compound ± Ribavirin12 or 24 weeks100%DORA (Part 1)[10]
Sofosbuvir/Ledipasvir12 weeks98%Study 1116[10]

Safety and Tolerability Profile

This compound-based regimens are generally well-tolerated.[1][3] Common adverse events reported in clinical trials include fatigue, headache, nausea, and insomnia.[3] The addition of ribavirin to the regimen is associated with a higher incidence of adverse events, including anemia.[11] Serious adverse events are infrequent, with discontinuation rates due to adverse events being low.[1] However, there have been warnings of severe liver injury, hepatic decompensation, and mortality, particularly in patients with advanced liver disease.[6]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials and subsequent meta-analyses. The fundamental experimental design of these studies is outlined below.

General Clinical Trial Methodology
  • Study Design: Most of the pivotal trials were randomized, open-label or double-blind, multicenter studies.[3][11]

  • Patient Population: Key inclusion criteria typically involved adults with chronic HCV infection of a specific genotype, with or without compensated cirrhosis, and who were either treatment-naïve or had failed previous interferon-based therapy.[9] Exclusion criteria often included decompensated liver disease, co-infection with Hepatitis B virus or HIV (unless specifically studied), and other significant comorbidities.[9]

  • Intervention: Patients were assigned to receive a specific DAA regimen for a predefined duration (e.g., 8, 12, or 24 weeks).[3] Dosages for the this compound combination regimen were typically ombitasvir/paritaprevir/ritonavir (25mg/150mg/100mg) once daily and this compound (250mg) twice daily, with or without weight-based ribavirin.[12]

  • Primary Endpoint: The primary measure of efficacy was the Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification.[5][11]

  • Safety Assessments: Safety was monitored through the recording of adverse events, serious adverse events, and laboratory abnormalities throughout the treatment and post-treatment follow-up periods.[11]

Visualizing Methodologies and Mechanisms

To better illustrate the processes and biological pathways discussed, the following diagrams are provided in Graphviz DOT language.

MetaAnalysisWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting A Formulate Research Question B Define Inclusion/Exclusion Criteria A->B C Develop Search Strategy B->C D Conduct Literature Search (e.g., PubMed, Embase) C->D E Screen Studies for Eligibility D->E F Extract Data from Included Studies E->F G Assess Risk of Bias F->G H Perform Statistical Analysis (e.g., Pooling SVR rates) G->H I Generate Forest Plots & Funnel Plots H->I J Interpret Results & Draw Conclusions I->J K Publish Findings J->K

Workflow of a systematic review and meta-analysis of clinical trials.

HCV_DAA_Mechanism cluster_hcv_lifecycle HCV Replication Cycle in Hepatocyte cluster_daa_targets Direct-Acting Antiviral (DAA) Intervention HCV_entry HCV Entry & Uncoating Translation Translation of HCV polyprotein HCV_entry->Translation Polyprotein_Processing Polyprotein Processing by Proteases Translation->Polyprotein_Processing Replication RNA Replication by NS5B Polymerase Polyprotein_Processing->Replication NS3_4A_Inhibitors Paritaprevir (NS3/4A Protease Inhibitor) Polyprotein_Processing->NS3_4A_Inhibitors Inhibited by Assembly Virion Assembly with NS5A Replication->Assembly NS5B_Inhibitors This compound (NS5B Polymerase Inhibitor) Replication->NS5B_Inhibitors Inhibited by Release New Virion Release Assembly->Release NS5A_Inhibitors Ombitasvir (NS5A Inhibitor) Assembly->NS5A_Inhibitors Inhibited by

Mechanism of action of this compound and other DAAs in the HCV life cycle.

Conclusion

This compound, as part of a combination regimen with other direct-acting antivirals, has demonstrated high efficacy and a generally favorable safety profile in the treatment of chronic Hepatitis C, particularly for genotype 1.[1][3] Meta-analyses of clinical trials have consistently reported SVR12 rates exceeding 95% across various patient populations, including those with compensated cirrhosis and HIV co-infection.[6][7] While newer, pangenotypic DAA regimens have become available, the data from numerous studies support the continued understanding of this compound-based therapies within the evolving landscape of HCV treatment. The choice of therapy should always be guided by the specific HCV genotype, patient characteristics, and the latest clinical guidelines.

References

Long-Term Outcomes of Dasabuvir-Based Regimens for Hepatitis C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of long-term follow-up data from clinical trials of Dasabuvir-based therapies for chronic Hepatitis C virus (HCV) infection reveals sustained virologic response and a favorable safety profile. This guide provides a comparative analysis of this compound regimens against other prominent direct-acting antiviral (DAA) therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of long-term HCV treatment outcomes.

This compound, typically administered as part of a combination regimen with ombitasvir, paritaprevir, and ritonavir, has demonstrated high efficacy in achieving sustained virologic response (SVR), a marker for cure of HCV infection. Long-term follow-up studies have been crucial in understanding the durability of this response and the long-term clinical outcomes for patients. This guide synthesizes data from key studies to facilitate a comparative understanding of this compound's performance against other widely used DAA regimens.

Comparative Efficacy and Safety: Long-Term Follow-up Data

The primary goal of HCV treatment is to achieve a sustained virologic response, typically measured at 12 or 24 weeks after the end of treatment (SVR12 or SVR24). Long-term studies are essential to confirm the durability of this response and to monitor for late-onset adverse events and the incidence of liver-related complications, such as hepatocellular carcinoma (HCC) and hepatic decompensation.

Below is a summary of long-term follow-up data from pivotal studies of this compound-based regimens and other leading DAA therapies.

Table 1: Long-Term Sustained Virologic Response (SVR) Rates
Treatment RegimenStudyFollow-up DurationSVR RateGenotype(s)Patient Population
Ombitasvir/Paritaprevir/r + this compound ± Ribavirin TOPAZ-I & TOPAZ-II3 years~95%1Treatment-naïve and experienced, with and without cirrhosis[1]
Ombitasvir/Paritaprevir/r ± this compound ± Ribavirin AMBER2 yearsDurable virologic response confirmed1, 4Real-world setting, including patients with cirrhosis[2]
Ledipasvir/Sofosbuvir -5 years98.2% initial SVR, 5.3% relapse1Treatment-naïve
Glecaprevir/Pibrentasvir GRAND PLANLong-term97.3% (mITT)1-6People who use drugs
Sofosbuvir-based regimens HCV-TARGET-GT1: 92.8%, GT2: 86.2%, GT3: 74.8%, GT4: 89.6%1, 2, 3, 4Real-world setting, with and without cirrhosis
Table 2: Long-Term Clinical Outcomes in Patients with Cirrhosis
Treatment RegimenStudyFollow-up DurationIncidence of Hepatocellular Carcinoma (HCC)Hepatic Decompensation
Ombitasvir/Paritaprevir/r + this compound ± Ribavirin TOPAZ-I & TOPAZ-II3 years1.4% in cirrhotic patients[1]<1%[1]
Ombitasvir/Paritaprevir/r ± this compound ± Ribavirin AMBER2 yearsDe novo HCC in 4 patients, recurrence in 3 patients17 patients[2]
Ledipasvir/Sofosbuvir -5 yearsPredictors included age and cirrhosis-
Glecaprevir/Pibrentasvir --Predictors post-SVR included FIB-4 > 3.25 and MELD ≥ 10-
Sofosbuvir-based regimens -Up to 4 yearsAnnual incidence: 0.6%Incidence rate: 25/1,000 person-years[3]

Experimental Protocols

Detailed methodologies are critical for the interpretation and comparison of clinical trial data. The following sections outline the typical experimental protocols for the key studies cited.

This compound-Based Regimens (AMBER and TOPAZ Studies)

The AMBER and TOPAZ studies evaluated the efficacy and safety of the 3D regimen (ombitasvir/paritaprevir/ritonavir and this compound) with or without ribavirin.[1][2]

  • Patient Population: Adults with chronic HCV genotype 1 or 4 infection, including treatment-naïve and experienced patients, with and without compensated cirrhosis.

  • Treatment Duration: Typically 12 or 24 weeks, depending on the patient's prior treatment history and cirrhosis status.

  • Efficacy Endpoints: The primary endpoint was SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after the end of treatment. Long-term follow-up assessed the durability of SVR.

  • Safety and Tolerability: Assessed through monitoring of adverse events, physical examinations, and clinical laboratory tests throughout the treatment and post-treatment periods.

  • Long-Term Follow-up: Patients who achieved SVR were followed for up to 5 years to monitor for late relapse, liver-related outcomes (HCC, hepatic decompensation), and other long-term safety signals.

Ledipasvir/Sofosbuvir Regimens

Studies evaluating ledipasvir/sofosbuvir followed a similar structure.

  • Patient Population: Adults with chronic HCV infection, primarily genotype 1, including treatment-naïve and experienced patients, with and without compensated cirrhosis.

  • Treatment Duration: Typically 8, 12, or 24 weeks, based on patient characteristics.

  • Efficacy Endpoints: SVR12 was the primary endpoint.

  • Follow-up: Long-term follow-up extended for up to 5 years to assess the durability of response and long-term clinical outcomes.[2]

Glecaprevir/Pibrentasvir Regimens

Clinical trials for glecaprevir/pibrentasvir also employed a standardized approach.

  • Patient Population: Adults with chronic HCV genotypes 1-6, including patients with compensated cirrhosis and those with prior treatment experience.

  • Treatment Duration: Typically 8 or 12 weeks.

  • Efficacy Endpoints: The primary endpoint was SVR12.

  • Follow-up: Post-treatment follow-up was conducted to assess long-term outcomes.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows of the clinical trials discussed.

Experimental_Workflow_this compound cluster_screening Screening Phase cluster_treatment Treatment Phase (12 or 24 weeks) cluster_followup Post-Treatment Follow-up Screening Patient Screening (Genotype 1 or 4, +/- Cirrhosis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HCV RNA, Fibrosis Stage) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment This compound-based Regimen (Ombitasvir/Paritaprevir/r + this compound ± RBV) Randomization->Treatment Monitoring On-treatment Monitoring (Adverse Events, Viral Load) Treatment->Monitoring EOT End of Treatment (EOT) Monitoring->EOT SVR12 SVR12 Assessment EOT->SVR12 Long_Term_Follow_up Long-Term Follow-up (up to 5 years) - Durability of SVR - HCC Surveillance - Liver Function SVR12->Long_Term_Follow_up

Fig. 1: Typical experimental workflow for this compound clinical trials.

Experimental_Workflow_Comparator cluster_screening_comp Screening Phase cluster_treatment_comp Treatment Phase (8, 12, or 24 weeks) cluster_followup_comp Post-Treatment Follow-up Screening_Comp Patient Screening (Relevant Genotypes, +/- Cirrhosis) Informed_Consent_Comp Informed Consent Screening_Comp->Informed_Consent_Comp Baseline_Assessment_Comp Baseline Assessment (HCV RNA, Fibrosis Stage) Informed_Consent_Comp->Baseline_Assessment_Comp Treatment_Comp Comparator DAA Regimen (e.g., Ledipasvir/Sofosbuvir or Glecaprevir/Pibrentasvir) Baseline_Assessment_Comp->Treatment_Comp Monitoring_Comp On-treatment Monitoring (Adverse Events, Viral Load) Treatment_Comp->Monitoring_Comp EOT_Comp End of Treatment (EOT) Monitoring_Comp->EOT_Comp SVR12_Comp SVR12 Assessment EOT_Comp->SVR12_Comp Long_Term_Follow_up_Comp Long-Term Follow-up (up to 5 years) - Durability of SVR - HCC Surveillance - Liver Function SVR12_Comp->Long_Term_Follow_up_Comp

Fig. 2: General experimental workflow for comparator DAA trials.

Conclusion

Long-term follow-up studies of patients treated with this compound-based regimens demonstrate a high and durable sustained virologic response, consistent with findings for other leading direct-acting antiviral therapies. The incidence of long-term, severe adverse events is low. For patients with pre-existing cirrhosis, the risk of developing hepatocellular carcinoma persists even after achieving SVR, underscoring the necessity for continued long-term surveillance in this population, regardless of the DAA regimen used.

While direct head-to-head long-term comparative trials are limited, the available data suggests that the this compound-containing regimen is a highly effective and safe long-term treatment option for patients with chronic HCV infection. The choice of a specific DAA regimen will continue to be guided by factors such as HCV genotype, the presence of cirrhosis, prior treatment history, and potential drug-drug interactions. The data presented in this guide provides a foundation for informed comparison and further research in the field of HCV therapeutics.

References

The Economic Calculus of Curing Hepatitis C: A Comparative Guide to Dasabuvir-Containing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive cost-effectiveness analysis of dasabuvir-containing therapies for Hepatitis C Virus (HCV) infection reveals a complex but compelling economic argument for their use, particularly in specific patient populations. This guide provides an objective comparison of the "3D" regimen (ombitasvir/paritaprevir/ritonavir and this compound), commercially known as Viekira Pak, with other direct-acting antiviral (DAA) alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The introduction of DAAs has revolutionized HCV treatment, shifting the paradigm from long, arduous interferon-based therapies with significant side effects to shorter, all-oral regimens with cure rates exceeding 90%.[1][2] However, the high acquisition cost of these therapies has necessitated rigorous pharmacoeconomic evaluations to guide clinical and public health decision-making.

Comparative Cost-Effectiveness

This compound-containing regimens have demonstrated cost-effectiveness in numerous studies, particularly when compared to older standards of care. For patients with HCV genotype 1, the 3D regimen has been shown to be a dominant or cost-effective alternative to interferon-based treatments.[3] A key metric in these analyses is the incremental cost-effectiveness ratio (ICER), which represents the additional cost for each quality-adjusted life year (QALY) gained. Generally, interventions with an ICER below a certain willingness-to-pay threshold (e.g., $50,000 to $100,000 per QALY) are considered cost-effective.[4]

The following tables summarize the quantitative data from key studies, comparing the cost-effectiveness of this compound-containing therapies with various comparators.

Table 1: Cost-Effectiveness of this compound-Containing Regimen vs. Pegylated Interferon + Ribavirin (B1680618) (PegIFN/RBV) for Genotype 1 HCV
Patient Population This compound (B606944) Regimen Comparator Incremental Cost per QALY Gained (ICER) Source
Treatment-NaiveOMB/PTV/r + DSV ± RBVPegIFN/RBV£13,864[3]
Treatment-ExperiencedOMB/PTV/r + DSV ± RBVPegIFN/RBV£10,258[3]
Post-Liver Transplant3D+R (24 weeks)No TreatmentDominant (more effective, less costly)[5]
Post-Liver Transplant3D+R (24 weeks)PegIFN/RBV (48 weeks)Dominant (more effective, less costly)[5]

OMB/PTV/r + DSV ± RBV: Ombitasvir/paritaprevir/ritonavir and this compound with or without ribavirin 3D+R: Ombitasvir/paritaprevir/ritonavir, this compound and ribavirin

Table 2: Clinical and Economic Outcomes of this compound-Containing Regimen vs. No Treatment in Post-Liver Transplant Patients with Recurrent Genotype 1 HCV
Outcome Measure 3D+R (24 weeks) No Treatment
Quality-Adjusted Life Years (QALYs) 11.38.25
Discounted Overall Costs $423,585$724,757
Source: [5]
Table 3: Sustained Virologic Response (SVR12) Rates for this compound-Containing Regimens in Genotype 1 HCV
Patient Population Regimen SVR12 Rate Source
Treatment-Naive, Non-Cirrhotic (GT1a)3D + Ribavirin (12 weeks)97.0%[1]
Treatment-Naive, Non-Cirrhotic (GT1b)3D (12 weeks)99.0%[1]
Treatment-Naive, Non-Cirrhotic (Overall)3D ± Ribavirin (12 weeks)96.2%[1]
Compensated Cirrhosis (GT1a)3D + Ribavirin (24 weeks)94.2%[1]
Compensated Cirrhosis (GT1b)3D + Ribavirin (24 weeks)100%[1]
HIV/HCV Co-infected3D + Ribavirin (12 or 24 weeks)91-94%[1]

SVR12 is defined as undetectable HCV RNA 12 weeks after completion of therapy and is considered a cure.

Experimental Protocols

The cost-effectiveness of this compound-containing therapies is typically evaluated using state-transition models, most commonly Markov models. These models simulate the progression of a cohort of HCV-infected patients through various health states over a lifetime horizon.

Key Components of the Markov Model:

  • Health States: The model defines distinct health states, such as different stages of liver fibrosis (F0-F4), compensated cirrhosis, decompensated cirrhosis, hepatocellular carcinoma (HCC), liver transplantation, and death.

  • Transition Probabilities: The model uses annual probabilities for transitioning between health states. These probabilities are derived from clinical trial data and epidemiological studies.

  • Costs: Direct medical costs (drug acquisition, monitoring, hospitalization, management of complications) and sometimes indirect costs (productivity losses) are assigned to each health state and treatment regimen.

  • Utilities (Quality of Life): Each health state is associated with a utility value, which represents the quality of life on a scale from 0 (death) to 1 (perfect health). These are used to calculate QALYs.

  • Treatment Efficacy: The model incorporates the SVR rates of the different treatment regimens, which significantly impacts the probability of transitioning to healthier states.

  • Time Horizon: A lifetime horizon is typically used to capture the long-term consequences of HCV infection and the benefits of a cure.

  • Discounting: Future costs and health benefits (QALYs) are discounted at an annual rate (commonly 3%) to reflect their present value.

The model then simulates the progression of the patient cohort under different treatment strategies (e.g., this compound-containing regimen vs. a comparator). The total costs and QALYs for each strategy are calculated, and the ICER is determined. Sensitivity analyses are performed to assess the robustness of the results to uncertainties in the model parameters.

Mandatory Visualizations

HCV_Replication_and_DAA_Action HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Structural_Proteins Structural Proteins (Core, E1, E2) Polyprotein->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (NS3/4A, NS5A, NS5B) Polyprotein->NonStructural_Proteins Virion_Assembly Virion Assembly & Release Structural_Proteins->Virion_Assembly NS3_4A NS3/4A Protease NonStructural_Proteins->NS3_4A NS5A NS5A NonStructural_Proteins->NS5A NS5B NS5B Polymerase NonStructural_Proteins->NS5B Replication_Complex Replication Complex NS5A->Replication_Complex NS5B->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly Paritaprevir Paritaprevir (NS3/4A Inhibitor) Paritaprevir->NS3_4A Inhibits Ombitasvir Ombitasvir (NS5A Inhibitor) Ombitasvir->NS5A Inhibits This compound This compound (NS5B Inhibitor) This compound->NS5B Inhibits

Caption: HCV Replication Cycle and DAA Mechanisms of Action.

CostEffectiveness_Workflow Define_Problem Define Problem (Population, Interventions, Comparators) Model_Structure Develop Model Structure (e.g., Markov Model) Define_Problem->Model_Structure Gather_Inputs Gather Input Parameters Model_Structure->Gather_Inputs Run_Simulation Run Model Simulation (Lifetime Horizon) Clinical_Data Clinical Data (SVR, Transition Probabilities) Gather_Inputs->Clinical_Data Cost_Data Cost Data (Drugs, Monitoring, Complications) Gather_Inputs->Cost_Data Utility_Data Utility Data (QALYs per Health State) Gather_Inputs->Utility_Data Clinical_Data->Run_Simulation Cost_Data->Run_Simulation Utility_Data->Run_Simulation Calculate_Outcomes Calculate Outcomes (Total Costs, Total QALYs) Run_Simulation->Calculate_Outcomes Calculate_ICER Calculate ICER Calculate_Outcomes->Calculate_ICER Sensitivity_Analysis Conduct Sensitivity Analysis (Probabilistic & Deterministic) Calculate_ICER->Sensitivity_Analysis Interpret_Results Interpret Results & Draw Conclusions Sensitivity_Analysis->Interpret_Results

Caption: Cost-Effectiveness Analysis Workflow.

Conclusion

The available evidence strongly suggests that this compound-containing regimens are a cost-effective treatment for chronic Hepatitis C genotype 1 infection, offering significant clinical benefits over older interferon-based therapies and demonstrating favorable economic profiles in various patient populations, including the difficult-to-treat post-liver transplant cohort. While the direct-acting antiviral market is dynamic with the introduction of newer pangenotypic regimens, the foundational cost-effectiveness analyses of therapies like the 3D regimen have been instrumental in shaping treatment guidelines and securing broader access to these curative medications. Future research should continue to focus on head-to-head comparisons with the latest DAA combinations and evaluate long-term real-world outcomes to further refine our understanding of the economic value of curing Hepatitis C.

References

Safety Operating Guide

Navigating the Disposal of Dasabuvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of the antiviral agent Dasabuvir is a critical component of laboratory and clinical research. As there are no universal, federally mandated disposal protocols specifically for this compound, adherence to local and institutional regulations is paramount.

For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for unused or expired this compound is essential for maintaining a safe working environment and preventing environmental contamination. The primary directive for the disposal of this compound, as with many pharmaceutical products, is to act in accordance with local requirements.[1]

General Principles of Pharmaceutical Waste Disposal

When specific instructions for a particular drug are not available, general best practices for pharmaceutical waste management should be followed. These practices are largely governed by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.

Unused or expired medications should not be casually discarded. Ask your healthcare professional how you should dispose of any medicine you do not use.[2] In a laboratory or clinical setting, this responsibility often falls to environmental health and safety (EHS) officers or designated waste management personnel.

It is important to note that AbbVie, the manufacturer of this compound (marketed as Exviera), has discontinued (B1498344) the marketing of this product in the European Union and it is no longer available in the United States.[3] This may impact the availability of manufacturer-specific guidance.

Categorization of Pharmaceutical Waste

A crucial first step in determining the proper disposal route is to identify whether the pharmaceutical waste is classified as hazardous. This determination is typically based on the characteristics of the drug (e.g., toxicity, reactivity, ignitability, corrosivity) or if it is specifically listed as a hazardous waste by regulatory agencies.

Quantitative Data on Pharmaceutical Waste Containers:

For facilities that generate pharmaceutical waste, a color-coded container system is often employed to segregate different waste streams.

Container ColorType of Pharmaceutical WasteDisposal Method
Black RCRA Hazardous Pharmaceutical WasteIncineration at a permitted facility
Blue/White Non-Hazardous Pharmaceutical WasteIncineration or other approved methods

This table provides a general guideline; container colors and requirements may vary by jurisdiction.

Disposal Workflow for this compound

The following diagram illustrates a logical workflow for determining the appropriate disposal path for this compound in a laboratory setting.

Dasabuvir_Disposal_Workflow start Unused/Expired This compound consult_sds Consult Safety Data Sheet (SDS) and/or EHS Officer start->consult_sds is_hazardous Is this compound classified as hazardous waste? consult_sds->is_hazardous non_hazardous_bin Segregate into Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_bin No hazardous_bin Segregate into Hazardous Pharmaceutical Waste Container is_hazardous->hazardous_bin Yes licensed_disposal Arrange for pickup and disposal by a licensed pharmaceutical waste contractor non_hazardous_bin->licensed_disposal hazardous_bin->licensed_disposal end Disposal Complete licensed_disposal->end

This compound Disposal Decision Workflow

Environmental Considerations

Improper disposal of pharmaceuticals, including antiviral medications like this compound, can have significant environmental consequences. When flushed or thrown into general waste, these compounds can enter waterways and ecosystems, potentially harming aquatic life and contributing to the development of drug-resistant microbes. Therefore, following established disposal protocols is not only a matter of regulatory compliance but also of environmental stewardship.

References

Comprehensive Safety and Handling Protocol for Dasabuvir in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of Dasabuvir in a laboratory environment. The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Occupational Exposure and Health Hazards

The most common adverse effects observed in clinical settings, which can inform workplace safety considerations, include fatigue, nausea, insomnia, and skin reactions such as pruritus.[6] In some cases, elevations in liver enzymes (ALT) have been reported, particularly when used in combination with other medications.[7] It is also known that this compound could cause Hepatitis B re-activation in individuals co-infected with Hepatitis B and C viruses.[1]

Personal Protective Equipment (PPE)

Based on the handling of potent pharmaceutical compounds, the following personal protective equipment is recommended when working with this compound in a laboratory setting:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. Double-gloving is recommended for handling concentrated forms of the active pharmaceutical ingredient (API).
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory CoatA dedicated lab coat should be used and laundered separately from personal clothing.
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95 or higher) is recommended when handling the powdered form of this compound or when there is a potential for aerosolization.

Safe Handling and Operational Plan

1. Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: Use of a glove box or other containment solutions is advisable for procedures with a high risk of generating dust or aerosols.

2. Procedural Guidance:

  • Weighing: Weighing of this compound powder should be done in a ventilated enclosure. Use of a balance with a draft shield is recommended.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. Ensure all containers are clearly labeled.

  • Spill Management: In case of a spill, immediately cordon off the area. For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne, then wipe clean. For liquid spills, absorb with an inert material. The area should then be decontaminated. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and unused solutions, must be treated as hazardous pharmaceutical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Incineration is a common method for the disposal of pharmaceutical waste.[8]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Dasabuvir_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound Powder prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct cleanup_decon Decontaminate Work Area exp_conduct->cleanup_decon cleanup_solid Segregate Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_decon->cleanup_liquid cleanup_dispose Dispose as Hazardous Waste cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on the potential routes of exposure and the physical form of the substance being handled.

PPE_Selection_Logic cluster_form Physical Form cluster_exposure Potential Exposure Route cluster_ppe Required PPE substance This compound form_powder Powder substance->form_powder form_liquid Liquid/Solution substance->form_liquid exp_inhalation Inhalation form_powder->exp_inhalation exp_dermal Dermal Contact form_powder->exp_dermal form_liquid->exp_dermal exp_ocular Ocular form_liquid->exp_ocular ppe_respirator Respirator exp_inhalation->ppe_respirator ppe_gloves Gloves exp_dermal->ppe_gloves ppe_coat Lab Coat exp_dermal->ppe_coat ppe_goggles Goggles exp_ocular->ppe_goggles

Caption: PPE Selection Logic for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasabuvir
Reactant of Route 2
Reactant of Route 2
Dasabuvir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.